Bis(trimethoxysilylpropyl)amine
Description
Properties
IUPAC Name |
3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31NO6Si2/c1-14-20(15-2,16-3)11-7-9-13-10-8-12-21(17-4,18-5)19-6/h13H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZGHGKTHXIOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31NO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
303158-27-2 | |
| Record name | 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303158-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6033825 | |
| Record name | 3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
82985-35-1 | |
| Record name | Bis(trimethoxysilylpropyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82985-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trimethoxysilylpropyl)amine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine | |
| Source | EPA DSSTox | |
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| Record name | Bis(trimethoxysilylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.782 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIMETHOXYSILYL)-N-(3-(TRIMETHOXYSILYL)PROPYL)PROPAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H96M8992G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(trimethoxysilylpropyl)amine (CAS 82985-35-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethoxysilylpropyl)amine, with CAS number 82985-35-1, is a bifunctional organosilane that serves as a vital molecular bridge between organic and inorganic materials.[1] Its unique structure, featuring a central secondary amine flanked by two trimethoxysilylpropyl groups, allows it to form durable covalent bonds with a wide array of substrates.[2][3] This dual reactivity makes it an exceptional coupling agent, adhesion promoter, and surface modifier, indispensable in the development of high-performance composites, coatings, adhesives, and advanced materials for various industries, including automotive, aerospace, electronics, and medicine.[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, applications, and representative experimental protocols.
Chemical & Physical Properties
This compound is a colorless to slightly yellowish liquid with a characteristic amine-like odor.[4][5] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 82985-35-1 | [2] |
| Molecular Formula | C₁₂H₃₁NO₆Si₂ | [2] |
| Molecular Weight | 341.55 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Density | 1.04 g/mL at 25 °C | [2] |
| Boiling Point | 152 °C at 4 mmHg | [2] |
| Refractive Index | n20/D 1.432 | [2] |
| EINECS Number | 280-084-5 | [7] |
| Synonyms | A-1170, Dynasylan 1124, Silquest A-1170 | [6][7][8] |
Mechanism of Action: A Molecular Bridge
The efficacy of this compound lies in its bifunctional nature, enabling it to chemically link dissimilar materials.[8] This mechanism involves a two-step process: hydrolysis and condensation, followed by interaction with an organic matrix.
Hydrolysis and Condensation
In the presence of water or atmospheric moisture, the trimethoxysilyl groups undergo hydrolysis to form reactive silanol (B1196071) (Si-OH) groups.[2][9] These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metals (aluminum, steel), and minerals (silica, alumina), forming stable, covalent siloxane (Si-O-Substrate) bonds.[3][9][10] The silanols can also self-condense to form a cross-linked siloxane network on the surface.[6][10]
Caption: Hydrolysis and condensation mechanism of the silane (B1218182). (Within 100 characters)
Organic Interfacial Reaction
Simultaneously, the secondary amine group at the core of the molecule is available to react or interact with the organic polymer matrix.[1][9] This can occur through covalent bond formation with functional groups in resins like epoxies and polyurethanes, or through physical interactions such as hydrogen bonding.[3][4] This dual action creates a robust molecular bridge, significantly enhancing interfacial adhesion.[2]
Caption: Role as a molecular bridge between materials. (Within 100 characters)
Key Applications & Performance Data
The unique properties of this compound lead to its use in a multitude of applications.
| Application Area | Function & Benefits | Compatible Polymers |
| Composites | Coupling Agent: Enhances the bond between inorganic fillers (e.g., glass fibers) and the polymer matrix. Improves mechanical strength, heat, and moisture resistance.[2] | Epoxies, Phenolics, Polyamides, Polyesters, Polyurethanes[4][8] |
| Adhesives & Sealants | Adhesion Promoter: Acts as an additive or primer to create durable, water-resistant bonds on difficult substrates like glass and metal.[2][11] | Polyurethanes, RTV Silicones, Epoxies, Phenolics[12] |
| Coatings & Paints | Adhesion Promoter & Surface Modifier: Improves adhesion of coatings to metal and mineral substrates.[5] Enhances corrosion resistance by creating a barrier layer.[10] | Epoxy, Urethane, Melamine, Phenolic, Furan resins[4] |
| Surface Modification | Functionalization: Modifies surfaces to alter wettability or to provide reactive amine sites for further chemical immobilization (e.g., biomolecules).[9][13] | N/A (Substrates: Glass, Silica (B1680970), Metal Oxides) |
| Drug Development | Nanoparticle Functionalization: Used to modify silica nanoparticles, where the amine group serves as an attachment point for drugs or targeting ligands.[13] | N/A (Carrier: Silica) |
Experimental Protocols
While specific protocols are application-dependent, the following provides a generalized methodology for surface treatment and use as an additive.
Protocol: Surface Treatment of Inorganic Substrates
This protocol describes a typical procedure for priming a substrate (e.g., glass or metal) to promote adhesion.
-
Substrate Cleaning: Thoroughly clean the substrate surface with a solvent like acetone (B3395972) or isopropanol (B130326) to remove organic contaminants. For robust cleaning, an oxygen plasma treatment can be employed.[14]
-
Silane Solution Preparation: Prepare a dilute solution (e.g., 2% by volume) of this compound in a solvent mixture, typically an alcohol/water blend like 95:5 ethanol:water. The water is necessary to initiate hydrolysis.
-
Application: Submerge the cleaned substrate in the silane solution or apply the solution uniformly via wiping, dipping, or spraying. An incubation time of 2-20 minutes at room or elevated temperature (e.g., 80°C) is common.[14]
-
Rinsing: After treatment, rinse the substrate with the pure solvent (e.g., ethanol) to remove any excess, unbound silane.[14]
-
Curing: Cure the treated substrate to complete the condensation and cross-linking of the silane layer. Curing is typically performed in an oven at temperatures ranging from 70°C to 110°C for 15-30 minutes.[14] The substrate is now ready for application of the adhesive or coating.
Caption: General workflow for substrate surface treatment. (Within 100 characters)
Protocol: Use as an Additive in a Polymer Formulation
-
Formulation: During the formulation of the adhesive, sealant, or coating, add this compound directly to the resin system.
-
Concentration: The typical loading level is between 0.5% and 2.0% by weight of the total formulation. The optimal concentration should be determined empirically for each specific system.
-
Mixing: Ensure thorough and uniform mixing to disperse the silane throughout the polymer matrix.
-
Application & Curing: Apply the final formulation as intended and follow the standard curing procedure for the resin system. The silane will co-react and bond to the filler/substrate interfaces during the cure cycle.
Synthesis Overview
The industrial synthesis of this compound typically involves the reaction of aminopropyltrimethoxysilane with chloropropyltrimethoxysilane.[1][15] The process is a nucleophilic substitution where the amine group of one molecule displaces the chlorine atom of the other.
-
Reaction: Aminopropyltrimethoxysilane and chloropropyltrimethoxysilane are reacted under an inert atmosphere at an elevated temperature (e.g., 60°C).[15]
-
Byproduct Removal: The reaction produces a hydrochloride salt as a byproduct, which is subsequently removed.[15]
-
Purification: The final product is purified by vacuum distillation to achieve high purity (e.g., >98%).[15][16]
Recent developments focus on greener synthesis routes, such as solvent-free and microwave-assisted methods, to reduce environmental impact.[1][17]
Safety and Handling
This compound is classified as causing serious eye damage and may cause skin irritation.[16][18] It is combustible and reacts slowly with moisture.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from moisture.[18]
-
Storage: Store in a cool, dark, and dry place under an inert atmosphere.[16]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[18]
References
- 1. nbinno.com [nbinno.com]
- 2. BIS (TRIMETHOXYSILYLPROPYL)AMINE - Ataman Kimya [atamanchemicals.com]
- 3. Buy this compound | 82985-35-1 [smolecule.com]
- 4. Bis[3-(trimethoxysilyl)propyl]amine_ [blueskychemical.com]
- 5. sisib.com [sisib.com]
- 6. CAS 82985-35-1: this compound [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 9. nbinno.com [nbinno.com]
- 10. What can this compound be used industrially?_Chemicalbook [chemicalbook.com]
- 11. This compound - KBR [hskbrchemical.com]
- 12. chinacouplingagents.com [chinacouplingagents.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. Bis[3-(trimethoxysilyl)propyl]amine | 82985-35-1 | TCI AMERICA [tcichemicals.com]
- 17. nbinno.com [nbinno.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. This compound | 82985-35-1 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Purification of Bis(trimethoxysilylpropyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Bis(trimethoxysilylpropyl)amine, a versatile organosilane compound. The document details the underlying chemical principles, experimental protocols, and methods for characterization, tailored for professionals in research and development.
Introduction
This compound, also known as BTMSPA, is a bifunctional organosilane that serves as a valuable coupling agent and surface modifier in a wide array of industrial applications. Its unique molecular structure, featuring two trimethoxysilyl groups and a central secondary amine, allows it to form stable covalent bonds with both inorganic surfaces (like glass, metals, and silica) and organic polymers. This dual reactivity makes it an essential component in the manufacturing of composites, adhesives, sealants, and coatings to enhance adhesion, durability, and performance.
Synthesis of this compound
The primary industrial synthesis route for this compound involves the nucleophilic substitution reaction between 3-Aminopropyltrimethoxysilane and 3-Chloropropyltrimethoxysilane. This reaction is typically carried out under controlled temperature and an inert atmosphere to yield the desired product.
Chemical Reaction Pathway
The synthesis proceeds as a standard nucleophilic substitution where the primary amine of 3-Aminopropyltrimethoxysilane attacks the electrophilic carbon of 3-Chloropropyltrimethoxysilane, displacing the chloride ion.
Detailed Experimental Protocol
The following protocol is based on a method described in patent CN110835355A.[1]
Materials:
-
3-Aminopropyltrimethoxysilane
-
3-Chloropropyltrimethoxysilane
-
Diethylenetriamine (B155796) (for chlorine removal)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
2L three-necked flask
-
Heating mantle
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Filtration apparatus
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge a 2L three-necked flask with 1100 g of 3-Aminopropyltrimethoxysilane.
-
Reaction Initiation: Raise the temperature of the flask contents to 60°C.
-
Addition of Reactant: Add 413 g of 3-Chloropropyltrimethoxysilane dropwise to the flask over a period of 2 hours, maintaining the temperature at 60°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to incubate for an additional 3 hours at 60°C.
-
Chlorine Removal (Quenching): Add 257 g of diethylenetriamine to the reaction system and stir for 1 hour at 60°C to quench any remaining reactive chlorine species.
-
Initial Filtration: Cool the reaction mixture to 30°C to allow for the precipitation of diethylenetriamine hydrochloride. Filter the mixture to separate the salt.
-
Secondary Chlorine Removal: Bubble ammonia gas through the filtrate for 1 hour, maintaining the temperature at 40°C. This will precipitate any remaining chloride as ammonium (B1175870) chloride.
-
Final Filtration: Filter the mixture to remove the ammonium chloride salt, yielding the crude this compound reaction solution.
Purification of this compound
The primary method for purifying this compound is fractional vacuum distillation. This technique is necessary due to the high boiling point of the compound, and it helps to prevent thermal decomposition that might occur at atmospheric pressure.
Purification Workflow
The purification process involves the separation of the desired product from unreacted starting materials, byproducts, and any remaining chlorine-containing impurities.
Detailed Purification Protocol
Equipment:
-
Vacuum distillation apparatus (including a fractionating column)
-
Heating mantle
-
Vacuum pump or water aspirator
-
Manometer
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. A Claisen adapter is recommended to minimize bumping.
-
Charging the Flask: Transfer the crude this compound solution to the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of approximately -0.1 MPa (equivalent to around 4 mmHg) is recommended.[1]
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection:
-
Low-boiling fraction: Collect and discard any initial distillate that comes over at a lower temperature. This fraction will contain residual solvents and unreacted starting materials.
-
Product fraction: The main fraction of this compound will distill at approximately 152°C at 4 mmHg.[2][3] Collect this fraction in a separate receiving flask. The kettle temperature will be higher, around 182°C to 205°C.[1]
-
High-boiling residue: Once the product has been distilled, stop the heating and turn off the vacuum. The remaining material in the distillation flask is the high-boiling residue.
-
-
Product Characterization: Analyze the collected product fraction for purity and identity using appropriate analytical techniques such as Gas Chromatography (GC), NMR, and FTIR spectroscopy.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₃₁NO₆Si₂ | [1] |
| Molecular Weight | 341.55 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | |
| Boiling Point | 152 °C at 4 mmHg | [2][3] |
| Density | 1.04 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.432 | [2][3] |
Synthesis and Purification Data from Patent CN110835355A[2]
| Parameter | Value |
| Yield of final product | 461 g |
| Purity (by detection) | 98.65% |
| Chlorine content in final product | 10.22 ppm |
| Initial chlorine content | 46213 ppm |
| Chlorine content after diethylenetriamine treatment | 198.65 ppm |
| Chlorine content after ammonia treatment | 17.23 ppm |
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.
Expected ¹H NMR Peaks:
-
Signals corresponding to the methoxy (B1213986) protons (-OCH₃).
-
Multiplets for the propyl chain protons (-CH₂-).
-
A signal for the amine proton (-NH-).
Expected ¹³C NMR Peaks:
-
A peak for the methoxy carbons (-OCH₃).
-
Signals for the different carbons in the propyl chains.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands:
-
N-H stretching vibrations for the secondary amine.
-
C-H stretching and bending vibrations for the propyl chains and methoxy groups.
-
Si-O-C stretching vibrations.
-
A broad peak around 3200 cm⁻¹ can be indicative of the secondary amine.[4]
-
A peak around 1070 cm⁻¹ is often assigned to the Si-O-C group.[4]
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The provided experimental protocols, coupled with the tabulated data and workflow diagrams, offer a practical resource for researchers and professionals in the field. Adherence to proper laboratory safety procedures is paramount when handling the chemicals and performing the reactions and purification steps outlined in this document.
References
An In-depth Technical Guide to the Hydrolysis and Condensation Behavior of Bis(trimethoxysilylpropyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethoxysilylpropyl)amine (BTMSPA) is a versatile organosilane coupling agent widely utilized in the formulation of adhesives, sealants, coatings, and, increasingly, in advanced biomedical applications such as drug delivery systems.[1][] Its bifunctional nature, possessing two trimethoxysilyl groups and a central secondary amine, allows it to act as a molecular bridge between organic and inorganic materials.[1] The efficacy of BTMSPA in these applications is critically dependent on its hydrolysis and condensation behavior. This technical guide provides a comprehensive overview of these core reactions, including the underlying mechanisms, influencing factors, quantitative kinetic insights, detailed experimental protocols for monitoring the reactions, and its application in drug delivery.
Core Concepts: Hydrolysis and Condensation of BTMSPA
The chemical transformation of BTMSPA from a monomeric species to a crosslinked polysiloxane network proceeds via a two-step mechanism: hydrolysis and condensation.
2.1 Hydrolysis
In the presence of water, the methoxy (B1213986) groups (-OCH₃) of the trimethoxysilyl moieties undergo hydrolysis to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. This reaction is a critical first step as it generates the reactive species necessary for subsequent crosslinking. The hydrolysis of BTMSPA can be catalyzed by both acids and bases.[3]
2.2 Condensation
The newly formed silanol groups are highly reactive and can undergo condensation reactions to form stable siloxane bonds (Si-O-Si). This process can occur via two pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.
-
Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule.
This condensation process leads to the formation of oligomers and eventually a three-dimensional crosslinked network.[4] The amine functionality within the BTMSPA molecule can also influence the reaction kinetics, acting as a base catalyst.[5]
Reaction Pathways and Mechanisms
The hydrolysis and condensation of BTMSPA follow a nucleophilic substitution mechanism at the silicon atom. The reaction pathways are significantly influenced by the pH of the medium.
3.1 Acid-Catalyzed Mechanism
Under acidic conditions, a methoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon atom, leading to the formation of a silanol group and methanol. The condensation reaction is also acid-catalyzed, involving the protonation of a silanol group.
3.2 Base-Catalyzed Mechanism
In basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, leading to the formation of a pentacoordinate intermediate, which then expels a methoxy group to form a silanol. The condensation is also base-catalyzed, proceeding through the reaction of a deprotonated silanol (silanolate) with a neutral silanol.
Caption: General reaction scheme for the hydrolysis and condensation of BTMSPA.
Quantitative Data on Reaction Kinetics
While specific kinetic data for BTMSPA is not extensively available in the public domain, the hydrolysis and condensation rates of analogous aminosilanes and bis-silanes provide valuable insights. The reaction rates are highly dependent on several factors.
Table 1: Factors Influencing Hydrolysis and Condensation Rates
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | References |
| pH | Minimum rate around pH 7; increases under acidic or basic conditions. | Minimum rate around pH 4; increases at higher or lower pH. | [6] |
| Water Concentration | Increases with higher water-to-silane ratio, up to a certain point. | Can be influenced by water content, with complex dependencies. | [6] |
| Temperature | Increases with temperature. | Increases with temperature. | [7] |
| Solvent | The presence of an alcohol co-solvent can influence the reaction equilibrium. | The solvent can affect the stability of intermediates and transition states. | [8] |
| Catalyst | Acids and bases significantly accelerate the reaction. The amine group in BTMSPA can act as an internal catalyst. | Acids and bases catalyze the reaction. |
Table 2: Comparative Kinetic Data for Related Silanes
| Silane (B1218182) | Condition | Rate Constant (min⁻¹) | Reference |
| Model Polymer with Trimethoxysilyl Groups | With catalyst and water | 0.29 to 5.4 x 10⁻⁴ (Hydrolysis) | [6] |
| 3-methacryloxypropyl trimethoxy silane | pH dependent | Varies significantly with pH (Hydrolysis and Condensation) | [4] |
Note: The provided rate constants are for analogous systems and should be used as a qualitative guide for the behavior of BTMSPA.
Experimental Protocols
Monitoring the hydrolysis and condensation of BTMSPA is crucial for controlling the properties of the final material. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for this purpose.
5.1 Monitoring Hydrolysis and Condensation by ²⁹Si NMR Spectroscopy
²⁹Si NMR spectroscopy allows for the direct observation and quantification of silicon species with different numbers of hydroxyl and siloxane bonds.
Methodology:
-
Sample Preparation: Prepare a solution of BTMSPA in a suitable solvent (e.g., a mixture of water, and an organic co-solvent like ethanol (B145695) or dioxane). The pH of the solution should be adjusted to the desired value using an appropriate acid or base.
-
NMR Acquisition: Acquire ²⁹Si NMR spectra at regular time intervals. A relaxation agent, such as chromium(III) acetylacetonate, may be added to shorten the long relaxation times of the silicon nuclei.
-
Data Analysis: Identify and integrate the signals corresponding to the unhydrolyzed monomer, partially and fully hydrolyzed species, and various condensed structures. The chemical shifts of these species will vary, with increasing condensation generally leading to a downfield shift.[7]
Caption: A generalized workflow for monitoring BTMSPA hydrolysis and condensation.
5.2 Monitoring Hydrolysis and Condensation by FTIR Spectroscopy
FTIR spectroscopy can be used to follow the disappearance of Si-O-CH₃ bonds and the appearance of Si-OH and Si-O-Si bonds.
Methodology:
-
Sample Preparation: Prepare a thin film of the BTMSPA solution on an infrared-transparent substrate (e.g., a silicon wafer or a ZnSe crystal for attenuated total reflectance - ATR).
-
FTIR Acquisition: Record FTIR spectra at regular time intervals.
-
Data Analysis: Monitor the changes in the intensity of characteristic absorption bands:
-
Si-O-CH₃ stretching: around 1080 cm⁻¹ and 840 cm⁻¹ (disappears over time).[9]
-
Si-OH stretching: broad band around 3200-3700 cm⁻¹ and a sharper band around 950 cm⁻¹ (appears and then may decrease as condensation proceeds).
-
Si-O-Si stretching: broad and strong band around 1000-1100 cm⁻¹ (appears and grows over time).[10]
-
Application in Drug Delivery
The ability of BTMSPA to form biocompatible and biodegradable silica-based gels through hydrolysis and condensation makes it a promising material for controlled drug delivery systems.[11][12]
6.1 Sol-Gel Entrapment of Drugs
Drugs can be physically entrapped within the porous network of a BTMSPA-derived silica (B1680970) gel during its formation. The release of the drug is then controlled by diffusion through the pores of the gel matrix. The release rate can be tailored by controlling the crosslinking density of the gel, which is a direct function of the hydrolysis and condensation conditions.[11]
6.2 Surface Functionalization of Nanoparticles
BTMSPA can be used to functionalize the surface of silica nanoparticles.[13][14] The amine groups on the surface can then be used to conjugate drugs or targeting ligands. The silane layer also provides a hydrophilic surface, which can improve the stability and biocompatibility of the nanoparticles. The controlled hydrolysis and condensation of BTMSPA are essential for creating a uniform and stable coating on the nanoparticle surface.
6.3 Characterization of BTMSPA-Based Drug Delivery Systems
Several techniques are employed to characterize these drug delivery systems:
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles or the structure of the gel.[15]
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore size distribution of the silica matrix.[16]
-
Thermogravimetric Analysis (TGA): To quantify the amount of drug loaded.[14]
-
In vitro drug release studies: To evaluate the release kinetics of the drug from the delivery system, typically using techniques like dialysis.[17]
Conclusion
The hydrolysis and condensation of this compound are fundamental chemical processes that underpin its wide range of applications, from industrial coatings to advanced drug delivery systems. A thorough understanding and precise control of the reaction kinetics, influenced by factors such as pH, temperature, and reactant concentrations, are paramount for designing materials with desired properties. The experimental protocols outlined in this guide provide a framework for researchers to monitor and control these reactions, enabling the development of innovative and effective technologies. As the field of drug delivery continues to evolve, the unique properties of BTMSPA-derived materials are poised to play an increasingly important role.
References
- 1. BIS (TRIMETHOXYSILYLPROPYL)AMINE - Ataman Kimya [atamanchemicals.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. This compound and tetraethoxysilane derived gels as effective controlled release carriers for water-soluble drugs of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C12H31NO6Si2 | CID 157882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Fabrication and characterization of a smart drug delivery system: microsphere in hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Engineering of Porous Silica and Hollow Silica Nanoparticles to Enhance Drug-loading Capacity [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Bis(trimethoxysilylpropyl)amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of bis(trimethoxysilylpropyl)amine, a versatile organosilane compound. A thorough understanding of its solubility is crucial for its effective application in various fields, including materials science, surface modification, and as a coupling agent. This document synthesizes available data on its solubility, outlines detailed experimental protocols for solubility determination, and illustrates relevant chemical pathways and experimental workflows.
Core Topic: Solubility Profile of this compound
This compound [(CH₃O)₃Si(CH₂)₃]₂NH is a dipodal aminosilane (B1250345) characterized by a central secondary amine and two terminal trimethoxysilyl groups. Its solubility is governed by the interplay between the polar amine and methoxy (B1213986) groups and the nonpolar propyl chains. This dual nature allows it to interact with a range of organic solvents with varying polarities.
However, a critical aspect of its chemistry in solution is its reactivity with protic substances, particularly water. The trimethoxysilyl groups are susceptible to hydrolysis, even with trace amounts of moisture, leading to the formation of silanol (B1196071) groups (-Si-OH) and methanol (B129727). These silanol groups are highly reactive and can undergo self-condensation to form siloxane oligomers and polymers (-Si-O-Si-), which can significantly alter the solubility of the compound in a given solvent.
Data Presentation: Qualitative Solubility
| Solvent Class | Specific Solvents | Solubility Profile | Citation(s) |
| Alcohols | Methanol, Ethanol | Soluble. However, it is important to note that this compound can react with alcohols, and is known to be sold in a methanol solution.[1][2] | |
| Esters | Ethyl acetate | Soluble.[1] | |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble.[1] | |
| Aromatic Solvents | Benzene, Toluene | Soluble.[1] | |
| Aliphatic Solvents | Hexane | Soluble in conventional aliphatic solvents.[1] | |
| Ketones | Acetone | Reacts.[1] | |
| Halogenated Solvents | Carbon Tetrachloride | Reacts.[1] | |
| Water | Reacts slowly with moisture/water.[3][4][5] The reported solubility is in a wide range of 34–1000 g/L at 20°C, which is likely influenced by hydrolysis and condensation reactions.[3][4][6] |
Experimental Protocols
For researchers requiring precise solubility data for their specific applications, the following experimental protocols are provided.
Qualitative Miscibility/Solubility Assessment
This method offers a rapid visual determination of whether this compound is miscible or soluble in a specific solvent at a given concentration.
Materials:
-
This compound
-
A selection of anhydrous organic solvents
-
Small, clear glass vials (e.g., 4 mL) with caps
-
Vortex mixer
-
Pipettes
Procedure:
-
To a clean, dry vial, add 1 mL of the selected organic solvent.
-
Add a specific volume of this compound to the solvent. For a general miscibility test, an equal volume (1 mL) can be used. To test for solubility at a specific concentration (e.g., 10% w/v), add the corresponding mass of the silane (B1218182).
-
Cap the vial securely and vortex for 30 seconds to ensure thorough mixing.
-
Visually inspect the solution against a well-lit background.
-
Miscible/Soluble: A single, clear, and homogeneous phase is observed.
-
Partially Soluble: Some of the silane dissolves, but undissolved droplets or a separate layer remains.
-
Insoluble: The silane does not dissolve and remains as a distinct separate phase.
-
-
Record the observation. For partial solubility, the test can be repeated with a smaller amount of the silane to estimate the solubility limit.
Quantitative Gravimetric Solubility Determination
This method is employed to determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected anhydrous organic solvent
-
Saturated solution preparation vessel (e.g., screw-cap flask)
-
Constant temperature bath or shaker
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pre-weighed evaporation dishes
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Prepare a supersaturated solution by adding an excess of this compound to a known volume of the solvent in the preparation vessel.
-
Seal the vessel and place it in a constant temperature bath, agitating for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed in the constant temperature bath for any undissolved material to settle.
-
Carefully draw a known volume of the clear supernatant into a syringe and attach a syringe filter.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the solution transferred.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 60-80°C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
The mass of the dissolved silane is the final weight of the dish minus the initial weight.
-
Calculate the solubility in g/100 mL or other desired units.
Mandatory Visualizations
Signaling Pathway: Hydrolysis and Condensation of this compound
The following diagram illustrates the hydrolysis of the methoxy groups of this compound to form reactive silanol groups, followed by their condensation to form siloxane bonds. This process is fundamental to its application as a coupling agent and surface modifier.
Experimental Workflow: Quantitative Solubility Determination
The diagram below outlines the logical steps for the quantitative gravimetric determination of the solubility of this compound in an organic solvent.
References
- 1. Bis-(γ-trimethoxysilylpropyl)amine|KH-170|82985-35-1--杭州杰西卡化工有限公司 [jessicachem.com]
- 2. N-(HYDROXYETHYL)-N,N-BIS(TRIMETHOXYSILYLPROPYL)AMINE, 65% in Methanol | 264128-94-1 [chemicalbook.com]
- 3. BIS (TRIMETHOXYSILYLPROPYL)AMINE - Ataman Kimya [atamanchemicals.com]
- 4. This compound CAS#: 82985-35-1 [m.chemicalbook.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. This compound | 82985-35-1 | Benchchem [benchchem.com]
Spectroscopic Profile of Bis(trimethoxysilylpropyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Bis(trimethoxysilylpropyl)amine, a versatile organofunctional silane (B1218182) coupling agent. The information presented herein is essential for the characterization, quality control, and application of this compound in various research and development settings, including materials science and drug delivery systems.
Introduction
This compound, also known as bis[3-(trimethoxysilyl)propyl]amine, is a bifunctional organosilane possessing two trimethoxysilyl groups and a secondary amine in its structure. This unique combination allows it to act as a coupling agent, adhesion promoter, and surface modifier, capable of bridging inorganic and organic materials. Accurate spectroscopic analysis is paramount for confirming its molecular structure and purity. This guide focuses on its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic signatures.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from NMR and FTIR spectroscopy of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the chemical environment of each atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~0.6 | Si-CH ₂ |
| ~1.5 | -CH₂-CH ₂-CH₂- |
| ~3.5 | -O-CH ₃ |
Note: The chemical shift of the N-H proton can vary and may appear as a broad singlet.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in the search results | Si-C H₂ |
| Data not available in the search results | -CH₂-C H₂-CH₂- |
| Data not available in the search results | -C H₂-N |
| Data not available in the search results | -O-C H₃ |
Table 3: ²⁹Si NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in the search results | (CH ₃O )₃Si - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Table 4: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3370 | N-H stretching[1] |
| ~3200 | Secondary amine N-H stretching[2] |
| 2960-2920 | C-H stretching (in CH₃ and CH₂) |
| 2850-2840 | C-H stretching (in OCH₃) |
| 1530-1490 | CH₂ and CH₃ bending[2] |
| ~1090 | Si-O-C stretching[1] |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and FTIR spectroscopic data for this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H, ¹³C, and ²⁹Si NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²⁹Si nuclei.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently vortex the sample to ensure complete dissolution and homogeneity.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
²⁹Si NMR: Acquire the spectrum using a proton-decoupled pulse sequence, possibly with a relaxation agent like chromium(III) acetylacetonate (B107027) to shorten the long relaxation times of ²⁹Si nuclei. A significant number of scans will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
ATR-FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of liquid this compound.
Materials:
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Instrumentation:
-
An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Measurement:
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the significant absorption peaks.
-
-
Cleaning:
-
After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
In-Depth Technical Guide to the Thermal Stability and Decomposition of Bis(trimethoxysilylpropyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethoxysilylpropyl)amine (BTMSPA) is a versatile organofunctional silane (B1218182) widely employed as a coupling agent and adhesion promoter in advanced materials.[1][2] Its bifunctional nature, possessing two hydrolyzable trimethoxysilyl groups and a secondary amine, allows it to form durable chemical bridges between inorganic substrates (like glass and metals) and organic polymers.[1][2] This unique capability enhances the mechanical strength, moisture resistance, and overall performance of composites, coatings, and adhesives.[2] Understanding the thermal stability and decomposition profile of BTMSPA is critical for defining its processing limits and ensuring the long-term reliability of materials in which it is incorporated. This guide provides a comprehensive overview of the thermal behavior of BTMSPA, including quantitative data, detailed experimental protocols, and a proposed decomposition pathway.
Thermal Stability Profile
The thermal stability of silane coupling agents is a crucial factor in their application. Generally, gamma-substituted silanes, such as BTMSPA, exhibit good thermal stability, making them suitable for processes involving elevated temperatures.[3][4] While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure BTMSPA is not extensively available in publicly accessible literature, the thermal behavior of closely related aminosilanes and general principles of silane thermal decomposition provide a strong framework for understanding its stability.
Quantitative Thermal Data
The following table summarizes the expected thermal decomposition characteristics of BTMSPA based on data for analogous aminosilanes and general thermal stability trends for silane coupling agents. It is important to note that these values are estimates and can be influenced by experimental conditions such as heating rate and atmosphere.
| Thermal Property | Expected Value Range | Source(s) |
| Onset Decomposition Temperature (Tonset) | 200 - 300 °C | [4] |
| Peak Decomposition Temperature (Tpeak) | 300 - 400 °C | [4] |
| 25% Weight Loss Temperature (TGA, hydrolysate) | ~395 °C (for γ-aminopropyltriethoxysilane) | [4] |
Experimental Protocols for Thermal Analysis
To accurately assess the thermal stability and decomposition of BTMSPA, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following methodologies are based on established practices for the analysis of liquid organosilanes.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of BTMSPA, identifying the onset and various stages of its decomposition.
Instrumentation: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance, a programmable furnace, and a gas-purging system.
Procedure:
-
Sample Preparation: Accurately weigh a 5-10 mg sample of this compound into a clean, tared alumina (B75360) or platinum crucible.[5]
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]
-
Equilibrate the sample at a starting temperature of approximately 30 °C.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[6]
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the onset decomposition temperature (the temperature at which significant weight loss begins) and the peak decomposition temperature(s) from the derivative of the TGA curve (DTG).
-
Calculate the percentage of weight loss at different temperature intervals.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as glass transitions, crystallization, melting, and decomposition by measuring the heat flow to or from the sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter with a suitable cooling accessory.
Procedure:
-
Sample Preparation: Accurately weigh a 5-10 mg sample of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a low starting temperature (e.g., -50 °C).
-
Heat the sample to a temperature above its expected decomposition range (e.g., 500 °C) at a constant heating rate of 10 °C/min.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan to observe any changes in thermal behavior after the initial heating.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic and exothermic peaks corresponding to thermal events.
-
Determine the temperatures and enthalpy changes (area under the peaks) for these transitions.
-
Decomposition Pathway
The thermal decomposition of this compound is a complex process involving the cleavage of several types of chemical bonds. While a definitive pathway has not been published, based on the thermal degradation of similar aminosilanes, a logical decomposition sequence can be proposed. The primary decomposition is expected to initiate with the cleavage of the weakest bonds in the molecule, which are typically the Si-C and C-N bonds in the propyl amine backbone, as well as the Si-O and O-C bonds in the methoxy (B1213986) groups.
At elevated temperatures, the following key steps are likely to occur:
-
Hydrolysis and Condensation: Trace amounts of water can initiate the hydrolysis of the methoxysilyl groups to form silanols (Si-OH). These silanols are highly reactive and can undergo condensation to form siloxane (Si-O-Si) linkages, releasing methanol.
-
Homolytic Cleavage: As the temperature increases, homolytic cleavage of the C-C, C-N, and Si-C bonds in the propyl amine chains is expected. This will generate a variety of radical fragments.
-
Rearrangement and Elimination: The radical fragments can undergo further rearrangement and elimination reactions, leading to the formation of smaller volatile molecules such as ammonia, propene, and various organosilicon species.
-
Char Formation: At higher temperatures, the less volatile fragments can crosslink and polymerize, ultimately forming a stable silica (B1680970) or silicon oxycarbide char.
The following diagram illustrates a plausible decomposition pathway for BTMSPA.
Caption: Proposed thermal decomposition pathway of this compound.
Conclusion
This compound is a thermally robust coupling agent suitable for a range of material processing conditions. Its decomposition is a multi-step process initiated by hydrolysis and condensation of the methoxysilyl groups, followed by cleavage of the propyl amine backbone at higher temperatures. A thorough understanding of its thermal behavior, as outlined in this guide, is paramount for optimizing its use in high-performance applications and for the development of next-generation materials with enhanced durability and longevity. Further studies employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would provide more definitive insights into the specific decomposition products and reaction mechanisms.
References
A Comprehensive Technical Guide to the Safe Handling of Bis(trimethoxysilylpropyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for Bis(trimethoxysilylpropyl)amine (CAS No. 82985-35-1). The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding for professionals in research and development.
Chemical Identification and Properties
This compound is an organosilane compound recognized for its bifunctional nature, containing both amine and trimethoxysilyl groups.[1][2] This structure allows it to act as a versatile coupling agent and adhesion promoter in various industrial applications.[2][3]
Synonyms: AMINOBIS(PROPYLTRIMETHOXYSILANE), Bis[3-(trimethoxysilyl)propyl]amine, Dynasylan 1124, Silquest A-1170[4][5][6]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C12H31NO6Si2 | [4][7] |
| Molecular Weight | 341.55 g/mol | [5][7] |
| Physical State | Liquid | [4][8] |
| Appearance | Colorless to light yellow clear liquid | [7] |
| Boiling Point | 152 °C @ 4-5 hPa | [2][6][7] |
| Melting Point | <0°C | [6][7] |
| Flash Point | 110 °C (closed cup) | [7] |
| Density | 1.04 g/cm³ at 25 °C | [2][7] |
| Refractive Index | n20/D 1.432 | [2] |
| Water Solubility | Reacts slowly with water/moisture | [6][8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to its corrosive and irritant properties.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Hazard Pictograms:
Toxicological Data
The following table summarizes the available acute toxicity data for this compound. The experimental protocols for these studies are not detailed in the provided safety data sheets but are based on standardized testing guidelines.
| Route of Exposure | Species | Value |
| Oral (LD50) | Rat | 3600 µl/kg[4][8][10] |
| Oral (LD50) | Rat | 3780 mg/kg[9] |
| Dermal (LD50) | Rabbit | 11300 µl/kg[4][8][10] |
Key Toxicological Effects:
-
Inhalation: May cause respiratory irritation with symptoms like coughing, headache, and nausea.[4][8]
-
Skin Contact: Causes skin irritation. A study on rabbits showed a moderate irritation effect with 500 uL.[4][8]
-
Eye Contact: Causes serious eye damage.[4][8][10] A study on rabbits indicated a severe irritation effect with 5 uL.[4]
-
Ingestion: Oral toxicity is associated with methanol (B129727), a hydrolysis product. Symptoms may include nausea, vomiting, headache, and visual disturbances, with a possible delayed onset of up to 48 hours.[4][8]
-
Chronic Exposure: On contact with water, this compound liberates methanol, which is known to have chronic effects on the central nervous system.[8]
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound is crucial to prevent exposure and adverse health effects.
Engineering Controls
-
Provide local exhaust or general room ventilation to prevent the accumulation of vapors.[8][11]
-
Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[8][10][11]
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Chemical goggles. Contact lenses should not be worn.[8][11] |
| Hand Protection | Neoprene or nitrile rubber gloves.[8][11] |
| Skin and Body Protection | Wear suitable protective clothing.[8][11] |
| Respiratory Protection | NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator is recommended where exposure through inhalation may occur.[8][11] |
General Hygiene Measures
-
Avoid all eye and skin contact and do not breathe vapor and mist.[4][8][10]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[4][8][10]
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is essential.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, seek medical advice.[4][8] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][8] Remove contaminated clothing.[8] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[4][8] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical advice/attention.[4][7][8] |
Note to Physician: This product reacts with water in the stomach to form methanol. The combination of visual disturbances, metabolic acidosis, and formic acid in the urine is evidence of methanol poisoning. The therapeutic intravenous administration of ethanol (B145695) can reduce the production of methanol metabolites. Treatment should be based on blood methanol levels and acid-base balance.[8]
Storage and Disposal
Proper storage and disposal are necessary to maintain the chemical's stability and to protect the environment.
Storage
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[4][7][8]
-
The material is moisture-sensitive.[7]
-
Incompatible Materials: Acids, alcohols, moisture, oxidizing agents, peroxides, and water.[4][8]
Disposal
-
Dispose of contents/container to a licensed waste disposal facility.[4][8]
-
Do not allow the product to enter drains or public waters.[7][11]
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Clean up spills as soon as possible, using an absorbent material to collect it.[8][11]
-
Sweep or shovel spills into an appropriate container for disposal.[8][11]
Fire-Fighting
-
Suitable Extinguishing Media: Water spray, foam, carbon dioxide, dry chemical.[8][11]
-
Unsuitable Extinguishing Media: Do not use straight streams of water.[4]
-
Fire Hazard: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[4][8][10]
-
Firefighter Protection: Do not enter the fire area without proper protective equipment, including respiratory protection.[8][11]
Experimental Workflows and Diagrams
The following diagrams illustrate logical workflows for the safe handling and emergency response for this compound.
References
- 1. Buy this compound | 82985-35-1 [smolecule.com]
- 2. BIS (TRIMETHOXYSILYLPROPYL)AMINE - Ataman Kimya [atamanchemicals.com]
- 3. What can this compound be used industrially?_Chemicalbook [chemicalbook.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. This compound | C12H31NO6Si2 | CID 157882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 82985-35-1 [chemicalbook.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. gelest.com [gelest.com]
The Future of Silane Coupling Agents: A Technical Guide to the Green Synthesis of Bis(trimethoxysilylpropyl)amine
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable chemistry is driving innovation across the chemical industry. For researchers and professionals in drug development and materials science, the synthesis of key reagents like Bis(trimethoxysilylpropyl)amine (BTMSPA), a versatile silane (B1218182) coupling agent, is undergoing a green transformation. This technical guide provides an in-depth exploration of both conventional and emerging green synthesis routes for BTMSPA, offering detailed experimental protocols and comparative data to inform laboratory practices and process development.
Introduction to this compound
This compound, with the chemical formula C12H31NO6Si2, is a bifunctional organosilane widely used as a coupling agent to enhance adhesion and compatibility between organic and inorganic materials. Its applications are extensive, ranging from composite materials and adhesives to surface modification of nanoparticles and biomaterials. The traditional synthesis of BTMSPA, however, often involves processes that are not aligned with the principles of green chemistry, necessitating the exploration of more environmentally benign alternatives.
Conventional Synthesis Route
The established method for synthesizing this compound involves the reaction of 3-aminopropyltrimethoxysilane (B80574) with 3-chloropropyltrimethoxysilane (B1208415). While effective, this method typically requires solvents, extended reaction times, and produces byproducts that require careful handling and disposal.
Reaction Pathway
The conventional synthesis proceeds via a nucleophilic substitution reaction where the primary amine of 3-aminopropyltrimethoxysilane attacks the electrophilic carbon of 3-chloropropyltrimethoxysilane, displacing the chloride ion.
Experimental Protocol: Conventional Synthesis
The following protocol is based on established industrial practices.
Materials:
-
3-Aminopropyltrimethoxysilane
-
3-Chloropropyltrimethoxysilane
-
Diethylenetriamine (B155796) (for chlorine removal)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked flask
-
Heating mantle
-
Stirrer
-
Dropping funnel
-
Condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask under a nitrogen atmosphere, heat 3-aminopropyltrimethoxysilane to 60°C.
-
Addition of Reactant: Add 3-chloropropyltrimethoxysilane dropwise over a period of 2 hours while maintaining the temperature at 60°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 60°C for 3 hours to ensure the reaction goes to completion.
-
Chlorine Removal: Add diethylenetriamine to the reaction mixture and stir at 60°C for 1 hour to remove residual chlorine.
-
Purification:
-
Cool the mixture to 30°C and filter to remove the precipitated diethylenetriamine hydrochloride.
-
Bubble ammonia gas through the filtrate for 1 hour at 40°C to precipitate any remaining chloride salts, followed by filtration.
-
Perform vacuum distillation of the filtrate to obtain the final this compound product.
-
Quantitative Data: Conventional Synthesis
| Parameter | Value | Reference |
| Reaction Time | 5 hours (excluding purification) | [1] |
| Reaction Temperature | 60°C | [1] |
| Yield | Not explicitly stated, but a specific synthesis yielded 461 g of product. | [1] |
| Purity | 98.65% | [1] |
Green Synthesis Routes
In response to the need for more sustainable chemical processes, several green synthesis routes for BTMSPA and related aminosilanes have been developed. These methods focus on reducing or eliminating the use of hazardous solvents, minimizing energy consumption, and improving atom economy.
Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can significantly reduce reaction times and improve yields.
Advantages:
-
Reduced Reaction Time: Dramatically shorter reaction times compared to conventional heating.
-
Energy Efficiency: More efficient energy transfer directly to the reactants.
-
Solvent-Free Conditions: Eliminates the need for hazardous organic solvents, reducing waste and environmental impact.
-
Improved Yields and Purity: Often leads to higher yields and cleaner products with fewer side reactions.
Representative Experimental Protocol: Microwave-Assisted Synthesis
This protocol is a representative procedure based on the principles of microwave-assisted organic synthesis for aminosilanes. Optimization for BTMSPA is recommended.
Materials:
-
3-Aminopropyltrimethoxysilane
-
3-Chloropropyltrimethoxysilane
Equipment:
-
Microwave synthesis reactor with a sealed vessel and magnetic stirring
Procedure:
-
Reactant Charging: In a microwave-safe reaction vessel, combine equimolar amounts of 3-aminopropyltrimethoxysilane and 3-chloropropyltrimethoxysilane.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes). The power should be adjusted to maintain the target temperature.
-
Cooling and Purification: After the reaction is complete, allow the vessel to cool to room temperature. The resulting product mixture will contain the desired this compound and a salt byproduct (tripropylammonium chloride). The salt can be removed by filtration or a simple work-up procedure.
Catalytic Solvent-Free Synthesis
The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis, often under milder, solvent-free conditions. Various catalysts, including organocatalysts and metal complexes, have been explored for the synthesis of aminosilanes.
Advantages:
-
Milder Reaction Conditions: Catalysts can lower the activation energy, allowing the reaction to proceed at lower temperatures.
-
High Selectivity: Catalysts can direct the reaction towards the desired product, minimizing the formation of byproducts.
-
Solvent-Free: Reduces environmental impact and simplifies product purification.
-
Catalyst Reusability: Heterogeneous catalysts can often be recovered and reused, improving the overall sustainability of the process.
Representative Experimental Protocol: Catalytic Solvent-Free Synthesis
This protocol is a general guideline based on catalyzed aminosilane (B1250345) synthesis. The choice of catalyst and reaction conditions should be optimized for BTMSPA.
Materials:
-
3-Aminopropyltrimethoxysilane
-
3-Chloropropyltrimethoxysilane
-
Suitable catalyst (e.g., a solid acid or base catalyst, or an organocatalyst)
Equipment:
-
Reaction vessel with stirring and temperature control
Procedure:
-
Reactant and Catalyst Charging: In a reaction vessel, combine 3-aminopropyltrimethoxysilane, 3-chloropropyltrimethoxysilane, and the catalyst.
-
Reaction: Heat the mixture with stirring under solvent-free conditions to a moderate temperature (e.g., 80-100°C) for a specified time (e.g., 1-4 hours).
-
Product Isolation: After the reaction is complete, cool the mixture. If a heterogeneous catalyst is used, it can be removed by filtration. The product can then be purified by distillation or other suitable methods.
Comparison of Synthesis Routes
The following table provides a comparative overview of the different synthesis routes for this compound, highlighting key green chemistry metrics.
| Metric | Conventional Synthesis | Microwave-Assisted Synthesis | Catalytic Solvent-Free Synthesis |
| Solvent Use | High (in some variations and work-up) | None (or minimal) | None |
| Reaction Time | Long (hours) | Short (minutes) | Moderate (hours) |
| Energy Consumption | High | Low | Moderate |
| Waste Generation | Moderate (solvent waste, byproducts) | Low (minimal byproducts) | Low (catalyst can be recycled) |
| Atom Economy | Moderate | High | High |
| Purity | High (after extensive purification) | High (often with simpler purification) | High (high selectivity) |
Conclusion
The synthesis of this compound is evolving towards more sustainable and environmentally friendly methods. While the conventional route remains a viable option, green alternatives such as microwave-assisted and catalytic solvent-free synthesis offer significant advantages in terms of reduced reaction times, lower energy consumption, and minimized waste generation. For researchers and professionals in fields where BTMSPA is a critical reagent, adopting these green synthesis routes can contribute to more sustainable laboratory practices and the development of cleaner chemical processes. Further research and optimization of these green methods for the specific synthesis of BTMSPA will be crucial in advancing the principles of green chemistry in the production of this important silane coupling agent.
References
Methodological & Application
Surface Modification of Silica Nanoparticles with Bis(trimethoxysilylpropyl)amine: Application Notes and Protocols for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of silica (B1680970) nanoparticles (SNPs) with Bis(trimethoxysilylpropyl)amine (BTPA). This functionalization process is a critical step in the development of advanced drug and gene delivery systems, leveraging the unique properties of silica nanoparticles as versatile carriers.
Introduction
Silica nanoparticles are widely utilized in biomedical research due to their high biocompatibility, stability, and the ease with which their surfaces can be modified. Surface functionalization with amine groups using organosilanes like BTPA is a key strategy to impart a positive surface charge and provide reactive sites for the covalent attachment of therapeutic molecules, targeting ligands, and other functionalities. The secondary amine structure of BTPA offers unique advantages in terms of reactivity and stability for subsequent conjugation chemistries.
Amine-functionalized silica nanoparticles have demonstrated significant potential in enhancing the cellular uptake of therapeutic payloads. The positive surface charge of these nanoparticles promotes electrostatic interactions with the negatively charged cell membrane, facilitating internalization through endocytosis. This targeted delivery mechanism can improve the therapeutic efficacy of drugs and reduce off-target side effects.
Experimental Protocols
This section details the protocols for the synthesis of silica nanoparticles via the Stöber method and their subsequent surface functionalization with BTPA using a post-grafting technique.
Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of uniform silica nanoparticles through the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS).
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥99%)
-
Ethanol (B145695) (Absolute, 200 proof)
-
Ammonium (B1175870) Hydroxide (28-30% NH₃ basis)
-
Deionized (DI) Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL round-bottom flask, combine 75 mL of absolute ethanol, 10 mL of DI water, and 5 mL of ammonium hydroxide.
-
Place the flask on a magnetic stirrer and stir the solution at a constant rate (e.g., 500 rpm) for 15 minutes at room temperature to ensure a homogeneous mixture.
-
Rapidly add 5.0 mL of TEOS to the stirring solution.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The solution will gradually turn into a milky white suspension as the silica nanoparticles form.
-
Isolate the silica nanoparticles by centrifugation at 8,000 x g for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in 50 mL of absolute ethanol, followed by sonication to ensure complete dispersion.
-
Repeat the centrifugation and washing steps three times with ethanol and twice with DI water to remove any unreacted reagents.
-
After the final wash, the purified silica nanoparticles can be redispersed in ethanol for immediate use in the functionalization step or dried in an oven at 80°C for storage.
Protocol 2: Surface Functionalization with this compound (BTPA)
This protocol outlines the post-synthesis grafting of BTPA onto the surface of the prepared silica nanoparticles.
Materials:
-
Purified silica nanoparticles (from Protocol 1)
-
This compound (BTPA)
-
Anhydrous Toluene (B28343)
-
Three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Sonicator
Procedure:
-
Add 1.0 g of dried silica nanoparticles to 100 mL of anhydrous toluene in a three-neck flask.
-
Sonicate the mixture for 20 minutes to achieve a fine, homogeneous dispersion.
-
Place the flask under a nitrogen atmosphere and begin stirring.
-
Dissolve a specific amount of BTPA (refer to Table 1 for concentration effects) in 20 mL of anhydrous toluene and add it dropwise to the silica suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours with continuous stirring under the nitrogen atmosphere.
-
Allow the mixture to cool to room temperature.
-
Collect the BTPA-functionalized nanoparticles by centrifugation (8,000 x g for 20 minutes).
-
Wash the nanoparticles thoroughly by repeated cycles of redispersion in fresh toluene (three times) and then ethanol (twice) to remove any unreacted or physically adsorbed silane.
-
Dry the final product, BTPA-functionalized silica nanoparticles (BTPA-SNPs), under vacuum.
Characterization of BTPA-Modified Silica Nanoparticles
The successful surface modification of silica nanoparticles with BTPA can be confirmed through various characterization techniques. The following table summarizes typical quantitative data obtained from these analyses.
| Characterization Technique | Parameter Measured | Bare Silica Nanoparticles (Typical Values) | BTPA-Modified Silica Nanoparticles (Typical Values) | Citation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 100 - 150 nm | 110 - 160 nm | [1] |
| Zeta Potential | Surface Charge | -30 to -50 mV (at pH 7) | +20 to +40 mV (at pH 7) | [2][3] |
| Thermogravimetric Analysis (TGA) | Weight Loss (Amine Loading) | < 2% (up to 800°C) | 5 - 15% (up to 800°C) | [4] |
| Elemental Analysis (EA) | Nitrogen Content | ~0% | 0.5 - 2.0% | [5] |
| Ninhydrin Assay | Surface Amine Density | Not Applicable | 0.5 - 2.0 amine groups/nm² | [5] |
Application in Drug Delivery: Cellular Uptake
The primary application of BTPA-functionalized silica nanoparticles in drug development is to enhance the delivery of therapeutic agents into cells. The positive surface charge of these nanoparticles plays a crucial role in their interaction with the negatively charged cell membrane, leading to cellular uptake primarily through endocytosis.
Experimental Workflow for Cellular Uptake Studies
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Quantitative analysis and efficient surface modification of silica nanoparticles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Functionalizing Glass Slides with Bis(trimethoxysilylpropyl)amine
Introduction
The functionalization of glass surfaces with amine groups is a critical step in many scientific and technological applications, including the fabrication of microarrays, biosensors, and cell culture platforms, as well as in drug development for immobilizing biomolecules. Bis(trimethoxysilylpropyl)amine (BTMSPA) is a dipodal aminosilane (B1250345) that forms a stable, covalently bound layer of secondary amine groups on glass and other silica-based substrates. The presence of two trimethoxysilyl groups per molecule allows for increased cross-linking and the formation of a denser, more hydrolytically stable film compared to monosilanes like APTES.[1][2] This enhanced stability makes BTMSPA an excellent choice for applications requiring robust surface chemistry.
These application notes provide a detailed protocol for the functionalization of glass microscope slides with BTMSPA. The protocol covers the necessary steps from cleaning and activation of the glass surface to the silanization reaction and post-treatment, ensuring a high density of accessible amine groups for subsequent covalent modifications.
Materials and Reagents
-
Glass microscope slides
-
This compound (BTMSPA), 96% or higher purity
-
Anhydrous solvent (e.g., ethanol (B145695), acetone (B3395972), or toluene)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Nitrogen gas (N₂) or Argon (Ar) for drying
-
Staining jars or beakers
-
Slide rack
-
Orbital shaker or stir plate
-
Oven or hot plate
Experimental Protocols
Protocol 1: Glass Slide Cleaning and Activation
Thorough cleaning of the glass surface is paramount to expose the maximum number of silanol (B1196071) (Si-OH) groups, which are the reactive sites for silanization. Two common methods for cleaning are presented below.
1.1 Piranha Solution Cleaning (Caution: Extremely Corrosive and Explosive with Organics)
-
Place the glass slides in a clean, dry slide rack.
-
In a fume hood, prepare the piranha solution by slowly adding one part of 30% hydrogen peroxide (H₂O₂) to three parts of concentrated sulfuric acid (H₂SO₄). The solution is highly exothermic.
-
Carefully immerse the slide rack into the still-hot piranha solution.
-
Allow the slides to react for 30-60 minutes.
-
Carefully remove the slide rack and rinse the slides extensively with deionized water.
-
Rinse the slides with ethanol or acetone to remove residual water.
-
Dry the slides under a stream of nitrogen or argon gas.
-
Store the cleaned slides in a desiccator until ready for functionalization.
1.2 Base-Acid Cleaning
-
Place the glass slides in a slide rack and immerse them in a 1 M NaOH or KOH solution for 1 hour with gentle agitation.
-
Rinse the slides thoroughly with deionized water.
-
Immerse the slides in a 1 M HCl solution for 30 minutes.
-
Rinse the slides extensively with deionized water.
-
Rinse with ethanol or acetone.
-
Dry the slides under a stream of nitrogen or argon and store them in a desiccator.
Protocol 2: Silanization with this compound
This protocol describes the liquid-phase deposition of BTMSPA. The amine group in BTMSPA can self-catalyze the hydrolysis of the methoxysilyl groups, which is a key step in the silanization process.[2]
-
Prepare a 1-5% (v/v) solution of BTMSPA in an anhydrous solvent (e.g., 1 mL of BTMSPA in 99 mL of anhydrous ethanol). The choice of solvent can influence the resulting layer. Anhydrous conditions are recommended to control the hydrolysis and prevent premature polymerization of the silane (B1218182) in solution.
-
Immediately immerse the cleaned and dried glass slides into the BTMSPA solution. Ensure the slides are fully submerged.
-
Incubate the slides for 1-2 hours at room temperature with gentle agitation. The reaction time can be optimized depending on the desired surface density of amine groups.
-
After incubation, remove the slides from the silane solution and rinse them thoroughly with the same anhydrous solvent to remove any unbound silane.
-
Perform a final rinse with deionized water to complete the hydrolysis of the surface-bound methoxy (B1213986) groups.
-
Dry the slides under a stream of nitrogen or argon.
-
Cure the slides in an oven at 100-120°C for 1 hour to promote the formation of a stable, cross-linked siloxane network on the glass surface.
-
After curing, allow the slides to cool to room temperature. The functionalized slides are now ready for use or can be stored in a desiccator.
Data Presentation
The success of the functionalization can be assessed by various surface characterization techniques. The following table summarizes typical quantitative data that can be obtained.
| Characterization Method | Parameter Measured | Typical Value for Amine-Silanized Glass | Reference |
| Contact Angle Goniometry | Water Contact Angle | 30° - 60° | |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (N 1s) | Presence of a nitrogen peak | [3] |
| Atomic Force Microscopy (AFM) | Surface Roughness | Increased roughness post-functionalization | [3] |
| Ellipsometry | Film Thickness | 1 - 10 nm | N/A |
| Amine Density Assay (e.g., with Ninhydrin or a fluorescent dye) | Accessible Amine Groups/Area | Varies with protocol | [4] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for the functionalization of glass slides with this compound.
Caption: Chemical pathway of this compound reaction with a glass surface.
References
Application Notes: Bis(trimethoxysilylpropyl)amine as a High-Performance Adhesion Promoter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethoxysilylpropyl)amine (CAS No. 82985-35-1) is a dipodal, secondary aminofunctional silane (B1218182) that acts as a robust adhesion promoter and coupling agent.[1][2] Its unique chemical structure, featuring two trimethoxysilyl groups, allows it to form a dense, highly cross-linked, and hydrolytically stable interface between inorganic substrates and organic polymers.[3][4] This "molecular bridge" significantly enhances the bond strength, durability, and performance of composites, coatings, and adhesives, especially under harsh environmental conditions.[5][6]
This document provides detailed application notes and protocols for the effective use of this compound to improve the interfacial adhesion between various polymers and inorganic surfaces such as glass, metals, and ceramics.[4]
Key Advantages:
-
Enhanced Durability: The dipodal nature of this compound allows it to form up to six bonds with a substrate, creating a more durable and water-resistant bond compared to conventional silanes.[4]
-
Improved Mechanical Properties: Significantly enhances the flexural strength, tensile strength, and impact resistance of polymer composites.[3][6]
-
Versatile Polymer Compatibility: The amine functionality provides reactivity with a wide range of thermosetting and thermoplastic polymers, including epoxies, urethanes, polyamides, and polyesters.[4]
-
Broad Substrate Compatibility: Forms stable bonds with siliceous surfaces and metal oxides, including those of aluminum, zirconium, tin, and titanium.
Mechanism of Action
The efficacy of this compound as a coupling agent stems from its dual-reactivity. The process involves two primary steps: hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) on the silicon atoms hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by adjusting the pH of the solution.
-
Condensation & Bonding:
-
Inorganic Surface: The newly formed silanol groups condense with hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, metal oxide), forming stable, covalent siloxane bonds (Si-O-Substrate).
-
Polymer Matrix: The central amine functional group interacts and forms covalent bonds or strong physical interactions (e.g., hydrogen bonds) with the organic polymer matrix during the curing process.
-
This dual-action creates a robust chemical bridge at the interface, tightly binding the two dissimilar materials.[7]
Caption: Mechanism of this compound Adhesion Promotion.
Data Presentation
The following tables summarize typical performance enhancements observed when using aminosilane (B1250345) adhesion promoters. While specific values can vary based on the substrate, polymer, and application conditions, these data illustrate the significant improvements achievable.
Table 1: Enhancement of Adhesion Strength (Lap Shear Test)
| Substrate | Polymer System | Treatment | Lap Shear Strength (MPa) | Improvement (%) |
| Aluminum | Polypropylene (PP) | Untreated | ~0.13 (Displacement) | - |
| Aluminum | Polypropylene (PP) | 3% γ-APS* Solution | ~0.63 (Displacement) | >300% |
| Aluminum | Silicone Resin | Untreated | ~0.3 | - |
| Aluminum | Silicone Resin | Aminosilane Primer | 1.53 | ~410%[8] |
*Data for γ-aminopropyltriethoxysilane (γ-APS), a related aminosilane, is used for illustrative purposes.[9]
Table 2: Surface Modification (Water Contact Angle)
| Substrate | Treatment | Initial Contact Angle (°) | Final Contact Angle (°) | Surface Character |
| Glass/Silica | Piranha Clean | < 10° | - | Hydrophilic |
| Glass/Silica | Aminosilane Treatment | < 10° | 50° - 60° | More Hydrophobic[10] |
| Aluminum Alloy | Untreated | ~21° | - | Hydrophilic |
| Aluminum Alloy | Silane Treatment | ~21° | > 85° | Hydrophobic |
Experimental Protocols
Protocol 1: General Procedure for Surface Treatment (Primer Application)
This protocol describes the use of this compound as a primer to treat an inorganic substrate before applying a polymer coating or adhesive.
4.1. Materials and Equipment
-
This compound
-
Anhydrous solvent (e.g., Ethanol (B145695), Isopropanol, or a 95:5 alcohol/water mixture)
-
Acetic Acid (optional, for pH adjustment)
-
Substrates (e.g., glass slides, metal coupons)
-
Beakers, graduated cylinders, magnetic stirrer
-
Ultrasonic bath
-
Oven or hot plate
-
Nitrogen or clean, dry air source
4.2. Workflow Diagram
Caption: General workflow for surface treatment using a silane primer.
4.3. Step-by-Step Procedure
-
Substrate Preparation (Critical Step):
-
Cleaning: Thoroughly clean the substrate to remove organic contaminants. Sonicate in a sequence of solvents like acetone (B3395972) and isopropanol.
-
Drying: Dry the substrate completely with a stream of nitrogen or clean, dry air.
-
Activation: For siliceous surfaces (glass, silicon), activate the surface to generate hydroxyl (-OH) groups. This can be done using an oxygen plasma treatment or a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂).
-
Safety Precaution: Piranha solution is extremely corrosive and must be handled with extreme care inside a chemical fume hood.
-
-
-
Silane Solution Preparation:
-
Prepare a 0.5% to 5% (v/v) solution of this compound in the chosen solvent. A common and effective solvent is a 95:5 mixture of ethanol and deionized water.
-
To accelerate hydrolysis, the pH of the solution can be adjusted to 4.5-5.5 with a small amount of acetic acid.
-
Stir the solution for 1-2 hours at room temperature to allow for sufficient hydrolysis of the methoxy groups into silanol groups.
-
-
Silane Application:
-
Apply the hydrolyzed silane solution to the clean, activated substrate using methods such as dipping, spraying, or wiping.
-
For dip coating, immerse the substrate in the solution for 30-60 minutes to ensure adequate reaction time with the surface.
-
-
Drying and Curing:
-
Remove the substrate from the solution and gently rinse with the pure solvent (e.g., ethanol) to remove any excess, unreacted silane.
-
Allow the solvent to evaporate by air drying or using a gentle stream of nitrogen.
-
Cure the treated substrate in an oven. A typical curing cycle is 10-15 minutes at 110-120°C. This step promotes the condensation reaction, forming stable covalent bonds with the substrate.
-
-
Polymer Application:
-
The treated substrate is now ready for the application of the polymer adhesive, coating, or resin. Apply the polymer system according to the manufacturer's instructions.
-
Protocol 2: Use as an Additive in Polymer Formulations
This compound can also be blended directly into some polymer formulations.
-
Incorporation: Add 0.5% to 2.0% of the silane (by weight of the resin) directly to the polymer or adhesive formulation.
-
Mixing: Mix thoroughly to ensure uniform dispersion.
-
Application: Apply the formulation to the substrate as usual. The silane will migrate to the interface to promote adhesion.
Note: Pre-treating the surface with a primer (Protocol 1) is generally the most effective method for promoting adhesion.
Logical Relationships
The silane coupling agent functions as a critical intermediary, connecting the distinct chemical natures of the inorganic substrate and the organic polymer matrix.
References
- 1. This compound | 82985-35-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 4. Bis[3-(trimethoxysilyl)propyl]amine_ [blueskychemical.com]
- 5. BIS (TRIMETHOXYSILYLPROPYL)AMINE - Ataman Kimya [atamanchemicals.com]
- 6. chemsilicone.com [chemsilicone.com]
- 7. China Quality Bis[3â(trimethoxysilyl)propyl]amine (BTMSPA) Suppliers, Manufacturers, Factory - Made in China - SILIM [silimtec.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization in Biosensors using Bis(trimethoxysilylpropyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of biorecognition molecules is a cornerstone of reliable biosensor development. Bis(trimethoxysilylpropyl)amine (BTSPA) is a bifunctional organosilane that serves as an effective coupling agent for the surface functionalization of various substrates, including glass and silicon dioxide. Its unique structure, featuring two trimethoxysilyl groups, allows for the formation of a dense, cross-linked, and hydrolytically stable siloxane layer on hydroxylated surfaces. The secondary amine group provides a reactive site for the subsequent covalent attachment of biomolecules, making BTSPA an excellent choice for fabricating robust and sensitive biosensors.
These application notes provide detailed protocols for the surface functionalization of substrates using BTSPA and the subsequent immobilization of antibodies for biosensing applications.
Data Presentation
The following tables summarize representative quantitative data obtained from surface characterization at each stage of the functionalization and immobilization process. The data is compiled from typical results seen for aminosilane-modified surfaces in biosensor applications.
Table 1: Surface Characterization Data
| Surface Modification Step | Water Contact Angle (°) | Layer Thickness (nm) (by Ellipsometry) |
| Unmodified Substrate (e.g., Glass) | < 20 | - |
| After BTSPA Functionalization | 55 ± 5 | 2.5 ± 0.5 |
| After Antibody Immobilization | 70 ± 5 | 7.5 ± 1.0 |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Surface | C 1s (at%) | N 1s (at%) | O 1s (at%) | Si 2p (at%) |
| Unmodified Substrate | 15.2 | - | 54.1 | 30.7 |
| After BTSPA Functionalization | 45.8 | 4.1 | 32.5 | 17.6 |
| After Antibody Immobilization | 68.2 | 10.5 | 15.3 | 6.0 |
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation
This protocol describes the preparation of glass or silicon-based substrates to ensure a high density of surface hydroxyl groups for efficient silanization.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Deionized (DI) water
-
Acetone (B3395972) (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Nitrogen gas (high purity)
Procedure:
-
Sonciate the substrates in acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonciate the substrates in isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immerse the cleaned and dried substrates in freshly prepared Piranha solution for 30 minutes to introduce hydroxyl groups.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Dry the hydroxylated substrates under a stream of nitrogen gas.
-
Use the substrates immediately for silanization.
Protocol 2: Surface Functionalization with this compound (BTSPA)
This protocol details the covalent attachment of BTSPA to the hydroxylated substrate surface.
Materials:
-
Hydroxylated substrates
-
This compound (BTSPA)
-
Anhydrous toluene (B28343)
-
Nitrogen gas (high purity)
-
Oven
Procedure:
-
Prepare a 2% (v/v) solution of BTSPA in anhydrous toluene in a clean, dry glass container.
-
Immerse the hydroxylated substrates in the BTSPA solution for 2 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis of the silane (B1218182).
-
Remove the substrates from the silane solution and rinse them thoroughly with anhydrous toluene to remove any unbound BTSPA.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the silanized substrates in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds.
-
Allow the substrates to cool to room temperature in a desiccator.
Protocol 3: Antibody Immobilization on BTSPA-Functionalized Surface
This protocol describes the covalent immobilization of antibodies to the amine-functionalized surface using glutaraldehyde (B144438) as a crosslinker.
Materials:
-
BTSPA-functionalized substrates
-
Antibody solution (e.g., 100 µg/mL in Phosphate Buffered Saline - PBS, pH 7.4)
-
Glutaraldehyde solution (2.5% in PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking
-
PBS (pH 7.4)
-
PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Immerse the BTSPA-functionalized substrates in a 2.5% glutaraldehyde solution for 1 hour at room temperature. This activates the surface by providing aldehyde groups that can react with the primary amines of the antibody.
-
Rinse the substrates thoroughly with DI water and then with PBS to remove excess glutaraldehyde.
-
Pipette the antibody solution onto the activated surface and incubate in a humidified chamber for 2 hours at room temperature or overnight at 4°C.
-
Wash the substrates with PBST to remove unbound antibodies.
-
Immerse the substrates in a 1% BSA solution for 1 hour at room temperature to block any remaining active sites and minimize non-specific binding.
-
Rinse the substrates with PBST and then with PBS.
-
The antibody-immobilized substrates are now ready for use in biosensing applications. Store in PBS at 4°C if not used immediately.
Visualizations
The following diagrams illustrate the key workflows and relationships in the surface functionalization and biosensing process.
Caption: Experimental workflow for biosensor surface preparation.
Caption: Signaling pathway of surface functionalization and detection.
Application Notes and Protocols for Sol-Gel Synthesis using Bis(trimethoxysilylpropyl)amine Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of amine-functionalized silica (B1680970) materials using Bis(trimethoxysilylpropyl)amine (BTMSPA) as a key precursor via the sol-gel method. The protocols focus on the preparation of these materials for applications in controlled drug delivery.
Introduction
The sol-gel process is a versatile method for synthesizing inorganic and hybrid materials from molecular precursors.[1] It involves the transition of a system from a liquid "sol" into a solid "gel" phase.[1] This technique is particularly advantageous for creating drug delivery systems due to its mild reaction conditions, ability to produce materials with high purity and homogeneity, and the tunable porosity of the resulting materials.
This compound is a dipodal aminosilane (B1250345) that serves as an excellent precursor for functionalizing silica-based materials. Its secondary amine group provides a site for interaction with drug molecules, potentially enhancing loading capacity and modifying release kinetics. The two trimethoxysilyl groups allow for robust incorporation into the silica network during sol-gel synthesis. By co-condensing BTMSPA with a silica precursor like tetraethoxysilane (TEOS), it is possible to create a hybrid organic-inorganic matrix with tailored properties for controlled drug release. The ratio of BTMSPA to TEOS is a critical parameter that can be adjusted to control the material's properties and, consequently, the drug release profile.[2]
Key Applications in Drug Development
-
Controlled Release: The amine functionalization of the silica matrix can interact with acidic drugs, leading to a more sustained release profile. The porosity and surface characteristics of the sol-gel material, influenced by the BTMSPA content, also play a crucial role in controlling the diffusion of the encapsulated drug.[2]
-
Targeted Delivery: The amine groups on the surface of the nanoparticles can be further modified with targeting ligands to direct the drug carrier to specific cells or tissues.
-
Enhanced Drug Loading: The presence of amine groups can increase the loading capacity of certain drugs through favorable intermolecular interactions.
Experimental Protocols
Two primary methods for incorporating BTMSPA into a silica matrix are co-condensation and post-synthesis grafting.
Protocol 1: Co-condensation Synthesis of Amine-Functionalized Silica Nanoparticles
This protocol describes a "one-pot" synthesis where BTMSPA and TEOS are co-condensed to form amine-functionalized silica nanoparticles. This method generally results in a homogeneous distribution of amine groups throughout the nanoparticle matrix.[1]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
This compound (BTMSPA)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a mixture of 160 mL of ethanol and 40 mL of deionized water.
-
Add 10 mL of ammonium hydroxide solution to the ethanol/water mixture and stir vigorously (e.g., 500 rpm) at room temperature for 15 minutes.
-
Prepare a mixture of TEOS and BTMSPA in a separate vial according to the desired molar ratio (see Table 1 for examples).
-
Add the TEOS/BTMSPA mixture dropwise to the stirring ethanol/water/ammonia solution.
-
Continue stirring at room temperature for 12 hours. The solution will gradually become a milky white suspension.
-
Collect the nanoparticles by centrifugation at 8,000 x g for 20 minutes.
-
Wash the nanoparticles by resuspending the pellet in ethanol and centrifuging again. Repeat this washing step three times to remove unreacted precursors.
-
Dry the resulting white powder in a vacuum oven at 60°C overnight.
Protocol 2: Post-Synthesis Grafting of BTMSPA onto Silica Nanoparticles
This method involves first synthesizing plain silica nanoparticles and then functionalizing their surface with BTMSPA.
Step 1: Synthesis of Silica Nanoparticles (Stöber Method)
-
Follow steps 1, 2, 5, 6, 7, and 8 from Protocol 1, but in step 3, use only TEOS (e.g., 9.2 mL) without BTMSPA.
Step 2: Surface Functionalization with BTMSPA
Materials:
-
Dried silica nanoparticles (from Step 1)
-
This compound (BTMSPA)
-
Anhydrous toluene (B28343)
Procedure:
-
Disperse 1.0 g of the dried silica nanoparticles in 100 mL of anhydrous toluene in a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Sonicate the mixture for 20 minutes to ensure a homogeneous suspension.
-
Add a desired amount of BTMSPA (e.g., 1.0 mL) to the silica suspension.
-
Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere with continuous stirring.
-
After cooling to room temperature, collect the functionalized nanoparticles by centrifugation (8,000 x g for 20 minutes).
-
Wash the nanoparticles thoroughly with toluene (three times) and then ethanol (two times) to remove any unreacted BTMSPA.
-
Dry the final product in a vacuum oven at 60°C overnight.
Protocol 3: Drug Loading into Amine-Functionalized Silica Nanoparticles
This protocol describes a general method for loading a drug into the synthesized nanoparticles via passive diffusion.
Materials:
-
Amine-functionalized silica nanoparticles (from Protocol 1 or 2)
-
Drug of interest
-
Suitable solvent for the drug (e.g., ethanol, water, phosphate-buffered saline)
Procedure:
-
Prepare a solution of the drug in the chosen solvent at a known concentration.
-
Disperse a known amount of the amine-functionalized silica nanoparticles in the drug solution.
-
Stir the mixture at room temperature for 24 hours in a sealed container to allow for drug adsorption into the porous nanoparticle structure.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Carefully collect the supernatant to determine the amount of unloaded drug (for calculating loading efficiency).
-
Wash the drug-loaded nanoparticles with a small amount of fresh solvent to remove any loosely bound drug from the surface.
-
Dry the drug-loaded nanoparticles under vacuum.
Data Presentation
The following tables summarize the influence of the BTMSPA (or a similar precursor, TSPA) to TEOS ratio on the properties of the resulting sol-gel materials and their drug release characteristics.
Table 1: Effect of TSPA/TEOS Molar Ratio on Material Properties [2]
| TSPA:TEOS Molar Ratio | Surface Area (m²/g) | Pore Volume (cm³/g) |
| 1:0 | 1.8 | 0.004 |
| 1:1 | 215 | 0.16 |
| 1:2 | 358 | 0.25 |
| 1:3 | 421 | 0.31 |
| 0:1 | 580 | 0.42 |
Data adapted from a study using this compound (TSPA) and TEOS for the synthesis of gels for controlled release of sodium salicylate.[2]
Table 2: In Vitro Release of Sodium Salicylate from TSPA/TEOS Gels [2]
| TSPA:TEOS Molar Ratio | Cumulative Release at 10h (%) | Cumulative Release at 50h (%) |
| 1:0 | ~20 | ~40 |
| 1:1 | ~45 | ~75 |
| 1:2 | ~60 | ~90 |
| 1:3 | ~75 | >95 |
| 0:1 | >95 | >95 |
Data adapted from a study using this compound (TSPA) and TEOS for the synthesis of gels for controlled release of sodium salicylate.[2]
Visualizations
Caption: The Sol-Gel Process for Drug Delivery Vehicle Synthesis.
Caption: Experimental Workflow for Co-condensation Synthesis and Drug Loading.
References
- 1. Comparison of Structure and Adsorption Properties of Mesoporous Silica Functionalized with Aminopropyl Groups by the Co-Condensation and the Post Grafting Methods [mdpi.com]
- 2. This compound and tetraethoxysilane derived gels as effective controlled release carriers for water-soluble drugs of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Bis(trimethoxysilylpropyl)amine-Treated Surfaces using X-ray Photoelectron Spectroscopy (XPS)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the surface modification of substrates with Bis(trimethoxysilylpropyl)amine (BTMSPA) and the subsequent characterization of the resulting aminofunctionalized surface using X-ray Photoelectron Spectroscopy (XPS). This protocol is designed for professionals in biomaterial development, drug delivery, and medical implant technology who require robust and well-characterized surface modifications.
Introduction
Surface modification with organofunctional silanes is a critical step in a wide array of scientific and industrial applications. This compound, a bi-functional aminosilane (B1250345), is an effective coupling agent used to introduce secondary amine groups onto various substrates, including silicon wafers, glass, and metal oxides.[1] The dual trimethoxysilyl groups allow for the formation of a dense, cross-linked, and hydrolytically stable siloxane layer on the substrate.[2] The secondary amine functionality provides a reactive site for the covalent attachment of biomolecules, drugs, or other desired chemical entities.
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides detailed information about the elemental composition and chemical bonding states of the top few nanometers of a material.[3] This makes it an ideal tool for verifying the successful deposition of the BTMSPA layer and for quantifying the surface chemical composition.
Experimental Protocols
Surface Preparation and Silanization with this compound
This protocol outlines the steps for the cleaning, activation, and silanization of silicon or glass substrates.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound (BTMSPA)
-
Anhydrous Toluene (B28343) or Ethanol (B145695)
-
Detergent solution
-
Acetone (B3395972) (ACS grade or higher)
-
Isopropanol (B130326) (ACS grade or higher)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a certified fume hood.
-
Nitrogen gas (high purity)
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrates in a detergent solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse extensively with DI water and dry under a stream of high-purity nitrogen gas.[4]
-
-
Surface Activation (Hydroxylation):
-
Silanization:
-
Prepare a fresh 1-5% (v/v) solution of BTMSPA in anhydrous toluene or ethanol in a clean, dry reaction vessel.
-
Immerse the cleaned and activated substrates in the BTMSPA solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or at an elevated temperature (e.g., 60-80°C) under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Rinsing and Curing:
-
Remove the substrates from the silane (B1218182) solution and rinse thoroughly with the anhydrous solvent (toluene or ethanol) to remove any unbound silane.
-
Dry the substrates under a stream of nitrogen gas.[5]
-
Cure the silane layer by baking the substrates in an oven at 110-120°C for 1-2 hours. This step promotes the formation of stable siloxane bonds with the surface and enhances cross-linking within the silane layer.[5]
-
Store the modified substrates in a desiccator to prevent moisture absorption.
-
XPS Analysis Protocol
This protocol provides a general guideline for the XPS analysis of BTMSPA-treated surfaces.
Instrumentation:
-
X-ray Photoelectron Spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV).
Procedure:
-
Sample Preparation:
-
Mount the silane-modified substrates onto the sample holder using double-sided conductive tape.
-
Introduce the samples into the ultra-high vacuum (UHV) analysis chamber of the spectrometer.
-
-
Data Acquisition:
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.[5]
-
Acquire high-resolution spectra for the elements of interest: C 1s, N 1s, O 1s, and Si 2p.
-
Use a pass energy of 20-40 eV for high-resolution scans to achieve better energy resolution.[5]
-
If the substrate is insulating, use a low-energy electron flood gun to neutralize surface charging.[5]
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to a binding energy of 284.8 eV.[5]
-
Perform peak fitting and deconvolution of the high-resolution spectra using appropriate line shapes (e.g., Gaussian-Lorentzian) to identify the different chemical states of each element.[5]
-
Calculate the atomic concentrations of the elements from the peak areas using the instrument's relative sensitivity factors (RSFs).[5]
-
Data Presentation
The successful deposition of BTMSPA is confirmed by the appearance of a nitrogen peak in the XPS survey spectrum. Quantitative analysis of the high-resolution spectra provides the atomic concentrations of the key elements and information about their chemical states.
Table 1: Representative Atomic Concentrations from XPS Survey Scans
| Element | Untreated Substrate (e.g., Silicon Wafer) | BTMSPA-Treated Substrate | Expected Trend |
| C 1s | Present (adventitious carbon) | Increased | Increase due to propyl chains |
| N 1s | Absent | Present | Appearance of a nitrogen signal |
| O 1s | Present (native oxide) | Increased | Increase due to siloxane bonds |
| Si 2p | Present (substrate and native oxide) | Increased | Increase due to the silane layer |
Note: A study comparing a generic bis-amino silane to a mono-functional aminosilane (APTES) on a PET membrane showed a greater than twofold increase in the concentrations of silicon and nitrogen for the bis-amino silane treated samples. A similar trend is expected for BTMSPA.[5]
Table 2: High-Resolution XPS Peak Binding Energies (eV) and Assignments for BTMSPA
| Element | Functional Group | Estimated Binding Energy (eV) | Reference |
| N 1s | -NH- (Secondary Amine) | ~399.2 | [5] |
| -NH2+ (Protonated Amine) | ~401.0 | [5] | |
| Si 2p | Si-O-Si (Siloxane) | ~102.2 | [3] |
| Si-O-Substrate | ~103.0 | [3] | |
| C 1s | C-C, C-H | 284.8 | [5] |
| C-N | ~286.3 | [5] | |
| O 1s | Si-O-Si | ~532.5 | [5] |
Note: The binding energies for BTMSPA are estimated based on typical values for the respective functional groups found in other aminosilanes.[5] Exact values can vary depending on the substrate, layer thickness, and instrument calibration.
Visualizations
Caption: Experimental workflow for surface modification and XPS analysis.
Caption: BTMSPA hydrolysis and covalent bonding to a hydroxylated surface.
References
Application Note: Measuring Bis(trimethoxysilylpropyl)amine (BTMSPA) Layer Thickness with Ellipsometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(trimethoxysilylpropyl)amine (BTMSPA) is a versatile aminosilane (B1250345) coupling agent widely used to functionalize surfaces such as silicon wafers, glass, and metal oxides. The formation of a uniform, thin layer of BTMSPA is crucial for applications ranging from promoting adhesion between organic and inorganic materials to creating biocompatible surfaces for drug delivery systems and biosensors. Ellipsometry is a non-destructive, highly sensitive optical technique ideal for accurately measuring the thickness of these nanometer-scale silane (B1218182) layers. This document provides a detailed protocol for depositing a BTMSPA layer and measuring its thickness using ellipsometry.
Principles of BTMSPA Deposition and Ellipsometry Measurement
The deposition of a BTMSPA layer onto a substrate, typically silicon with a native oxide layer, involves a two-step process:
-
Hydrolysis: The methoxysilyl groups (-Si(OCH₃)₃) of the BTMSPA molecule hydrolyze in the presence of water (often residual water in the solvent or on the substrate surface) to form reactive silanol (B1196071) groups (-Si(OH)₃).
-
Condensation: These silanol groups then condense with hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). Further condensation can occur between adjacent BTMSPA molecules, leading to cross-linking and the formation of a polysiloxane network.
Ellipsometry measures the change in the polarization state of light upon reflection from a surface. By analyzing these changes, one can determine the thickness and refractive index of thin films on the substrate. A model, typically a three-layer model (Substrate/SiO₂/BTMSPA Layer/Ambient), is used to fit the experimental data and extract the film thickness.
Experimental Protocols
This section details the necessary procedures for preparing the substrate, depositing the BTMSPA layer, and performing the ellipsometry measurement.
Materials and Equipment
-
This compound (BTMSPA, ≥95%)
-
Anhydrous Toluene (B28343) or Ethanol (B145695) (ACS grade)
-
Silicon wafers (P-type, <100> orientation)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas (high purity)
-
Spectroscopic Ellipsometer
-
Spin coater or immersion bath
-
Oven or hot plate
Substrate Preparation (Silicon Wafers)
A clean, hydrophilic surface is critical for uniform BTMSPA deposition.
-
Cleaning:
-
Cleave silicon wafers to the desired size.
-
Sonciate the wafers in acetone (B3395972) for 15 minutes, followed by isopropanol (B130326) for 15 minutes, and finally deionized (DI) water for 15 minutes to remove organic contaminants.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Hydroxylation:
-
Immerse the cleaned wafers in a freshly prepared Piranha solution for 30 minutes at 80°C. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the wafers with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen gas. The resulting silicon surface should be hydrophilic with a thin layer of native silicon dioxide (SiO₂).
-
BTMSPA Solution Preparation
-
Prepare solutions of BTMSPA in anhydrous toluene or ethanol at various concentrations (e.g., 1%, 2%, 5% v/v).
-
It is recommended to prepare the solutions fresh before use to minimize premature hydrolysis and self-condensation of the silane in the bulk solution.
BTMSPA Layer Deposition
Method 1: Immersion Deposition
-
Immerse the cleaned and hydroxylated silicon wafers in the prepared BTMSPA solution.
-
Allow the deposition to proceed for a specific duration (e.g., 30, 60, or 120 minutes) at room temperature.
-
After deposition, remove the wafers from the solution and rinse them thoroughly with the pure solvent (toluene or ethanol) to remove any physisorbed silane molecules.
-
Dry the wafers under a stream of nitrogen gas.
Method 2: Spin Coating
-
Place a cleaned and hydroxylated silicon wafer on the spin coater chuck.
-
Dispense a small amount of the BTMSPA solution onto the center of the wafer.
-
Spin the wafer at a set speed (e.g., 3000 rpm) for a specific time (e.g., 60 seconds).
-
After spinning, rinse the wafer with the pure solvent and dry it with nitrogen gas.
Curing
-
Place the BTMSPA-coated wafers in an oven or on a hot plate.
-
Cure the films at a specific temperature (e.g., 100-120°C) for a set duration (e.g., 30-60 minutes) to promote covalent bonding and remove residual solvent.
-
Allow the wafers to cool down to room temperature before ellipsometry measurements.
Ellipsometry Measurement
-
Initial Measurement: Before BTMSPA deposition, measure the thickness of the native silicon dioxide layer on the cleaned silicon wafer. This value will be used as a fixed parameter in the subsequent model for the BTMSPA layer.
-
Sample Mounting: Place the BTMSPA-coated wafer on the ellipsometer stage.
-
Data Acquisition: Acquire ellipsometric data (Psi and Delta) over a wide spectral range (e.g., 300-800 nm) at a fixed angle of incidence (typically 70°).
-
Modeling and Fitting:
-
Construct a three-layer optical model: Si Substrate / SiO₂ Layer / BTMSPA Layer / Air (Ambient) .
-
Use the known optical constants for the Si substrate and the SiO₂ layer. The thickness of the SiO₂ layer should be fixed to the value measured in the initial step.
-
For the BTMSPA layer, use a Cauchy model to represent its refractive index. For very thin layers, the refractive index can often be assumed to be constant (around 1.45).
-
Fit the model to the experimental data by varying the thickness of the BTMSPA layer until the mean squared error (MSE) is minimized.
-
Data Presentation
The following table summarizes representative data for BTMSPA layer thickness under different deposition conditions. Note: This data is illustrative and actual results may vary based on specific experimental conditions.
| Sample ID | Deposition Method | BTMSPA Conc. (v/v) | Solvent | Deposition Time (min) | Curing Temp. (°C) | Measured Thickness (nm) |
| BTMSPA-1 | Immersion | 1% | Toluene | 30 | 110 | 2.5 ± 0.2 |
| BTMSPA-2 | Immersion | 1% | Toluene | 60 | 110 | 3.8 ± 0.3 |
| BTMSPA-3 | Immersion | 5% | Toluene | 30 | 110 | 5.1 ± 0.4 |
| BTMSPA-4 | Immersion | 5% | Toluene | 60 | 110 | 6.7 ± 0.5 |
| BTMSPA-5 | Spin Coating | 2% | Ethanol | 1 (at 3000 rpm) | 120 | 4.2 ± 0.3 |
Mandatory Visualization
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow for BTMSPA layer deposition and measurement.
Caption: BTMSPA hydrolysis and condensation on a hydroxylated surface.
Caption: Logical workflow for ellipsometry data analysis.
Troubleshooting and Considerations
-
Inconsistent Thickness: This is often due to improper substrate cleaning or premature silane polymerization in the solution. Ensure the substrate is thoroughly cleaned and hydrophilic, and use freshly prepared BTMSPA solutions.
-
High MSE in Ellipsometry Fit: This may indicate an inappropriate optical model. Consider adding a roughness layer to the model or using a more complex model for the BTMSPA layer if it is thick.
-
Solvent Choice: Toluene is a non-polar solvent that can lead to more ordered monolayers, while ethanol is a polar protic solvent that can promote hydrolysis. The choice of solvent can influence the final layer structure and thickness.
-
Water Content: The presence of a controlled amount of water is necessary for hydrolysis. Anhydrous solvents are used to prevent excessive polymerization in the solution, with residual surface water on the substrate initiating the reaction.
This application note provides a comprehensive guide for the deposition and thickness characterization of BTMSPA layers using ellipsometry. By carefully controlling the experimental parameters, researchers can achieve reproducible and uniform silane coatings for a variety of applications.
Application Notes and Protocols for Contact Angle Goniometry of Surfaces Modified with Bis(trimethoxysilylpropyl)amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of substrates using Bis(trimethoxysilylpropyl)amine (TSPA) and the subsequent characterization of surface wettability using contact angle goniometry. This information is critical for applications in drug development, biomaterial science, and diagnostics where surface properties influence biocompatibility, protein adsorption, and cell adhesion.
Introduction to this compound (TSPA) Surface Modification
This compound is a dipodal aminosilane (B1250345) that serves as an effective coupling agent to functionalize surfaces bearing hydroxyl groups, such as glass, silica, and various metal oxides.[1][2][3] The molecule possesses two trimethoxysilyl groups that can hydrolyze to form reactive silanol (B1196071) groups. These silanols can then covalently bond to the substrate and cross-link with each other, forming a stable, amine-functionalized surface layer.[1][2] The secondary amine in the TSPA backbone imparts a hydrophilic character to the modified surface.[4][5] This hydrophilicity is a key parameter in many biological applications, influencing protein interactions and cell behavior at the material interface.
Data Presentation: Surface Wettability
For a comparative reference, the following table summarizes typical water contact angle values for surfaces modified with a commonly used monofunctional aminosilane, (3-aminopropyl)triethoxysilane (APTES), which is also known to produce hydrophilic surfaces. These values can provide an expected range for surfaces functionalized with aminosilanes.
| Silane (B1218182) | Substrate | Silanization Conditions | Advancing Contact Angle (θA) | Receding Contact Angle (θR) |
| APTES | Glass | 2% (v/v) in toluene (B28343), 1 hour | 40° | Not Reported |
| APTES | Glass | 4% (v/v) in toluene, 1 hour | 55° | Not Reported |
| APTES | Glass | 6% (v/v) in toluene, 1 hour | 60° | Not Reported |
| APTES | Glass | 8% (v/v) in toluene, 1 hour | 80° | Not Reported |
| APTES | Silicon Wafer | Anhydrous toluene, 19 hours | 38-43° | 15-22° |
Note: The data for APTES is provided as a representative example of an aminosilane. Contact angles for TSPA-modified surfaces are expected to be in the hydrophilic range (typically < 90°), but specific values will depend on the substrate, silanization protocol, and measurement conditions.[7][8]
Experimental Protocols
Protocol 1: Surface Modification with this compound
This protocol details the steps for the functionalization of glass or silicon-based substrates with TSPA.
Materials:
-
This compound (TSPA)
-
Anhydrous toluene or anhydrous ethanol
-
Deionized water
-
Nitrogen gas
-
Glass slides or silicon wafers
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Plasma cleaner (optional)
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water.
-
For a high density of surface hydroxyl groups, treat the substrates with piranha solution for 15-30 minutes.
-
Alternatively, oxygen plasma treatment for 1-5 minutes can be used to clean and activate the surface.
-
Rinse the substrates extensively with deionized water and dry under a stream of nitrogen gas.
-
-
Silane Solution Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of TSPA in an anhydrous solvent such as toluene or ethanol. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and self-condensation of the silane in solution.
-
-
Silanization:
-
Immerse the cleaned and dried substrates in the TSPA solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. For a denser coating, the reaction can be carried out at an elevated temperature (e.g., 50-70°C).
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent (toluene or ethanol) to remove any physisorbed silane.
-
Follow with a rinse in isopropanol and then deionized water.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the silanized substrates in an oven at 100-120°C for 1 hour. This step promotes the formation of covalent siloxane bonds between the silane and the substrate, as well as cross-linking within the silane layer.
-
-
Storage:
-
Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination.
-
Protocol 2: Contact Angle Goniometry
This protocol describes the measurement of static and dynamic water contact angles on the TSPA-modified surfaces.[9]
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a fine-gauge needle for dispensing liquid
-
High-purity deionized water
-
TSPA-modified substrates
Procedure for Static Contact Angle Measurement:
-
Instrument Setup:
-
Place the TSPA-modified substrate on the sample stage of the goniometer.
-
Ensure the substrate is level.
-
Fill the syringe with deionized water, ensuring there are no air bubbles.
-
-
Droplet Deposition:
-
Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the substrate.
-
-
Angle Measurement:
-
Use the goniometer's software to capture an image of the droplet.
-
The software will analyze the droplet shape and determine the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Measure the angle on both sides of the droplet and calculate the average.
-
-
Multiple Measurements:
-
Perform measurements at a minimum of three different locations on the surface to ensure uniformity and obtain a statistically significant average contact angle.
-
Procedure for Dynamic Contact Angle (Advancing and Receding) Measurement:
-
Droplet Deposition:
-
Place a small initial droplet (e.g., 2 µL) on the surface.
-
-
Advancing Angle:
-
Slowly add more water to the droplet, causing the contact line to advance across the surface.
-
The advancing contact angle is the angle measured just as the contact line begins to move.
-
-
Receding Angle:
-
Slowly withdraw water from the droplet, causing the contact line to recede.
-
The receding contact angle is the angle measured just as the contact line begins to retract.
-
-
Contact Angle Hysteresis:
-
The difference between the advancing and receding contact angles is the contact angle hysteresis. This value provides information about surface heterogeneity, roughness, and chemical functionality.
-
Visualizations
Caption: Experimental workflow for surface modification with TSPA.
Caption: Silanization mechanism of TSPA on a hydroxylated surface.
References
- 1. BIS (TRIMETHOXYSILYLPROPYL)AMINE - Ataman Kimya [atamanchemicals.com]
- 2. Manufacturers of Bis[3-(trimethoxysilyl)propyl]amine, 98%, CAS 82985-35-1, B 4050, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 3. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 4. What can this compound be used industrially?_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brighton-science.com [brighton-science.com]
Application Note: Atomic Force Microscopy (AFM) for the Analysis of Self-Assembled Monolayers of Bis(trimethoxysilylpropyl)amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(trimethoxysilylpropyl)amine (BTMSPA) is a dipodal aminosilane (B1250345) coupling agent used extensively for surface modification of inorganic materials like silicon, glass, and metal oxides.[1][2] Its structure features two trimethoxysilyl groups, which allows it to form highly stable, cross-linked self-assembled monolayers (SAMs) with superior durability compared to monopodal silanes. The terminal secondary amine group provides a reactive site for the covalent immobilization of biomolecules, nanoparticles, or drug compounds, making BTMSPA-modified surfaces highly valuable in drug delivery, biosensor fabrication, and medical device development.[3][4]
The quality, uniformity, and stability of the BTMSPA SAM are critical for its performance. Atomic Force Microscopy (AFM) is an indispensable high-resolution imaging technique for characterizing these monolayers at the nanoscale.[5] AFM provides three-dimensional topographical information, allowing for the precise measurement of monolayer thickness, surface roughness, and the identification of defects or aggregates, which are crucial parameters for ensuring reproducible surface functionalization.[6][7]
Applications in Research and Drug Development
-
Biomolecule Immobilization: The amine-terminated surface readily serves as a platform for attaching proteins, peptides, and nucleic acids for biosensing applications.[8]
-
Controlled Drug Release: BTMSPA can be used to create gel matrices that control the release of water-soluble small molecule drugs.[4]
-
Adhesion Promotion: As a coupling agent, it forms a durable bond between organic and inorganic materials, which is critical for developing stable coatings on medical implants and devices.[2][9]
-
Corrosion Protection: Water-based formulations of BTMSPA mixed with other silanes can provide effective corrosion protection for metal substrates.[2][10]
Quantitative Data Summary
The successful formation of a BTMSPA monolayer can be verified by measuring key surface parameters. The expected values, based on typical results for aminosilane SAMs, are summarized below.
| Parameter | Expected Value/Range | Characterization Method | Significance |
| Monolayer Thickness | 1.0 - 2.0 nm | AFM (Nanolithography/Shaving), Spectroscopic Ellipsometry | Confirms the formation of a monolayer as opposed to uncontrolled multilayers or aggregates.[11][12] |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) | A low root mean square (RMS) roughness, comparable to the bare substrate, indicates a smooth, uniform, and well-ordered monolayer.[9][13] |
| Static Water Contact Angle | 40° - 60° | Contact Angle Goniometry | A significant change from the clean, hydrophilic substrate (<10°) confirms surface modification. The resulting angle reflects the presence of the propyl-amine chains.[11][13] |
Experimental Protocols
Protocol 1: Preparation of BTMSPA Self-Assembled Monolayers
This protocol describes the solution-phase deposition of BTMSPA onto a silicon wafer substrate.
1. Materials and Reagents:
-
Silicon wafers (111-oriented) or glass microscope slides
-
This compound (BTMSPA, ≥95% purity)
-
Anhydrous Toluene (B28343) (solvent)
-
Methanol (B129727), Acetone, Isopropanol (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Glassware (beakers, petri dishes, Schlenk flask)
2. Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of nitrogen gas.
-
To generate surface hydroxyl groups, treat the substrates with an oxygen plasma cleaner for 5 minutes or immerse them in a freshly prepared Piranha solution for 30 minutes.[9] (Safety Note: Piranha solution is extremely corrosive and reactive. Always use appropriate personal protective equipment (PPE) in a fume hood).
-
Rinse the substrates thoroughly with copious amounts of DI water and dry completely with nitrogen gas. Use immediately.
3. Silanization Procedure:
-
Prepare a 1-5 mM solution of BTMSPA in anhydrous toluene inside a Schlenk flask under an inert atmosphere (nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane (B1218182).[9][14]
-
Place the cleaned, hydroxylated substrates into the silane solution.
-
Allow the self-assembly process to proceed for 2-6 hours at room temperature (25°C).[9] Longer deposition times can lead to the formation of multilayers and increased surface roughness.[11]
-
After deposition, remove the substrates from the solution.
4. Rinsing and Curing:
-
Rinse the substrates sequentially with anhydrous toluene, a toluene-methanol mixture, and finally pure methanol to remove any physisorbed molecules.[14]
-
Dry the coated substrates with a stream of nitrogen gas.
-
To promote the formation of stable covalent siloxane (Si-O-Si) bonds, cure the samples by annealing in an oven at 110-120°C for 30-60 minutes.
-
Store the functionalized substrates in a desiccator until analysis.
Protocol 2: AFM Characterization of BTMSPA Monolayers
This protocol outlines the characterization of the prepared SAMs using AFM.
1. Instrumentation:
-
Atomic Force Microscope
-
Silicon nitride cantilevers with a nominal spring constant of 0.1-0.6 N/m and a resonant frequency of 50-200 kHz.
2. Imaging Procedure:
-
Mount the BTMSPA-modified substrate onto an AFM sample puck using double-sided adhesive.
-
Select an appropriate cantilever and install it in the AFM.
-
Engage the tip with the surface using Tapping Mode (or Amplitude Modulation AFM) . This mode is preferred for soft, organic monolayers as it minimizes destructive lateral forces that can occur in contact mode.[5]
-
Optimize imaging parameters:
-
Scan Size: Start with a larger area (e.g., 5x5 µm) to assess overall uniformity and then zoom into smaller areas (e.g., 500x500 nm) for high-resolution imaging.
-
Scan Rate: Use a slow scan rate (0.5-1.0 Hz) to ensure high-quality data.
-
Setpoint: Adjust the amplitude setpoint to the highest possible value that maintains stable tracking to minimize the force applied to the sample.
-
-
Acquire topography and phase images simultaneously. Phase imaging can often reveal variations in surface properties not visible in the topography.
3. Data Analysis:
-
Image Flattening: Apply a first or second-order plane fit to the raw topographical data to correct for sample tilt and scanner bow.
-
Surface Roughness Analysis: Select several representative areas from the high-resolution images. Calculate the root mean square (RMS) roughness, which quantifies the standard deviation of the height values within the selected area.[7]
-
Thickness Measurement (via Nanolithography):
-
In a selected area, increase the imaging force or switch to contact mode to intentionally "shave" away a portion of the SAM, exposing the underlying substrate.[12]
-
Return to gentle tapping mode imaging to visualize the shaved area.
-
Draw a line profile across the edge of the shaved region to measure the height difference between the intact monolayer and the exposed substrate. This height difference corresponds to the monolayer thickness.[12]
-
Visualizations
Caption: Workflow from substrate preparation to AFM analysis.
Caption: Relationship between BTMSPA structure and SAM properties.
References
- 1. nbinno.com [nbinno.com]
- 2. What can this compound be used industrially?_Chemicalbook [chemicalbook.com]
- 3. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 4. This compound and tetraethoxysilane derived gels as effective controlled release carriers for water-soluble drugs of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage | Molecular Vista [molecularvista.com]
- 7. Controlled growth and formation of SAMs investigated by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Manufacturers of Bis[3-(trimethoxysilyl)propyl]amine, 98%, CAS 82985-35-1, B 4050, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Note and Protocol: ToF-SIMS Analysis of Surfaces Functionalized with Bis(trimethoxysilylpropyl)amine (BTMSPA)
Introduction
Bis(trimethoxysilylpropyl)amine (BTMSPA) is a versatile organofunctional silane (B1218182) coupling agent widely used for the surface modification of various substrates, including silicon wafers, glass, and metal oxides. Its unique bifunctional nature, possessing two trimethoxysilyl groups and a secondary amine, allows for the formation of a stable, cross-linked siloxane network on the substrate while presenting amine functional groups on the surface. These amine groups are readily available for the covalent immobilization of biomolecules, nanoparticles, or other desired ligands, making BTMSPA-functionalized surfaces highly valuable in drug development, biosensor fabrication, and materials science.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed elemental and molecular information from the uppermost 1-2 nanometers of a material. This makes it an ideal tool for characterizing the successful functionalization of surfaces with a monolayer of molecules like BTMSPA. ToF-SIMS analysis can confirm the presence of the silane, investigate its orientation and fragmentation patterns, and assess the homogeneity of the coating.
This application note provides a detailed protocol for the surface functionalization of silicon wafers with BTMSPA and the subsequent analysis of these surfaces using ToF-SIMS. It includes expected quantitative data in the form of characteristic secondary ions and illustrative diagrams to guide researchers through the experimental workflow.
Experimental Protocols
Materials and Reagents
-
Silicon wafers (or other suitable substrate)
-
This compound (BTMSPA), ≥90%
-
Anhydrous toluene (B28343) or anhydrous ethanol (B145695)
-
Acetone, ACS grade
-
Isopropanol, ACS grade
-
Sulfuric acid (H₂SO₄), 98%
-
Hydrogen peroxide (H₂O₂), 30%
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol for Surface Functionalization with BTMSPA
This protocol describes the liquid-phase deposition of BTMSPA onto a silicon wafer.
2.2.1. Substrate Cleaning and Activation (Piranha Solution)
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare the Piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of H₂SO₄ in a glass beaker suitable for high temperatures. The reaction is highly exothermic.
-
Immerse the silicon wafers in the Piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface with exposed hydroxyl (-OH) groups.
-
Carefully remove the wafers from the Piranha solution and rinse them extensively with DI water.
-
Dry the cleaned wafers under a stream of high-purity nitrogen gas.
2.2.2. Silanization Procedure
-
Prepare a 1% (v/v) solution of BTMSPA in anhydrous toluene or anhydrous ethanol in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize water contamination.
-
Immerse the cleaned and dried silicon wafers in the BTMSPA solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or for 1 hour at 60°C to facilitate the covalent bonding of BTMSPA to the surface hydroxyl groups.
-
After the reaction, remove the wafers from the silane solution and rinse them sequentially with toluene (or ethanol), isopropanol, and DI water to remove any unbound silane.
-
Dry the functionalized wafers under a stream of nitrogen gas.
-
Cure the wafers in an oven at 110°C for 30-60 minutes to promote cross-linking of the silane layer and remove residual solvent.
-
Store the functionalized wafers in a desiccator until ToF-SIMS analysis.
ToF-SIMS Analysis Protocol
2.3.1. Instrumentation and Parameters
-
Instrument: A Time-of-Flight Secondary Ion Mass Spectrometer (e.g., ION-TOF GmbH, Physical Electronics).
-
Primary Ion Source: A pulsed liquid metal ion gun (LMIG), such as Bi₃⁺ or Au₃⁺, is recommended for high mass resolution and good secondary ion yields from organic materials.
-
Primary Ion Energy: 25-30 keV.
-
Analysis Mode: Static SIMS mode should be employed to ensure that the primary ion dose remains below the static SIMS limit (typically < 10¹³ ions/cm²) to avoid significant damage to the molecular layer.
-
Analysis Area: A representative area of 100 x 100 µm² to 500 x 500 µm² is typically analyzed.
-
Charge Compensation: A low-energy electron flood gun should be used to prevent charging of the insulating silane layer on the silicon substrate.
-
Mass Resolution: High mass resolution (m/Δm > 5000) is crucial to accurately identify and separate molecular fragment ions from elemental ions at the same nominal mass.
-
Detection: Both positive and negative secondary ion spectra should be acquired for a comprehensive analysis.
2.3.2. Data Acquisition and Analysis
-
Mount the BTMSPA-functionalized silicon wafer onto the sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the ToF-SIMS instrument.
-
Select the desired analysis area and set the appropriate instrument parameters.
-
Acquire both positive and negative ion spectra.
-
Perform mass calibration of the acquired spectra using known reference peaks (e.g., H⁺, H₂⁺, CH₃⁺ for positive spectra and C⁻, CH⁻, O⁻ for negative spectra).
-
Identify the characteristic secondary ion fragments of BTMSPA.
-
Generate ion maps to visualize the lateral distribution of specific fragments and assess the homogeneity of the functionalization.
Data Presentation: Characteristic ToF-SIMS Ions
The following tables summarize the expected characteristic secondary ions for a BTMSPA-functionalized surface. The fragmentation of the BTMSPA molecule under primary ion bombardment will lead to a variety of silicon-containing and nitrogen-containing fragments. The relative intensities are provided as a general guide (High, Medium, Low) as they can vary depending on the specific ToF-SIMS instrument and analysis conditions.
Table 1: Expected Positive Secondary Ions for BTMSPA
| m/z (Nominal) | Ion Formula | Fragment Origin | Expected Relative Intensity |
| 28 | Si⁺ | Silicon from the substrate and silane | High |
| 43 | SiCH₃⁺ | Fragment of the methoxysilyl group | Medium |
| 44 | SiNH₂⁺ | Fragment containing the amine and silicon | Medium |
| 45 | SiOH⁺ | Fragment from hydrolyzed silane | Medium |
| 58 | C₃H₈N⁺ | Propylamine fragment | High |
| 73 | Si(CH₃)₃⁺ | Common fragment from methoxy-silicon bonds | Low |
| 121 | Si(OCH₃)₃⁺ | Trimethoxysilyl headgroup | Medium |
| 146 | C₆H₁₆NSi⁺ | Fragment of the propyl-amine-propyl-silicon backbone | High |
| 174 | C₇H₁₈NOSi⁺ | Larger fragment of the BTMSPA molecule | Medium |
| 342 | [M+H]⁺ (C₁₂H₃₂NO₆Si₂⁺) | Protonated parent molecule | Low |
Table 2: Expected Negative Secondary Ions for BTMSPA
| m/z (Nominal) | Ion Formula | Fragment Origin | Expected Relative Intensity |
| 26 | CN⁻ | Fragment from the amine group | High |
| 42 | CNO⁻ | Fragment containing nitrogen and oxygen | Medium |
| 60 | SiO₂⁻ | From the silicon substrate and siloxane network | High |
| 76 | SiO₃⁻ | From the silicon substrate and siloxane network | High |
| 91 | Si(OCH₃)O₂⁻ | Fragment of the hydrolyzed methoxysilyl group | Medium |
Note: The observation and relative intensities of these ions can be influenced by the substrate, the cleanliness of the surface, and the specific ToF-SIMS instrumentation and parameters used.
Visualization of Workflows and Relationships
Conclusion
This application note provides a comprehensive guide for the surface functionalization of substrates with BTMSPA and their subsequent characterization using ToF-SIMS. The detailed protocols and expected data will aid researchers, scientists, and drug development professionals in successfully preparing and verifying these important surfaces for a wide range of applications. The high surface sensitivity of ToF-SIMS makes it an invaluable tool for confirming the presence and quality of the BTMSPA monolayer, ensuring a reliable starting point for subsequent surface chemistry and biological assays.
Application Notes and Protocols: Bis(trimethoxysilylpropyl)amine in the Preparation of Hybrid Organic-Inorganic Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(trimethoxysilylpropyl)amine (BTMSPA) is a versatile, dual-functionality organosilane that serves as a molecular bridge between organic and inorganic materials.[1] Its unique chemical structure, featuring two trimethoxysilyl groups and a central secondary amine, enables the formation of robust, covalently linked hybrid materials. The trimethoxysilyl moieties undergo hydrolysis and condensation to form a stable inorganic siloxane (Si-O-Si) network, while the amine group provides a reactive site for interaction or bonding with organic polymers.[2] This dual reactivity makes BTMSPA an essential coupling agent in the sol-gel synthesis of advanced materials, enhancing adhesion, mechanical strength, and durability in composites, coatings, and surface-modified nanoparticles.[1]
Physicochemical Properties of this compound
The physical and chemical properties of BTMSPA are critical for its application in materials synthesis. A summary of these properties is provided below.
| Property | Value | Reference(s) |
| CAS Number | 82985-35-1 | [2] |
| Molecular Formula | C₁₂H₃₁NO₆Si₂ | |
| Molecular Weight | 341.55 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 1.04 - 1.048 g/mL at 20-25 °C | [2] |
| Boiling Point | 152 °C at 4 mmHg | [2] |
| Refractive Index | nD25 1.4320 | [2] |
| Flash Point | ≥70 °C | [2] |
| Purity | ≥90% - 95% | [2] |
Core Mechanism: The Sol-Gel Process
The formation of hybrid materials using BTMSPA is primarily achieved through the sol-gel process. This wet-chemical technique involves the transition of a colloidal solution (sol) into a solid, integrated network (gel).[3][4][5] The fundamental reactions are hydrolysis and condensation.
-
Hydrolysis: The methoxysilyl groups (-Si(OCH₃)₃) of BTMSPA react with water, often in the presence of an acid or base catalyst, to form reactive silanol (B1196071) groups (-Si(OH)₃) and methanol (B129727) as a byproduct.[6]
-
Condensation: The silanol groups react with each other or with hydroxyl groups on an inorganic substrate. This process releases water or alcohol and forms stable siloxane (Si-O-Si) bonds, creating a cross-linked, three-dimensional inorganic network.[5][6]
Figure 1. The fundamental sol-gel reaction pathway for BTMSPA.
Application 1: Surface Modification of Silica (B1680970) Nanoparticles
BTMSPA is used to functionalize the surface of silica nanoparticles (SNPs), introducing secondary amine groups.[7] These amine groups serve as reactive handles for the covalent attachment of drugs, targeting ligands, or other molecules, which is particularly relevant for drug delivery and diagnostic applications.[8]
Experimental Protocol:
This protocol describes the post-synthesis grafting of BTMSPA onto pre-formed silica nanoparticles.
Materials:
-
Silica nanoparticle suspension in ethanol (B145695) (e.g., 5 mg/mL).[9]
-
This compound (BTMSPA).
-
Anhydrous Ethanol.
-
Deionized Water.
-
Centrifuge.
Procedure:
-
Nanoparticle Preparation: Isolate silica nanoparticles from their synthesis solution by centrifugation (e.g., 15,000 rpm for 10-20 minutes).[9] Discard the supernatant.
-
Washing: Wash the nanoparticles by resuspending them in fresh ethanol, followed by centrifugation. Repeat this cycle three times to remove any unreacted reagents.[9]
-
Silanization Reaction:
-
After the final wash, redisperse the silica nanoparticles in anhydrous ethanol to the desired concentration (e.g., 10 mL of a 5 mg/mL solution).[9]
-
In a separate container, prepare the BTMSPA solution. The optimal concentration must be determined experimentally, but a starting point is a weight ratio of SiO₂ to BTMSPA ranging from 1:0.01 to 1:0.1.[9]
-
Add the BTMSPA solution to the stirred nanoparticle suspension.
-
Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.[8]
-
-
Purification:
Figure 2. Experimental workflow for nanoparticle surface modification.
Expected Characterization Data:
Successful surface modification can be confirmed using several analytical techniques.
| Characterization Technique | Purpose & Expected Outcome |
| FTIR Spectroscopy | Confirms the presence of amine groups on the nanoparticle surface. Expect new peaks corresponding to N-H and C-H stretching and bending vibrations.[7] |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter. A slight increase is expected due to the grafted organic layer.[8] |
| Zeta Potential | Measures surface charge. A shift towards a more positive or less negative zeta potential is expected, confirming the presence of amine groups.[8] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of grafted BTMSPA. Expect a weight loss step at higher temperatures corresponding to the decomposition of the organic component.[8] |
Application 2: Preparation of Corrosion-Resistant Coatings
BTMSPA is a key component in water-based silane (B1218182) treatments for protecting metal surfaces like steel and aluminum from corrosion.[10][11] It can be used alone or, more effectively, in mixtures with other silanes, such as vinyltriacetoxysilane (B1195284) (VTAS), to create a dense, adherent, and protective barrier film.[10][11][12]
Experimental Protocol:
This protocol provides a general method for applying a BTMSPA/VTAS mixed silane coating to a metal substrate.
Materials:
-
This compound (BTMSPA).
-
Vinyltriacetoxysilane (VTAS).
-
Deionized water.
-
Acetic acid (for pH adjustment).
-
Metal substrate (e.g., aluminum alloy or steel panel).
-
Acetone (B3395972) or isopropanol (B130326) for cleaning.
Procedure:
-
Substrate Preparation:
-
Thoroughly degrease the metal substrate by sonicating in acetone and/or isopropanol.
-
Rinse with deionized water and dry completely with a stream of nitrogen or in an oven.
-
-
Silane Solution Preparation:
-
Prepare an aqueous solution of the silane mixture. A common and effective formulation is a mixture of BTMSPA and VTAS.[10]
-
The mixture is water-soluble and hydrolyzes rapidly.[10]
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid to catalyze hydrolysis.[6]
-
Allow the solution to stir for 1-2 hours to ensure sufficient hydrolysis before application.[6]
-
-
Coating Application:
-
Apply the hydrolyzed silane solution to the cleaned metal substrate using a dip-coating, spraying, or brushing method.
-
Allow the substrate to react with the solution for a set duration (e.g., 2-5 minutes).
-
-
Curing:
-
Gently rinse the surface with deionized water to remove excess silane and then dry.
-
Cure the coated substrate in an oven. Typical curing conditions are 100-120°C for 30-60 minutes to promote the formation of a dense, cross-linked siloxane network bonded to the metal surface.[6]
-
Figure 3. BTMSPA as a molecular bridge in corrosion protection.
Application 3: Synthesis of Amine-Functionalized Mesoporous Materials
BTMSPA can be used as a precursor, often in combination with tetraethoxysilane (TEOS), to synthesize mesoporous organosilica materials. These materials possess high surface areas and integrated amine functionality, making them suitable for applications in catalysis and as adsorbents.[2][10]
Experimental Protocol:
This protocol outlines a surfactant-directed co-condensation method for synthesizing amine-bridged mesoporous materials.
Materials:
-
This compound (BTMSPA).
-
Tetraethoxysilane (TEOS).
-
Non-ionic block copolymer surfactant (e.g., Pluronic P123).
-
Hydrochloric acid (HCl).
-
Deionized water.
Procedure:
-
Surfactant Solution: Dissolve the Pluronic P123 surfactant in a solution of HCl and deionized water with stirring until a clear solution is formed.
-
Precursor Addition: To the surfactant solution, add the silica precursors (BTMSPA and, if used, TEOS). The molar ratio of the precursors will determine the amine loading in the final material.
-
Sol Formation: Stir the mixture vigorously for several hours at a controlled temperature (e.g., 40°C) to allow for co-hydrolysis of the silane precursors.
-
Gelation and Aging: Continue stirring until a gel forms. Age the gel at an elevated temperature (e.g., 80-100°C) for 24-48 hours to promote further condensation and strengthen the silica network.
-
Surfactant Removal:
-
Recover the solid product by filtration and wash thoroughly with deionized water and ethanol.
-
Remove the surfactant template either by calcination (heating in air at high temperatures, e.g., 550°C) or by solvent extraction to preserve the integrity of the amine groups.
-
-
Final Product: The resulting white powder is a high-surface-area, amine-functionalized mesoporous organosilica.
Conclusion
This compound is a powerful and versatile precursor for the creation of advanced organic-inorganic hybrid materials. Through the sol-gel process, it enables the covalent integration of organic functionalities within a stable inorganic matrix. The protocols and applications outlined here—from the surface modification of nanoparticles for biomedical use to the formulation of high-performance anti-corrosion coatings—demonstrate the broad utility of BTMSPA for researchers and scientists developing next-generation materials.
References
- 1. nbinno.com [nbinno.com]
- 2. China Quality Bis[3â(trimethoxysilyl)propyl]amine (BTMSPA) Suppliers, Manufacturers, Factory - Made in China - SILIM [silimtec.com]
- 3. azonano.com [azonano.com]
- 4. Sol–gel process - Wikipedia [en.wikipedia.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. What can this compound be used industrially?_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: Immobilization of Biomolecules Using Bis(trimethoxysilylpropyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent immobilization of biomolecules onto solid substrates is a fundamental technique in the development of biosensors, immunoassays, and various drug discovery platforms. Bis(trimethoxysilylpropyl)amine (BTMSPA) is a versatile coupling agent used to functionalize surfaces with secondary amine groups.[1][2][3] Its unique structure, featuring two trimethoxysilyl groups, allows for the formation of a stable, cross-linked siloxane layer on hydroxylated surfaces such as glass, silicon, and metal oxides.[1][3][4] The secondary amine provides a reactive site for the subsequent covalent attachment of biomolecules, typically through the use of a homobifunctional cross-linker like glutaraldehyde (B144438).[5][6] This process creates a robust and biologically active surface, essential for a wide range of applications.
Principle of Immobilization
The immobilization process using BTMSPA is a multi-step procedure that involves the initial preparation of the substrate, followed by surface silanization, and finally, the covalent coupling of the biomolecule of interest.
-
Surface Hydroxylation: The process begins with the cleaning and activation of the substrate surface to generate a high density of hydroxyl (-OH) groups. This is typically achieved using strong oxidizing agents like piranha solution. A hydroxylated surface is critical for the efficient reaction with the silane (B1218182).
-
Silanization with BTMSPA: The hydroxylated substrate is then reacted with BTMSPA. The methoxy (B1213986) groups on the silane hydrolyze in the presence of trace water to form reactive silanol (B1196071) groups. These silanols then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (-Si-O-Si-). The dual silyl (B83357) groups of BTMSPA can lead to a more densely cross-linked and stable amine-functionalized layer.[1][3]
-
Cross-linking and Biomolecule Coupling: The secondary amine groups on the BTMSPA-modified surface are then activated using a homobifunctional cross-linker, most commonly glutaraldehyde. Glutaraldehyde reacts with the surface amines, leaving a free aldehyde group that can then react with primary amine groups (e.g., on lysine (B10760008) residues) of the target biomolecule, forming a stable covalent bond.
-
Surface Blocking: Finally, any remaining reactive sites on the surface are "blocked" or "capped" to prevent non-specific adsorption of molecules in subsequent assays. This is typically done using a solution of a small amine-containing molecule or a protein like bovine serum albumin (BSA).
Key Applications
-
Biosensors: Creation of stable and specific recognition surfaces for detecting analytes.
-
Immunoassays: Covalent attachment of antibodies or antigens for ELISA-like assays.
-
Drug Delivery: Functionalization of nanoparticles and other carriers.[7]
-
Cell Adhesion Studies: Modification of surfaces to study cell-surface interactions.[1]
-
Corrosion Protection: Formation of protective coatings on metal surfaces.[2][3]
Quantitative Data Summary
While specific quantitative data for BTMSPA is not extensively available in the literature, the following table provides representative data for surfaces modified with a closely related aminosilane, (3-aminopropyl)triethoxysilane (APTES), to guide experimental expectations. Surface characteristics are typically assessed at each stage of the modification process.
| Surface Modification Step | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Immobilized Protein Density |
| Cleaned Hydroxylated Substrate | < 10° | ~0.2 - 0.5 | N/A |
| Aminosilane (APTES) Functionalization | 50° - 70° | ~0.5 - 1.0 | N/A |
| Glutaraldehyde Activation | 60° - 80° | ~0.8 - 1.5 | N/A |
| Protein Immobilization (e.g., IgG) | 30° - 50° | ~1.5 - 3.0 | ~0.5 µg/cm²[8] |
| BSA Blocking | 20° - 40° | ~1.0 - 2.0 | N/A |
Note: These values are illustrative and can vary significantly depending on the specific substrate, biomolecule, and process conditions.
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| This compound (BTMSPA) | Fume hood |
| Substrates (e.g., glass slides, silicon wafers) | Ultrasonic bath |
| Sulfuric acid (H₂SO₄), concentrated | Hot plate |
| Hydrogen peroxide (H₂O₂), 30% | Oven |
| Anhydrous toluene (B28343) | Nitrogen gas source |
| Glutaraldehyde, 25% aqueous solution | Beakers and glassware |
| Phosphate-buffered saline (PBS), pH 7.4 | Magnetic stirrer and stir bars |
| Biomolecule of interest (e.g., protein, antibody) | Pipettes and tips |
| Blocking agent (e.g., BSA, ethanolamine) | Tweezers |
| Deionized (DI) water | |
| Ethanol (B145695) |
Protocol 1: Substrate Preparation (Cleaning and Hydroxylation)
CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle it with extreme care inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, lab coat, and chemical-resistant gloves.
-
Place the substrates in a clean glass beaker.
-
Inside a fume hood, prepare the piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.
-
Carefully immerse the substrates in the hot piranha solution for 30-60 minutes.
-
Remove the substrates using Teflon-coated tweezers and rinse them extensively with DI water.
-
Sonicate the substrates in DI water for 15 minutes.
-
Rinse again with DI water, followed by ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
To ensure a completely dry and hydroxylated surface, bake the substrates in an oven at 110°C for 30 minutes. Use the substrates immediately for the best results.
Protocol 2: Surface Functionalization with BTMSPA
-
Prepare a 2% (v/v) solution of BTMSPA in anhydrous toluene in a sealed container under a dry atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis of the silane.
-
Place the cleaned, dried substrates in the BTMSPA solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound BTMSPA.
-
Rinse with ethanol and then DI water.
-
Cure the silane layer by baking the substrates in an oven at 110°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network.
-
The amine-functionalized substrates can be stored in a desiccator for a short period before use.
Protocol 3: Biomolecule Immobilization via Glutaraldehyde Cross-linker
-
Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4).
-
Immerse the BTMSPA-functionalized substrates in the glutaraldehyde solution and incubate for 1-2 hours at room temperature with gentle agitation.
-
Rinse the substrates thoroughly with PBS and then DI water to remove excess glutaraldehyde.
-
Dry the substrates under a stream of nitrogen.
-
Prepare a solution of your biomolecule (e.g., 0.1-1 mg/mL protein) in PBS (pH 7.4).
-
Immerse the glutaraldehyde-activated substrates in the biomolecule solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.
-
Remove the substrates and wash thoroughly with PBS to remove any non-covalently bound biomolecules.
Protocol 4: Surface Blocking
-
Prepare a blocking solution. Common options include:
-
1% (w/v) BSA in PBS
-
1 M ethanolamine (B43304) in PBS, pH 8.5
-
-
Immerse the substrates with the immobilized biomolecules in the blocking solution.
-
Incubate for 30-60 minutes at room temperature. This step will deactivate any remaining reactive aldehyde groups.
-
Rinse the substrates extensively with PBS, followed by a final rinse with DI water.
-
Dry the substrates under a gentle stream of nitrogen.
-
The functionalized substrates are now ready for use in your application. Store them appropriately (e.g., desiccated at 4°C) until needed.
Visualizations
Caption: Experimental workflow for biomolecule immobilization.
Caption: Chemical reaction pathway for immobilization.
Caption: Logical flow of a typical biosensor assay.
References
- 1. Highly Efficient One-Step Protein Immobilization on Polymer Membranes Supported by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 3-aminopropyltriethoxysilane functionalization on silicon nitride surface for biomolecule immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of protein adsorption on microparticles with particle mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immobilization of Biomolecules on Plasma-Functionalized Surfaces for Biomedical Applications [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(trimethoxysilylpropyl)amine for Modifying Metal-Organic Frameworks in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for a range of biomedical applications, including drug delivery, owing to their high porosity, tunable structures, and large surface areas. The surface functionalization of MOFs can further enhance their properties, such as stability, biocompatibility, and drug loading capacity. Post-synthetic modification (PSM) with organosilanes is a powerful strategy to introduce new functionalities onto the MOF surface.
This document provides detailed application notes and protocols for the modification of Metal-Organic Frameworks with bis(trimethoxysilylpropyl)amine. This bifunctional organosilane introduces secondary amine groups onto the MOF surface, which can enhance drug loading through hydrogen bonding and electrostatic interactions, and can also impart a pH-responsive character for controlled drug release. The trimethoxysilyl groups allow for covalent grafting onto the MOF surface, particularly on MOFs with available hydroxyl groups on their metal clusters or defects.
Logical Workflow for MOF Functionalization and Drug Delivery
The overall process involves the synthesis of the parent MOF, followed by post-synthetic modification with this compound, and subsequent loading and release of a therapeutic agent.
Caption: Workflow for MOF modification and drug delivery.
Experimental Protocols
The following protocols are generalized procedures based on established methods for the synthesis of common MOFs and the silanization of porous materials. Researchers should adapt these protocols based on the specific MOF and available laboratory equipment.
Protocol 1: Synthesis of UiO-66-NH₂ (Amino-functionalized Parent MOF)
UiO-66 is a widely studied zirconium-based MOF known for its stability. The amine-functionalized version (UiO-66-NH₂) can be synthesized directly and provides a good platform for further modifications.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a 100 mL screw-capped vial, dissolve ZrCl₄ (1.25 g) and 2-aminoterephthalic acid (0.975 g) in 50 mL of DMF.
-
Add 5 mL of concentrated HCl as a modulator.
-
Seal the vial tightly and place it in a preheated oven at 120°C for 24 hours.
-
After cooling to room temperature, a yellow crystalline powder will have formed.
-
Collect the powder by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 50 mL) and then with methanol (3 x 50 mL) to remove unreacted precursors.
-
Activate the synthesized UiO-66-NH₂ by solvent exchange with methanol for 3 days, replacing the methanol daily.
-
Dry the activated MOF under vacuum at 150°C for 12 hours to remove residual solvent.
Protocol 2: Post-Synthetic Modification with this compound
This protocol describes the grafting of this compound onto the surface of an activated MOF. The hydroxyl groups on the Zr-oxo clusters of UiO-66 serve as anchoring points for the silane (B1218182).
Materials:
-
Activated UiO-66-NH₂ (from Protocol 1)
-
This compound
-
Anhydrous toluene (B28343)
Procedure:
-
In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, add 500 mg of activated UiO-66-NH₂ to 50 mL of anhydrous toluene.
-
Sonicate the suspension for 30 minutes to ensure a fine and homogeneous dispersion.
-
Heat the suspension to reflux (approximately 110°C) under a nitrogen atmosphere with vigorous stirring.
-
In a separate vial, dissolve 0.5 mL of this compound in 10 mL of anhydrous toluene.
-
Add the silane solution dropwise to the refluxing MOF suspension.
-
Continue the reaction under reflux for 24 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Collect the functionalized MOF (UiO-66-NH₂-BTMSPA) by centrifugation.
-
Wash the product thoroughly with anhydrous toluene (3 x 30 mL) and then with ethanol (2 x 30 mL) to remove any unreacted silane.
-
Dry the final product under vacuum at 80°C for 12 hours.
Protocol 3: Drug Loading (Doxorubicin as a Model Drug)
This protocol outlines the loading of the anticancer drug Doxorubicin (DOX) into the amine-functionalized MOF.
Materials:
-
UiO-66-NH₂-BTMSPA
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).
-
Disperse 10 mg of UiO-66-NH₂-BTMSPA in 10 mL of the DOX solution.
-
Stir the mixture at room temperature in the dark for 24 hours to allow for drug loading.
-
Collect the DOX-loaded MOF (DOX@UiO-66-NH₂-BTMSPA) by centrifugation.
-
Wash the product with deionized water to remove any surface-adsorbed DOX.
-
Dry the drug-loaded MOF under vacuum at room temperature.
-
Determine the drug loading efficiency by measuring the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm and comparing it to the initial concentration.
Characterization and Data Presentation
The successful modification and drug loading should be confirmed by various characterization techniques. The following tables summarize expected quantitative data based on literature for similarly functionalized porous materials.
Table 1: Physicochemical Properties of Parent and Functionalized MOFs
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| UiO-66-NH₂ | ~1200 | ~0.55 | ~1.8 |
| UiO-66-NH₂-BTMSPA | ~950 | ~0.45 | ~1.7 |
Note: A decrease in surface area and pore volume is expected after functionalization due to the presence of the grafted silane within the pores.
Table 2: Drug Loading and Release Parameters
| Carrier | Drug | Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release at pH 5.5 (%, 48h) | Release at pH 7.4 (%, 48h) |
| UiO-66-NH₂-BTMSPA | Doxorubicin | ~15-20 | ~80-90 | ~70-80 | ~20-30 |
Mechanism of pH-Responsive Drug Release
The amine groups introduced by this compound play a crucial role in the pH-responsive release of drugs like doxorubicin.
Caption: pH-responsive drug release mechanism.
At physiological pH (7.4), the secondary amine groups are largely deprotonated and can form strong hydrogen bonds with the drug molecules, leading to high loading and slow release. In the acidic tumor microenvironment (pH < 6.5), the amine groups become protonated (-NH₂⁺). This protonation weakens the hydrogen bonding and can lead to electrostatic repulsion between the positively charged MOF surface and a positively charged drug, accelerating its release.
Conclusion
The modification of MOFs with this compound offers a promising avenue for developing advanced drug delivery systems. The introduced amine functionalities can enhance drug loading and provide a mechanism for pH-controlled release, which is highly desirable for targeted cancer therapy. The protocols and data presented here provide a framework for researchers to explore the potential of these novel materials in drug development. Further studies should focus on optimizing the functionalization process, evaluating the biocompatibility and in vivo efficacy of these drug-loaded MOFs.
Troubleshooting & Optimization
Technical Support Center: Controlling the Hydrolysis Rate of Bis(trimethoxysilylpropyl)amine (BTMSPA) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hydrolysis of Bis(trimethoxysilylpropyl)amine (BTMSPA) solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and reactivity of your BTMSPA solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of BTMSPA solutions.
| Problem | Potential Causes | Recommended Solutions |
| Rapid gelling or precipitation of the BTMSPA solution upon addition of water. | 1. Uncontrolled Hydrolysis and Condensation: BTMSPA is prone to rapid self-condensation after hydrolysis, especially in neat aqueous solutions, due to the catalytic effect of the amine group.[1][2] 2. High pH: The amine groups in BTMSPA create a basic environment (pH 10-11) in water, which accelerates the condensation of silanols.[1][2] 3. High Concentration: Higher concentrations of BTMSPA can lead to faster intermolecular condensation. | 1. Use a Co-solvent: Prepare the solution in a mixture of water and a miscible alcohol (e.g., ethanol (B145695) or methanol) to manage the reaction rate. A common starting point is a 95:5 alcohol-to-water ratio.[3] 2. Control pH: Adjust the pH of the water or the alcohol/water mixture to a slightly acidic range (pH 4-5) with an acid like acetic acid before adding the BTMSPA. Acidic conditions favor hydrolysis over condensation. 3. Gradual Addition: Add the BTMSPA slowly to the solvent system while stirring to ensure rapid dispersion and prevent localized high concentrations. |
| Inconsistent experimental results (e.g., variable surface coating quality). | 1. Variable Solution Age: The degree of hydrolysis and condensation in the BTMSPA solution changes over time. Using solutions of different ages will lead to different reactive species and inconsistent outcomes. 2. Inconsistent Environmental Conditions: Ambient humidity and temperature can affect the hydrolysis rate.[4][5] 3. Impure Solvents: Water content in "anhydrous" organic solvents can initiate uncontrolled hydrolysis.[5] | 1. Standardize Solution Preparation and Use: Prepare the hydrolyzed BTMSPA solution and use it within a consistent timeframe (e.g., within 1-4 hours). For applications requiring high reproducibility, prepare a fresh solution for each experiment. 2. Control the Environment: Whenever possible, prepare and handle solutions in a controlled environment (e.g., a glove box with controlled humidity).[6] 3. Use High-Purity Solvents: Use anhydrous solvents for preparing stock solutions and for applications where controlled hydrolysis is critical.[5][7] |
| Poor adhesion or incomplete reaction of the hydrolyzed BTMSPA with the substrate. | 1. Incomplete Hydrolysis: The BTMSPA may not be sufficiently hydrolyzed, resulting in fewer reactive silanol (B1196071) groups available for bonding. 2. Excessive Condensation: The hydrolyzed BTMSPA may have over-condensed into larger oligomers in the solution, which are less able to bond effectively with the substrate surface. 3. Inactive Substrate Surface: The substrate may lack a sufficient density of hydroxyl (-OH) groups for covalent bonding with the silanols. | 1. Allow Sufficient Hydrolysis Time: After preparing the solution at a controlled pH, allow it to "pre-hydrolyze" for a specific period (e.g., 30-60 minutes) before use.[8] 2. Optimize pH: Maintain a slightly acidic pH (4-5) to slow condensation and keep more silanols available for reaction with the substrate. 3. Substrate Pre-treatment: Ensure the substrate is properly cleaned and activated to present a hydrophilic surface with abundant hydroxyl groups. This can be achieved through methods like plasma treatment or piranha solution etching for silica-based substrates.[6][9] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of BTMSPA hydrolysis and condensation?
A1: The process occurs in two main stages. First, hydrolysis , where the methoxy (B1213986) groups (-OCH₃) on the silicon atoms react with water to form silanol groups (-Si-OH) and methanol (B129727) as a byproduct. This reaction is catalyzed by both acids and bases. The second stage is condensation , where the silanol groups react with each other to form stable siloxane bonds (-Si-O-Si-), releasing water. This condensation process is what leads to the formation of oligomers and, eventually, a cross-linked network.[2]
Q2: What are the key factors that control the rate of BTMSPA hydrolysis?
A2: The primary factors influencing the hydrolysis rate are:
-
pH: The hydrolysis rate is slowest around a neutral pH and is significantly accelerated under both acidic and basic conditions.[2] For aminosilanes like BTMSPA, the amine group itself can act as a catalyst.[1]
-
Water Concentration: Water is a necessary reactant, and its concentration relative to the silane (B1218182) affects the extent and rate of hydrolysis.[2]
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.[2][10]
-
Solvent: The type of solvent used can influence the solubility of the silane and the availability of water, thereby affecting the reaction kinetics.[11]
-
Catalysts: In addition to pH, other catalysts can be used to control the hydrolysis rate.[5]
Q3: Why do my BTMSPA solutions turn cloudy or form a gel over time?
A3: This is a result of the condensation reaction. After hydrolysis forms reactive silanol groups, these groups begin to condense, forming larger and larger oligomeric and polymeric structures. As these structures grow, they may become insoluble in the solvent, leading to cloudiness (precipitation) or the formation of a continuous network (gelation).[2] To prevent this, it is crucial to control the factors that promote condensation, such as pH and temperature, and to use the solution within its stable window.
Q4: How can I monitor the extent of hydrolysis in my BTMSPA solution?
A4: Spectroscopic techniques are the most common methods for monitoring silane hydrolysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can track the disappearance of Si-O-CH₃ bands and the appearance of Si-OH and methanol bands.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for observing the different silicon species (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed). 1H NMR can also be used to monitor the decrease in methoxy protons and the increase in methanol protons.[12]
Q5: Can I prepare a stable, pre-hydrolyzed BTMSPA solution for later use?
A5: Preparing a long-term stable, fully hydrolyzed BTMSPA solution is challenging due to the ongoing condensation reactions. However, you can prepare solutions that are stable for several hours to a day by carefully controlling the pH. By adjusting the pH to an acidic range (e.g., 4-5), the rate of condensation is minimized, allowing the hydrolyzed silanols to remain relatively stable in solution for a usable period.[13] It is always recommended to characterize the stability of your specific formulation for your intended application.
Quantitative Data on Factors Affecting Hydrolysis
Table 1: Effect of pH on Aminosilane (B1250345) Hydrolysis and Condensation Rates
| pH Range | Hydrolysis Rate | Condensation Rate | Notes |
| Acidic (pH < 4) | Fast | Slow | Favors the formation and stability of silanols. Ideal for preparing solutions for surface treatment.[12] |
| Near-Neutral (pH 6-8) | Slowest | Slow | Both reactions are generally slow in this range. |
| Basic (pH > 9) | Fast | Fastest | The amine functionality of BTMSPA creates a basic environment, leading to rapid condensation if not controlled.[1] |
Table 2: Effect of Temperature and Water Content on Hydrolysis
| Parameter | Effect on Hydrolysis Rate | Considerations |
| Temperature | Increases with increasing temperature.[10] | Higher temperatures also significantly accelerate condensation, which may be undesirable. A balance must be struck based on the specific application. |
| Water Content | Increases with higher water-to-silane molar ratios.[2] | Excess water can lead to rapid condensation and gelling, especially at neutral or basic pH. In co-solvent systems, the water percentage is a critical control parameter. |
Experimental Protocols
Protocol 1: Preparation of a Controlled, Partially Hydrolyzed BTMSPA Solution
This protocol describes the preparation of a BTMSPA solution in an alcohol/water co-solvent system, suitable for applications such as surface modification.
Materials:
-
This compound (BTMSPA)
-
Ethanol (or Methanol), anhydrous
-
Deionized Water
-
Acetic Acid (glacial)
-
Glass reaction vessel and magnetic stirrer
Procedure:
-
Prepare the Solvent System: In the reaction vessel, create a 95:5 (v/v) solution of ethanol and deionized water. For example, for a final volume of 100 mL, mix 95 mL of ethanol with 5 mL of deionized water.
-
Adjust pH: While stirring, add a small amount of glacial acetic acid dropwise to the solvent mixture to adjust the pH to approximately 4.5-5.5.[3] Use pH paper or a calibrated pH meter to monitor.
-
Add BTMSPA: Slowly add the desired amount of BTMSPA to the acidified solvent mixture while stirring continuously. A typical concentration for surface treatment is 1-2% (v/v).
-
Hydrolysis (Aging): Allow the solution to stir at room temperature for a defined period, typically 30 to 60 minutes, to allow for partial hydrolysis of the methoxy groups.[8]
-
Use Solution: The hydrolyzed BTMSPA solution is now ready for use. It is recommended to use the solution within a few hours of preparation for best results.
Protocol 2: Monitoring Hydrolysis via FTIR
This protocol provides a general method for observing the hydrolysis of BTMSPA using Attenuated Total Reflectance (ATR)-FTIR.
Equipment:
-
FTIR Spectrometer with an ATR accessory
-
Pipettes and vials
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Initial Spectrum: Record a spectrum of the unhydrolyzed BTMSPA.
-
Initiate Hydrolysis: Prepare the hydrolyzed BTMSPA solution as described in Protocol 1.
-
Time-course Monitoring: Immediately after preparation, apply a small amount of the solution to the ATR crystal and begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes).
-
Data Analysis: Analyze the collected spectra by monitoring the key vibrational bands over time:
-
Decrease in Si-O-CH₃ stretching bands (around 1190, 1080, and 820 cm⁻¹).
-
Increase in a broad Si-OH stretching band (around 3200-3700 cm⁻¹).
-
Increase in bands associated with methanol (around 1030 cm⁻¹).
-
Visualizations
Caption: BTMSPA hydrolysis to silanols and subsequent condensation.
Caption: Troubleshooting workflow for BTMSPA solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 4. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. witschem.com [witschem.com]
- 9. benchchem.com [benchchem.com]
- 10. Research Portal [openresearch.surrey.ac.uk]
- 11. Kinetics and computational studies of an aminosilane reaction with a silsesquioxane silanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Nanoparticle Aggregation During Silanization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of nanoparticles during surface modification with silanes.
Troubleshooting Guide: Preventing Nanoparticle Aggregation
Nanoparticle aggregation during silanization is a common challenge that can significantly impact the quality and performance of the final functionalized material. This guide addresses the most frequent causes of aggregation and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Immediate and severe aggregation upon addition of silane (B1218182) | Premature and uncontrolled hydrolysis and condensation of the silane in the bulk solution, rather than on the nanoparticle surface.[1][2] | • Use an anhydrous solvent: Perform the reaction in a dry, aprotic solvent like toluene (B28343) or anhydrous ethanol (B145695) to minimize water content. Ensure all glassware is thoroughly dried.[1][2]• Control water content: If a co-solvent system is necessary, the amount of water should be carefully controlled to facilitate hydrolysis only at the nanoparticle surface. A small, stoichiometric amount of water relative to the silane can be introduced.[1] |
| Aggregation observed after a period of reaction time | 1. Incorrect pH: The pH of the reaction mixture can catalyze bulk polymerization of the silane and/or bring the nanoparticles to their isoelectric point, reducing electrostatic repulsion.[1]2. Sub-optimal Silane Concentration: An excessively high concentration of the silane can lead to the formation of multilayers and inter-particle bridging. Conversely, a very low concentration may result in incomplete surface coverage, leaving exposed patches that can lead to aggregation.[1][3] | 1. Optimize pH: Adjust the pH of the nanoparticle suspension before adding the silane. For silica (B1680970) nanoparticles, a slightly basic pH (around 8-9) can deprotonate surface silanol (B1196071) groups, promoting the reaction with the silane. However, the optimal pH should be determined experimentally for the specific nanoparticle system.[1]2. Optimize Silane Concentration: Titrate the concentration of the silane. Start with a concentration calculated to form a monolayer on the nanoparticle surface and then test a range of concentrations (e.g., 2-5 fold excess) to find the optimal condition.[1][3] |
| Nanoparticles aggregate during purification/washing steps | 1. Centrifugation forces: High-speed centrifugation can overcome the repulsive forces between functionalized nanoparticles, leading to irreversible aggregation.[1]2. Solvent change: Switching to a solvent in which the functionalized nanoparticles are not stable can induce aggregation.[1] | 1. Optimize centrifugation: Use the minimum speed and time required to pellet the nanoparticles. Resuspend the pellet gently using a bath sonicator rather than a probe sonicator to avoid localized heating.[1]2. Gradual solvent exchange: If a solvent change is necessary, perform it gradually by dialysis or by a series of washing steps with intermediate solvent mixtures. |
| Functionalized nanoparticles are not stable in the final storage buffer | 1. Incorrect buffer pH or ionic strength: The surface charge of the silane-functionalized nanoparticles is pH-dependent. At a pH close to the isoelectric point of the functionalized particles, they will aggregate. High ionic strength can screen the surface charge, reducing electrostatic repulsion.[1][4]2. Incomplete functionalization: Incomplete surface coverage can lead to long-term instability.[1] | 1. Optimize buffer conditions: Determine the zeta potential of the functionalized nanoparticles at different pH values to identify the optimal pH for storage. Use a buffer with low ionic strength.[5][6]2. Re-optimize silanization: Revisit the silanization protocol to ensure complete and uniform surface coverage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during silanization?
A1: The fundamental cause of nanoparticle aggregation during silanization is the uncontrolled self-condensation of the silane coupling agent in the reaction solution.[2] This leads to the formation of polysiloxane networks that can bridge multiple nanoparticles, causing them to clump together.[2] Factors such as excess water, inappropriate solvent, incorrect silane concentration, and uncontrolled pH can all contribute to this undesirable side reaction.[1][2]
Q2: What is the best solvent to use for my silanization reaction?
A3: The choice of solvent is critical and depends on the specific silanization strategy. For a direct grafting approach, an anhydrous, non-polar aprotic solvent such as toluene or anhydrous ethanol is often a good choice.[1][2] This minimizes the presence of water, thereby slowing down the hydrolysis and self-condensation rates and promoting a direct reaction with the nanoparticle surface hydroxyl groups.[2] If a method involving controlled hydrolysis is used, a mixture of an alcohol (like ethanol) and a carefully controlled amount of water is common.[2] The key is to ensure the nanoparticles are well-dispersed and stable in the chosen solvent system.[2]
Q3: How do I determine the optimal concentration of the silane to use?
A3: The optimal silane concentration should be determined experimentally for your specific nanoparticle system. A good starting point is to calculate the amount of silane required to form a theoretical monolayer on the surface of your nanoparticles.[1] Using a large excess of silane can lead to the formation of multilayers and cause inter-particle cross-linking, resulting in aggregation.[1][3] Conversely, too little silane will result in incomplete surface coverage and potential instability.[1] It is recommended to perform a concentration titration to identify the ideal amount for your application.
Q4: Can I pre-hydrolyze the silane before adding it to my nanoparticles?
A2: Yes, pre-hydrolysis is an advanced technique that can offer better control over the silanization process.[2] This involves reacting the silane with a controlled amount of water (and often an acid or base catalyst) in a separate step to form reactive silanol groups. This pre-hydrolyzed solution is then added to the dispersed nanoparticles. This method can minimize self-condensation in the bulk solution.[2] However, the conditions for pre-hydrolysis (water-to-silane ratio, pH, time) must be carefully optimized to prevent the pre-hydrolyzed silane from polymerizing before it can react with the nanoparticle surface.[2]
Q5: How does pH affect the silanization process and nanoparticle stability?
A5: pH plays a critical role in several aspects of the functionalization process. It influences the rate of silane hydrolysis; both acidic and basic conditions can catalyze this reaction.[1] For silica nanoparticles, a slightly basic pH (around 8-9) can deprotonate surface silanol groups, promoting the reaction with the silane.[1] However, the pH can also affect the stability of the nanoparticles themselves by altering their surface charge. If the pH is close to the isoelectric point of the nanoparticles, they will have a neutral surface charge and are more likely to aggregate due to reduced electrostatic repulsion.[1]
Experimental Protocols
General Protocol for Silanization of Nanoparticles in an Anhydrous Solvent
This protocol is a starting point and should be optimized for your specific nanoparticles and silane.
Materials:
-
Nanoparticles with surface hydroxyl groups
-
Anhydrous solvent (e.g., toluene, anhydrous ethanol)
-
Silane coupling agent
-
Inert gas (e.g., Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Nanoparticle Dispersion: Disperse the nanoparticles in the anhydrous solvent. Ensure the nanoparticles are well-dispersed using bath sonication.
-
Inert Atmosphere: Place the reaction flask under an inert atmosphere to prevent the introduction of atmospheric moisture.
-
Silane Addition: While stirring, add the desired amount of the silane coupling agent to the nanoparticle dispersion. The amount should be calculated based on the surface area of the nanoparticles to achieve the desired surface coverage (a good starting point is a 2-5 fold excess of what is required for a monolayer).[1]
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature to 80°C) for a set time (e.g., 2-24 hours).[1] The optimal temperature and time will depend on the reactivity of the silane and the nanoparticles.
-
Washing: After the reaction, wash the nanoparticles to remove excess silane and byproducts. This is typically done by centrifugation and redispersion in fresh anhydrous solvent. Repeat the washing steps 2-3 times.
-
Final Dispersion: After the final wash, redisperse the silanized nanoparticles in the desired solvent for storage or further use.
Visualizations
Silanization Workflow
Caption: A general workflow for the silanization of nanoparticles.
Mechanism of Nanoparticle Aggregation during Silanization
Caption: Ideal vs. aggregation pathways in nanoparticle silanization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface Modification of SiO<sub>2</sub> Nanoparticles - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Bis(trimethoxysilylpropyl)amine (BTMSPA) for Monolayer Formation
Welcome to the technical support center for optimizing the use of Bis(trimethoxysilylpropyl)amine (BTMSPA) in monolayer formation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-quality, reproducible silane (B1218182) monolayers.
Troubleshooting Guide
This section addresses common issues encountered during the BTMSPA monolayer formation process in a question-and-answer format.
Issue 1: Poor or Incomplete Monolayer Coverage
-
Question: My substrate shows patchy or uneven coating after silanization with BTMSPA. What is the likely cause and how can I resolve this?
-
Answer: Patchy or incomplete monolayers are a frequent issue and can stem from several factors. The most common culprits are inadequate substrate cleaning, moisture contamination, or suboptimal reaction conditions.[1]
-
Inadequate Substrate Cleaning: The substrate must be scrupulously clean to ensure uniform reactivity. Organic residues or particulate matter can mask the hydroxyl groups on the surface, preventing the covalent attachment of BTMSPA.
-
Moisture Contamination: Excess water in the solvent or on the substrate can cause BTMSPA to hydrolyze and polymerize in the solution before it can form an ordered monolayer on the surface. This leads to the formation of aggregates that deposit on the surface, resulting in a rough and uneven film.[1]
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Suboptimal BTMSPA Concentration: An insufficient concentration of BTMSPA may lead to incomplete surface coverage. Conversely, an excessively high concentration can promote the formation of multilayers and aggregates.
-
Issue 2: Monolayer Instability and Degradation
-
Question: The BTMSPA monolayer appears to be of good quality initially but degrades over time, especially when exposed to aqueous environments. How can I improve its stability?
-
Answer: The long-term stability of a silane monolayer is largely dependent on its hydrolytic stability. Degradation often occurs through the hydrolysis of the siloxane (Si-O-Si) bonds at the substrate interface or within the monolayer itself.[1] BTMSPA is a dipodal silane, meaning it can form up to six bonds with the substrate, which provides greater hydrolytic stability compared to conventional silanes that can only form three bonds.[2] To maximize this stability, ensure a proper curing step is performed after deposition to promote the formation of a highly cross-linked network.
Issue 3: Lack of Reproducibility
-
Question: I am observing significant variations between different experimental runs, even when I believe I am following the same protocol. What could be the cause?
-
Answer: Poor reproducibility is often due to subtle variations in experimental conditions.
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Inconsistent Substrate Preparation: Ensure your substrate cleaning and activation protocol is standardized and consistently applied.[3]
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Age and Storage of BTMSPA: Silanes are sensitive to moisture and can degrade over time if not stored under anhydrous and inert conditions.[3] Always use a fresh or properly stored reagent.
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Environmental Conditions: Variations in ambient humidity can significantly impact the outcome of the silanization process. Performing the experiment in a controlled environment, such as a glove box with low humidity, is recommended.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal concentration of BTMSPA for monolayer formation?
-
A1: The optimal concentration can vary depending on the substrate, solvent, and reaction conditions. However, a typical starting point for solution-phase deposition is a concentration in the range of 1-5 mM in an anhydrous solvent like toluene (B28343).[3] It is recommended to perform a concentration series to determine the optimal conditions for your specific application.
-
Q2: What is the role of the amine group in BTMSPA during monolayer formation?
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A2: The secondary amine group in BTMSPA is hydrophilic and can catalyze the hydrolysis of the methoxysilyl groups, potentially leading to faster reaction kinetics compared to non-amine-functionalized silanes.[4] This amine group also provides a functional handle for further chemical modifications of the surface.
-
Q3: What is the difference between solution-phase and vapor-phase deposition for BTMSPA?
-
A3:
-
Solution-phase deposition involves immersing the substrate in a dilute solution of BTMSPA. It is a technically simpler method but is highly sensitive to trace amounts of water, which can lead to aggregation.[3]
-
Vapor-phase deposition exposes the substrate to BTMSPA vapor in a controlled environment, often under reduced pressure. This method can produce highly uniform and reproducible monolayers and is less susceptible to solvent contamination issues.[3][5]
-
-
Q4: Why is a post-silanization rinsing step important?
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A4: Rinsing the substrate with a fresh solvent after deposition is crucial to remove any loosely bound (physisorbed) BTMSPA molecules that have not covalently bonded to the surface.[1] This ensures that the final surface consists of a stable, covalently attached monolayer. Sonication during rinsing can be particularly effective.[1]
-
Q5: How can I characterize the quality of my BTMSPA monolayer?
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A5: Several techniques can be used to assess the quality of the monolayer:
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Contact Angle Goniometry: Measures the surface wettability. A uniform and hydrophobic contact angle across the surface is indicative of a well-formed monolayer.[6][7][8]
-
Ellipsometry: A highly sensitive technique for measuring the thickness of thin films, often with sub-nanometer resolution.[9][10]
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface, allowing for the visualization of monolayer uniformity and the presence of aggregates.
-
X-ray Photoelectron Spectroscopy (XPS): Can confirm the elemental composition of the surface, verifying the presence of the silane layer.
-
Data Presentation
Table 1: Representative Data for BTMSPA Concentration Optimization
| BTMSPA Concentration (mM) in Toluene | Immersion Time (hours) | Curing Temperature (°C) | Film Thickness (nm) (by Ellipsometry) | Water Contact Angle (°) | Surface Roughness (nm) (by AFM) |
| 0.1 | 2 | 110 | 0.8 ± 0.2 | 65 ± 3 | 0.8 |
| 0.5 | 2 | 110 | 1.5 ± 0.3 | 78 ± 2 | 0.5 |
| 1.0 | 2 | 110 | 2.1 ± 0.2 | 85 ± 2 | 0.3 |
| 5.0 | 2 | 110 | 3.5 ± 0.5 | 82 ± 3 | 0.9 |
| 10.0 | 2 | 110 | 6.2 ± 1.1 | 75 ± 4 | 1.5 |
Note: The data presented in this table are hypothetical but representative of expected experimental outcomes. Optimal values are highlighted in bold.
Experimental Protocols
Protocol 1: Solution-Phase Deposition of BTMSPA Monolayer
-
Substrate Preparation:
-
Clean silicon wafers by sonicating in acetone, followed by isopropanol, for 15 minutes each.[1]
-
Dry the wafers under a stream of high-purity nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes at 90-100°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1 mM solution of BTMSPA in anhydrous toluene in a clean, dry glass container. Prepare the solution immediately before use.
-
Immerse the cleaned and activated substrates in the BTMSPA solution for 1-2 hours in a controlled, low-humidity environment (e.g., a nitrogen-filled glove box).[1]
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them sequentially with fresh anhydrous toluene, followed by isopropanol, to remove excess, unbound silane.[1]
-
Dry the substrates with a stream of nitrogen.
-
Cure the monolayers by baking them in an oven at 110-120°C for 30-60 minutes to promote covalent bonding to the substrate and cross-linking within the monolayer.[1]
-
Protocol 2: Vapor-Phase Deposition of BTMSPA Monolayer
-
Substrate Preparation:
-
Follow the same substrate cleaning and activation procedure as in Protocol 1.
-
-
Silanization:
-
Place the cleaned substrates in a vacuum deposition chamber.
-
Place a small vial containing a few drops of BTMSPA in the chamber, ensuring it will not spill.
-
Evacuate the chamber to a base pressure of <1 mTorr.
-
Heat the substrate to 50-70°C to promote the reaction.
-
Allow the deposition to proceed for 4-24 hours.
-
-
Post-Deposition Treatment:
-
Vent the chamber with dry nitrogen.
-
Remove the substrates and sonicate them in a fresh solvent (e.g., toluene or isopropanol) to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen.
-
Cure the monolayers as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for solution-phase deposition of a BTMSPA monolayer.
Caption: Logical relationship diagram for troubleshooting poor BTMSPA monolayer quality.
References
- 1. benchchem.com [benchchem.com]
- 2. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dataphysics-instruments.com [dataphysics-instruments.com]
- 7. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.aalto.fi [research.aalto.fi]
- 9. rsc.org [rsc.org]
- 10. Thin Film Thickness - J.A. Woollam [jawoollam.com]
Technical Support Center: Bis(trimethoxysilylpropyl)amine (BTMSPA) Film Properties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of curing temperature on the properties of Bis(trimethoxysilylpropyl)amine (BTMSPA) films.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental process of depositing and curing BTMSPA films.
Question 1: Why is my BTMSPA film cloudy or hazy in appearance?
Answer: A cloudy or hazy appearance in the BTMSPA film is typically indicative of uncontrolled hydrolysis and condensation of the silane (B1218182) molecules in the solution before they are deposited on the substrate. This leads to the formation of polysiloxane aggregates that scatter light.
Troubleshooting Steps:
-
Use Fresh Solution: Always prepare the BTMSPA solution immediately before use. Aminosilanes are highly reactive with moisture and will begin to hydrolyze and condense once exposed to ambient humidity or residual water in the solvent.
-
Anhydrous Solvent: Ensure the solvent used for the BTMSPA solution is of high purity and anhydrous. The presence of water will initiate premature polymerization.
-
Controlled Environment: Whenever possible, handle the BTMSPA and prepare the solution in a controlled environment with low humidity, such as a glove box.
-
Clean Substrate: Contaminants on the substrate surface can act as nucleation sites for silane aggregation, leading to a non-uniform and hazy film. Ensure the substrate is meticulously cleaned and dried before deposition.
Question 2: The BTMSPA film is peeling or delaminating from the substrate. What is the cause and how can I fix it?
Answer: Poor adhesion and delamination of the BTMSPA film are most often due to inadequate substrate surface preparation or incomplete covalent bonding between the silane and the substrate.
Troubleshooting Steps:
-
Thorough Substrate Cleaning: The substrate surface must be free of organic and particulate contamination. A multi-step cleaning process involving sonication in solvents like acetone (B3395972) and isopropanol (B130326), followed by a final rinse with deionized water and drying with nitrogen is recommended.
-
Surface Hydroxylation: The primary mechanism for BTMSPA bonding to many substrates (e.g., glass, silicon) is through the reaction of its methoxy (B1213986) groups with surface hydroxyl (-OH) groups. Ensure your cleaning and preparation process generates a sufficient density of these reactive sites. A plasma treatment or a piranha solution wash (use with extreme caution) can be effective for hydroxylating surfaces.
-
Adequate Curing: Curing is crucial for the formation of a stable and adherent film. The curing process removes residual solvent and drives the condensation reactions between the silane molecules and between the silane and the substrate, forming a cross-linked and covalently bonded network. Ensure the curing temperature and time are sufficient. For BTMSPA, curing at temperatures between 100°C and 120°C is often recommended.[1]
-
Gentle Rinsing: After deposition and before curing, a gentle rinse with the appropriate solvent can remove excess, physically adsorbed silane that is not covalently bound and could otherwise form a weak, non-adherent layer.
Question 3: I am observing inconsistent contact angles across the surface of my BTMSPA-coated substrate. What could be the reason?
Answer: Inconsistent contact angles point to a non-uniform or incomplete BTMSPA film.
Troubleshooting Steps:
-
Uniform Deposition: Ensure the chosen deposition method (e.g., dip-coating, spin-coating, vapor deposition) is performed in a way that ensures a uniform application of the silane solution across the entire substrate.
-
Optimized Deposition Time: The duration of the substrate's exposure to the BTMSPA solution is critical. Insufficient time may result in an incomplete monolayer, while excessive time can lead to the formation of multilayers and aggregates.
-
Controlled Curing: Uneven heating during the curing process can lead to variations in the degree of cross-linking across the film, resulting in different surface energies and, consequently, different contact angles. Ensure uniform temperature distribution in your curing oven.
-
Substrate Homogeneity: The substrate itself may have inherent chemical or topographical non-uniformities that can affect the silanization process. Using high-quality, clean, and smooth substrates is essential for achieving a uniform film.
Data Presentation: Effect of Curing Temperature on BTMSPA Film Properties
The following table summarizes the expected trend of key BTMSPA film properties as a function of curing temperature. Please note that the exact values can vary depending on the substrate, deposition method, and specific experimental conditions. The data presented here is a composite from studies on aminosilanes, including bis-aminosilanes, to provide a general guideline.
| Curing Temperature (°C) | Film Thickness (nm) | Surface Roughness (RMS, nm) | Water Contact Angle (°) |
| Room Temperature (~25°C) | Thicker | Higher | Lower (more hydrophilic) |
| 80°C | Intermediate | Intermediate | Intermediate |
| 120°C | Thinner | Lower | Higher (more hydrophobic) |
| 180°C | Thinnest | Lowest | Highest (most hydrophobic) |
Note: The decrease in film thickness with increasing curing temperature is attributed to the densification of the silane network as more extensive cross-linking occurs. The decrease in surface roughness is also a result of this densification and the formation of a more uniform film. The increase in contact angle suggests a more hydrophobic surface, which can be due to the increased cross-linking and the orientation of the propyl chains.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: BTMSPA Film Deposition (Dip-Coating)
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse the substrate thoroughly with deionized water.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
To enhance surface hydroxylation, treat the substrate with oxygen plasma for 5 minutes immediately before deposition.
-
-
Solution Preparation:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene (B28343).
-
Prepare the solution immediately before use to minimize hydrolysis.
-
-
Deposition:
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Immerse the cleaned and dried substrate into the BTMSPA solution for 30 minutes at room temperature.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 1 mm/s) to ensure a uniform coating.
-
-
Rinsing:
-
Gently rinse the coated substrate with anhydrous toluene to remove any excess, unbound silane.
-
Dry the substrate again with a stream of high-purity nitrogen gas.
-
-
Curing:
-
Place the coated substrate in a pre-heated oven at the desired curing temperature (e.g., Room Temperature, 80°C, 120°C, 180°C) for 1 hour.
-
After curing, allow the substrate to cool down to room temperature before characterization.
-
Protocol 2: Characterization of BTMSPA Films
-
Film Thickness (Spectroscopic Ellipsometry):
-
Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the sample surface over a range of wavelengths.
-
Model the collected data using appropriate software, assuming a Cauchy layer for the BTMSPA film on the known substrate (e.g., silicon with a native oxide layer).
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The thickness of the BTMSPA film is determined by fitting the model to the experimental data.
-
-
Surface Roughness (Atomic Force Microscopy - AFM):
-
Use an Atomic Force Microscope operating in tapping mode to scan a representative area of the BTMSPA film surface (e.g., 1 µm x 1 µm).
-
Acquire high-resolution topographical images of the surface.
-
Use the AFM software to calculate the root-mean-square (RMS) roughness of the scanned area.
-
-
Contact Angle (Goniometry):
-
Use a contact angle goniometer to place a small droplet (e.g., 5 µL) of deionized water on the surface of the BTMSPA film.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the static contact angle between the water droplet and the film surface. Perform measurements at multiple locations on the sample to ensure reproducibility.
-
-
Chemical Composition and Cross-linking (FTIR and XPS):
-
Fourier-Transform Infrared Spectroscopy (FTIR): Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory to obtain the infrared spectrum of the BTMSPA film. Look for changes in the Si-O-Si stretching vibrations (around 1000-1100 cm⁻¹) as an indication of the degree of cross-linking at different curing temperatures.
-
X-ray Photoelectron Spectroscopy (XPS): Use an XPS instrument to analyze the elemental composition and chemical states of the elements on the film surface. Deconvolution of the Si 2p and O 1s peaks can provide quantitative information about the extent of Si-O-Si bond formation, which corresponds to the degree of cross-linking.
-
Mandatory Visualization
References
Technical Support Center: Bis(trimethoxysilylpropyl)amine (BTMSPA) Coatings
Welcome to the technical support center for Bis(trimethoxysilylpropyl)amine (BTMSPA) coatings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the application of BTMSPA for superior adhesion and performance.
Troubleshooting Guide
This guide addresses common issues encountered during the application of BTMSPA coatings.
Question 1: Why is my BTMSPA coating peeling or delaminating from the substrate?
Answer:
Coating delamination is a primary indicator of poor adhesion, which can stem from several factors throughout the coating process. The most common causes are inadequate surface preparation, suboptimal deposition conditions, or incomplete curing.
Troubleshooting Steps:
-
Substrate Cleaning: A pristine substrate surface is paramount for strong adhesion. The surface must be free of organic contaminants and possess a high density of hydroxyl (-OH) groups for the silane (B1218182) to react with.[1]
-
Surface Hydroxylation: The cleaning process should activate the surface by generating a dense layer of hydroxyl groups. Insufficient hydroxylation leads to fewer available binding sites for BTMSPA.
-
BTMSPA Solution Quality: BTMSPA is susceptible to hydrolysis and self-condensation, especially in the presence of moisture. Using an old or improperly stored solution can lead to the formation of oligomers and polymers that do not bond effectively to the surface.[4][5]
-
Recommendation: Always prepare the silane solution fresh before use. Use anhydrous solvents to minimize premature hydrolysis in the solution.
-
-
Incomplete Curing: Curing is a critical step that facilitates the formation of stable covalent siloxane bonds (Si-O-Si) with the substrate and cross-linking within the silane layer.[6]
-
Recommendation: Ensure that the coated substrates are cured at the appropriate temperature and for a sufficient duration. A post-application bake is often necessary to drive the condensation reaction to completion.
-
Question 2: Why does my BTMSPA coating appear hazy, cloudy, or patchy?
Answer:
A non-uniform or hazy appearance typically points to issues with the self-assembly process, often caused by silane aggregation in the solution or on the surface, or by surface contamination.
Troubleshooting Steps:
-
Silane Concentration: An excessively high concentration of BTMSPA can lead to the formation of uncontrolled multilayers and aggregates instead of a uniform monolayer.
-
Recommendation: Try reducing the BTMSPA concentration in your deposition solution. Typical concentrations range from 0.5% to 5% by volume.[7]
-
-
Moisture Contamination: The presence of excess water in the solvent or on the substrate can cause the silane to hydrolyze and polymerize in the solution before it has a chance to bond to the surface, leading to particle deposition.
-
Recommendation: Use anhydrous solvents and ensure substrates are thoroughly dried before immersion in the silane solution.[1] A controlled low-humidity environment (e.g., a glove box) is ideal for the coating process.
-
-
Deposition Time: While a sufficient deposition time is necessary for a complete monolayer to form, excessively long immersion times can sometimes contribute to multilayer formation and a hazy appearance.
-
Inadequate Rinsing: A gentle but thorough rinsing step is crucial to remove physisorbed or loosely bound silane molecules and aggregates.
-
Recommendation: After deposition, rinse the substrates with fresh anhydrous solvent (e.g., ethanol (B145695) or toluene) to remove excess silane.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of BTMSPA adhesion?
A1: BTMSPA is a bifunctional molecule. One end has trimethoxysilyl groups that hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate surface to form strong, covalent siloxane bonds (Si-O-Substrate). The other end of the BTMSPA molecule has a propyl amine group that can interact with subsequent layers or provide specific surface functionality.[5][6]
Q2: What substrates are suitable for BTMSPA coatings?
A2: BTMSPA is most effective on inorganic substrates that have hydroxyl groups on their surface. This includes materials like glass, silicon wafers, quartz, and various metal oxides such as aluminum, titanium, and zirconium oxides.[5]
Q3: How should I prepare and store my BTMSPA solution?
A3: It is highly recommended to prepare the BTMSPA solution fresh for each use. BTMSPA is typically dissolved in an anhydrous alcohol, such as ethanol, or a non-polar solvent like toluene.[1] A small, controlled amount of water is necessary to initiate hydrolysis. A common practice is to use a 95:5 (v/v) ethanol/water mixture, sometimes with a small amount of acid (like acetic acid) to catalyze hydrolysis.[6] Store pure BTMSPA in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.
Q4: What is the optimal curing temperature and time for BTMSPA coatings?
A4: The optimal curing parameters can depend on the substrate and the desired properties of the coating. A common starting point is to cure the coated substrates in an oven at 110-120°C for 30-60 minutes.[2][5] This thermal curing step is crucial for driving off water and promoting the formation of a stable, cross-linked siloxane network.
Data Presentation: BTMSPA Coating Parameters and Outcomes
The following tables summarize key experimental parameters and their impact on the properties of BTMSPA coatings.
Table 1: Influence of Silane Concentration and Curing on Adhesion
| Silane Concentration (in solvent) | Solvent | Curing Temperature (°C) | Curing Time (min) | Adhesion Test Method | Observed Adhesion Strength | Reference |
| 5% (w/w) | Isopropanol | 70 | 60 | Peel Test | Cohesive failure within PDMS, indicating strong adhesion | [4] |
| 2% (v/v) | 95% Ethanol / 5% Water | 110 | 10 | Not Specified | Good Adhesion | [6] |
| 1-2% (by weight of filler) | 95:5 (v/v) Ethanol/Water | 80-110 | >720 (for filler) | Not Specified | Improved filler-matrix adhesion |
Table 2: Effect of Surface Treatment on Water Contact Angle
| Substrate | Cleaning/Activation Method | Silane | Silanization Time | Water Contact Angle (°) | Reference |
| Glass | Piranha Solution | BTMSPA | Not Specified | ~50-70 (typical for amino-silanes) | |
| Silicon Wafer | Oxygen Plasma | APTES (similar amino-silane) | 12 hours | ~60-70 | |
| Glass | Acid Hydrolysis | AEAPTMS (similar amino-silane) | 30 min | Not Specified | [5] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation (Glass/Silicon)
-
Place substrates in a glass staining jar.
-
Immerse the substrates in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.
-
Allow the substrates to soak for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with deionized (DI) water.
-
Dry the substrates using a stream of high-purity nitrogen gas or by baking in an oven at 110-120°C for 1 hour.[3]
Protocol 2: Preparation of BTMSPA Solution (2% in Ethanol/Water)
-
In a clean glass beaker, prepare a 95:5 (v/v) mixture of anhydrous ethanol and DI water.
-
To catalyze hydrolysis, adjust the pH of the solution to approximately 4.5-5.5 using a small amount of acetic acid.
-
Slowly add BTMSPA to the solution while stirring to achieve a final concentration of 2% (v/v).
-
Continue stirring for at least 5-10 minutes to allow for sufficient hydrolysis of the methoxysilyl groups to form reactive silanols.[6]
Protocol 3: BTMSPA Coating via Dip-Coating
-
Immerse the clean, dry substrates into the freshly prepared 2% BTMSPA solution.
-
Allow the deposition to proceed for 2-5 minutes with gentle agitation.
-
Withdraw the substrates from the solution.
-
Rinse the coated substrates by briefly dipping them in fresh anhydrous ethanol to remove any unbound silane.[6]
-
Dry the substrates with a stream of high-purity nitrogen.
Protocol 4: Curing the BTMSPA Coating
-
Place the dried, coated substrates in a preheated oven.
-
Allow the substrates to cool to room temperature before use.
Protocol 5: Adhesion Testing (Qualitative - ASTM D3359 Tape Test)
-
Using a sharp razor blade, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Firmly apply a piece of pressure-sensitive tape (as specified in the ASTM standard) over the cross-hatched area.
-
Sharply pull the tape off at a 180° angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).
Visualizations
Caption: Troubleshooting workflow for poor BTMSPA adhesion.
Caption: Chemical pathway of BTMSPA coating adhesion.
References
- 1. peptideweb.com [peptideweb.com]
- 2. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. Advanced Regulation-Ready Organofunctional Silane Formulations | Complete Guide [onlytrainings.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. US9422409B2 - Method of hydrolytically stable bonding of elastomers to substrates - Google Patents [patents.google.com]
Technical Support Center: Long-Term Stability of Bis(trimethoxysilylpropyl)amine (BTMSPA) Functionalized Surfaces
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of surfaces functionalized with Bis(trimethoxysilylpropyl)amine (BTMSPA). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for surface preparation and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What makes this compound (BTMSPA) a good candidate for stable surface functionalization?
A1: BTMSPA is a dipodal silane (B1218182), meaning it has two silicon atoms, each with three hydrolyzable methoxy (B1213986) groups. This structure allows it to form up to six bonds with a substrate, in contrast to conventional monopodal silanes that can only form three. This increased number of attachment points creates a more tightly cross-linked and robust siloxane network at the interface, significantly enhancing hydrolytic stability.[1] Dipodal silanes can exhibit hydrolytic stability up to 10,000 times greater than conventional silanes, making them suitable for applications requiring long-term durability, especially in aqueous environments.[1]
Q2: What is the primary cause of degradation for aminosilane-functionalized surfaces in aqueous media?
A2: The primary cause of degradation is the hydrolysis of siloxane bonds (Si-O-Si) that anchor the silane to the substrate.[2][3] This process is often catalyzed by the amine functionality within the silane layer itself. The amine group can facilitate the breakdown of the siloxane network, leading to the loss of the covalently attached silane layer over time, especially upon exposure to moisture or aqueous solutions.[2][3]
Q3: How does the amine group in aminosilanes contribute to their instability?
A3: The amine functionality can catalyze the hydrolysis of siloxane bonds through two main mechanisms: intramolecularly, by forming a five-membered cyclic intermediate, or intermolecularly.[2][3] This catalytic effect is a known issue with aminosilanes and a key factor in their degradation in aqueous environments.
Q4: Are there ways to mitigate the amine-catalyzed degradation of the silane layer?
A4: Yes, several strategies can minimize this degradation. One approach is to control the length of the alkyl linker in the aminosilane. For instance, N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) has shown greater hydrolytic stability, suggesting that a longer chain can reduce the amine's catalytic effect.[3] Additionally, using dipodal silanes like BTMSPA inherently improves stability due to the increased number of anchoring points to the surface.
Q5: How critical is the curing step after silanization for long-term stability?
A5: The curing step is crucial. Typically performed by heating in an oven (e.g., at 110-120°C), this process promotes the formation of a stable and cross-linked siloxane network.[4][5] Curing helps to drive off water and encourages the condensation of silanol (B1196071) groups, leading to strong covalent bonds with the surface and within the silane layer, which is essential for long-term stability.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Surface Functionalization
If you observe little to no evidence of successful BTMSPA functionalization (e.g., unexpected contact angles, low nitrogen signal in XPS), consider the following:
| Potential Cause | Recommended Solution | Citation |
| Improper Substrate Cleaning | Ensure a thorough cleaning protocol to generate a high density of surface hydroxyl groups. This may involve sonication in solvents like acetone (B3395972) and isopropanol (B130326), followed by an activation step using oxygen plasma or a piranha solution. | [4] |
| Degraded Silane Reagent | BTMSPA is sensitive to moisture. Ensure it is stored in a dry environment and use fresh or properly stored reagents. Hydrolyzed silane in the stock bottle will polymerize and be less effective. | [4] |
| Presence of Water in Solvent | Use an anhydrous solvent (e.g., toluene) for the silanization solution to prevent premature self-polymerization of BTMSPA in the solution rather than on the surface. | [6] |
| Sub-optimal Reaction Conditions | Optimize reaction time and temperature. While room temperature can be sufficient, elevated temperatures (e.g., 70°C) can accelerate the reaction and may lead to a denser layer. | [4][6] |
Issue 2: Evidence of Layer Degradation Over Time (e.g., in aqueous buffer)
If your functionalized surface initially shows good characteristics but loses its properties after storage or use in aqueous conditions, refer to these points:
| Potential Cause | Recommended Solution | Citation |
| Hydrolysis of Siloxane Bonds | This is the most common cause of long-term instability. Confirm that the curing step was sufficient to form a robust, cross-linked network. The use of dipodal silanes like BTMSPA is intended to minimize this, but harsh conditions (e.g., extreme pH) can still cause degradation. | [2][3] |
| Incomplete Removal of Physisorbed Silane | Loosely bound, physisorbed multilayers of silane can detach from the surface upon washing or immersion in a solvent. Ensure a thorough rinsing step with a fresh portion of the anhydrous solvent after the reaction and before curing. | [4] |
| Amine-Catalyzed Hydrolysis | While BTMSPA is more stable than monopodal aminosilanes, the secondary amine can still contribute to hydrolysis, albeit to a lesser extent. For applications in highly aggressive aqueous environments, consider alternative surface chemistries if stability issues persist. | [2][3] |
Quantitative Data Summary
The stability of silane layers can be quantitatively assessed by measuring changes in physical properties after exposure to hydrolytic stress.
Table 1: Example of Hydrolytic Stability Data for Aminosilane Layers
| Silane Type | Initial Layer Thickness (nm) | Layer Thickness after 24h Water Immersion at 40°C (nm) | % Thickness Loss |
| 3-aminopropylsilane (monopodal) | ~1.5 | < 0.5 | > 66% |
| N-(6-aminohexyl)aminomethyltriethoxysilane (longer chain) | ~1.2 | ~1.0 | ~17% |
Note: This table presents generalized data based on findings for aminosilanes to illustrate the impact of structure on stability. Actual values for BTMSPA may vary based on experimental conditions.[2][3]
Table 2: Key Experimental Parameters for BTMSPA Functionalization
| Parameter | Recommended Range | Rationale | Citation |
| Silane Concentration | 1-2% (v/v) in anhydrous solvent | Higher concentrations can lead to uncontrolled polymerization in the solution. | [4] |
| Reaction Time | 1-2 hours | Allows for sufficient time for the silane to self-organize on the surface. | [4] |
| Reaction Temperature | Room Temperature - 70°C | Elevated temperatures can increase the reaction rate and layer density. | [4][6] |
| Curing Temperature | 110-120°C | Promotes the formation of a stable, cross-linked siloxane network. | [4][5] |
| Curing Time | 30-60 minutes | Ensures complete condensation and removal of residual water. | [4] |
Experimental Protocols
Protocol 1: BTMSPA Surface Functionalization of Glass/Silicon Substrates
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Substrate Cleaning and Activation: a. Sonicate the substrate in acetone for 15 minutes. b. Sonicate the substrate in isopropanol for 15 minutes. c. Rinse thoroughly with deionized water. d. Dry the substrate under a stream of nitrogen gas. e. Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 2-5 minutes or by immersing in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood. f. Rinse the substrates extensively with deionized water and dry in an oven at 110°C for 15-30 minutes.
-
Silanization: a. In a fume hood, prepare a 1-2% (v/v) solution of BTMSPA in an anhydrous solvent such as toluene (B28343). b. Place the clean, dry, and activated substrates into the silane solution in a moisture-free environment (e.g., under a nitrogen or argon atmosphere). c. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Rinsing and Curing: a. Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane. b. Cure the silane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes.
-
Storage: a. Allow the substrates to cool to room temperature. b. Store the modified substrates in a desiccator to prevent moisture absorption.
Protocol 2: Assessing Long-Term Hydrolytic Stability
-
Initial Characterization: a. Characterize the freshly prepared BTMSPA-functionalized surface using appropriate techniques. b. Measure the water contact angle to determine the surface hydrophobicity. c. Use ellipsometry to measure the initial thickness of the silane layer. d. Perform XPS analysis to determine the surface elemental composition (e.g., N/Si ratio).
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Hydrolytic Stress (Aging): a. Immerse the functionalized substrates in a relevant aqueous buffer or deionized water at a controlled temperature (e.g., 37°C or 40°C). b. Remove samples at predetermined time points (e.g., 1 hour, 24 hours, 7 days, 30 days).
-
Post-Stress Characterization: a. After removal from the aqueous solution, gently rinse the substrates with deionized water and dry with a stream of nitrogen. b. Repeat the characterization measurements (water contact angle, ellipsometry, XPS) performed in step 1.
-
Data Analysis: a. Compare the pre- and post-stress data. A significant decrease in the water contact angle, a reduction in layer thickness, or a decrease in the nitrogen signal from XPS indicates degradation of the functionalized surface.
Visualizations
References
- 1. Long Term Stability Analysis of Monoclonal Antibodies - TA Instruments [tainstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
How to avoid multilayer formation during Bis(trimethoxysilylpropyl)amine deposition
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding multilayer formation during Bis(trimethoxysilylpropyl)amine (BTMSPA) deposition, ensuring the formation of a uniform monolayer.
Troubleshooting Guide: Avoiding Multilayer Formation
Multilayer formation during BTMSPA deposition is a common issue that can compromise the desired surface properties. This guide outlines potential causes and recommended solutions to achieve a uniform monolayer.
| Problem | Potential Cause(s) | Recommended Solution(s) | Key Parameters & Typical Values |
| Thick, uneven, or hazy film formation (Multilayer) | High Silane (B1218182) Concentration: Excess BTMSPA in solution leads to self-condensation and polymerization before surface attachment.[1] | Reduce the BTMSPA concentration in the deposition solution. | Solution Concentration: 0.1% - 2% (v/v) in an anhydrous solvent is a good starting point. Higher concentrations increase the risk of multilayer formation. |
| Excess Water/Humidity: Water in the solvent or high ambient humidity can cause premature and uncontrolled hydrolysis and condensation of BTMSPA in the bulk solution, leading to the deposition of aggregates and multilayers.[1] | Use anhydrous solvents and perform the deposition in a controlled, low-humidity environment (e.g., a glove box or desiccator). Ensure substrates are thoroughly dried before use. | Humidity: Maintain a low and controlled humidity environment. For vapor-phase deposition, a controlled amount of water vapor may be introduced to facilitate hydrolysis on the substrate surface. | |
| Inadequate Rinsing: Physisorbed (loosely bound) silane molecules or aggregates are not effectively removed. | Implement a thorough rinsing step with fresh anhydrous solvent immediately after deposition. Sonication during rinsing can enhance the removal of non-covalently bonded silanes.[1] | Rinsing Solvents: Anhydrous toluene (B28343), ethanol (B145695), or isopropanol. | |
| Inappropriate Curing: Insufficient curing may not provide enough energy for the formation of a stable, cross-linked monolayer, while excessive temperature or time can lead to degradation.[1] | Optimize the curing temperature and time. A post-deposition baking step is crucial for forming stable siloxane bonds.[1] | Curing Temperature: 110-120°C. Curing Time: 30-60 minutes. | |
| Poor Adhesion of the Film | Insufficient Surface Hydroxyl Groups: The substrate surface is not sufficiently activated to provide enough reactive sites for BTMSPA to bind. | Pre-treat the substrate to generate a high density of hydroxyl (-OH) groups. Common methods include plasma cleaning, UV-ozone treatment, or piranha solution for silica-based substrates. | Surface Activation: Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min, followed by extensive rinsing with deionized water and drying. |
| Incomplete Hydrolysis: The methoxy (B1213986) groups of BTMSPA do not fully hydrolyze to reactive silanol (B1196071) groups before or during deposition. | A controlled amount of surface-adsorbed water is crucial. For vapor-phase deposition, a hydration step can be introduced. For solution-phase, ensuring the solvent is not completely free of trace water can be beneficial, though excess water should be avoided. | Water for Hydrolysis: A monolayer of water on the substrate surface is often ideal. | |
| Inconsistent or Patchy Coating | Contaminated Substrate: Organic residues, dust, or other contaminants on the substrate surface prevent uniform silane deposition.[1] | Implement a rigorous substrate cleaning protocol before the activation step. This can include sonication in a series of solvents like acetone (B3395972) and isopropanol.[1] | Cleaning Solvents: Acetone, isopropanol, deionized water. |
| Uneven Deposition Conditions: Non-uniform temperature or vapor distribution in a chemical vapor deposition (CVD) chamber. | Ensure uniform heating and precursor vapor flow in the deposition chamber. | Vapor Deposition: Deposition temperature of 150°C at low pressure (a few Torr) has been shown to be effective for aminosilanes.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal deposition method to achieve a BTMSPA monolayer?
A1: Vapor-phase deposition is generally preferred over solution-phase deposition for achieving a uniform monolayer of aminosilanes.[3] This method provides better control over the reaction conditions, minimizes the formation of aggregates in the bulk phase, and often results in a smoother, more homogeneous film.[4]
Q2: How does the solvent choice impact BTMSPA deposition in a solution-phase process?
A2: The choice of solvent is critical. Anhydrous solvents, such as toluene, are commonly recommended to control the extent of BTMSPA polymerization in the solution.[3] The presence of a minimal, controlled amount of water is necessary to facilitate the hydrolysis of the methoxy groups to reactive silanols at the substrate interface.
Q3: What is the role of the amine group in BTMSPA during deposition?
A3: The amine groups in BTMSPA can influence the deposition process. They can act as a catalyst for the hydrolysis and condensation reactions. However, for some aminosilanes, the amine functionality has been found to catalyze the hydrolysis of the siloxane bonds, potentially leading to instability of the deposited layer in aqueous environments.[5][6]
Q4: How can I confirm that I have a monolayer and not a multilayer?
A4: Several surface analysis techniques can be used to characterize the deposited BTMSPA film:
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Ellipsometry: This technique measures the thickness of the film. A thickness corresponding to the approximate length of a single BTMSPA molecule (around 9-10 Å for similar aminosilanes) is indicative of a monolayer.[6]
-
Contact Angle Goniometry: The water contact angle provides information about the surface hydrophilicity/hydrophobicity and can indicate the uniformity and completeness of the monolayer.
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Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and roughness, helping to identify the presence of aggregates or a non-uniform film.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface and provide information about the chemical bonding states.[2]
Q5: Is a post-deposition curing step always necessary?
A5: Yes, a curing or baking step after deposition and rinsing is highly recommended. This step provides the thermal energy required to drive the condensation reactions, forming stable covalent Si-O-substrate and Si-O-Si bonds.[1] This significantly improves the adhesion, stability, and durability of the deposited film.
Experimental Protocols
Protocol 1: Solution-Phase Deposition of BTMSPA
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrate with a stream of dry nitrogen gas.
-
Activate the surface to generate hydroxyl groups. For silicon-based substrates, immerse in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the substrate extensively with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 0.5% - 2% (v/v) solution of BTMSPA in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and activated substrates in the BTMSPA solution.
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Heat the solution to 70°C and maintain for 1-3 hours.[4]
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse sequentially with fresh anhydrous toluene and then ethanol to remove any physically adsorbed molecules.
-
Dry the substrates with a stream of dry nitrogen.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.[1]
-
Protocol 2: Vapor-Phase Deposition of BTMSPA
-
Substrate Preparation:
-
Follow the same cleaning and activation procedure as described in Protocol 1.
-
-
Vapor Deposition:
-
Place the cleaned and activated substrates in a vacuum deposition chamber.
-
Place a small, open vial containing BTMSPA (e.g., 0.5 mL) inside the chamber, ensuring no direct contact with the substrates.[4]
-
Evacuate the chamber to a low pressure and then heat to the desired deposition temperature (e.g., 150°C).[2]
-
Allow the deposition to proceed for a set duration (e.g., 1-24 hours). The optimal time should be determined experimentally.
-
-
Post-Deposition Curing:
-
Vent the chamber with an inert gas (e.g., nitrogen or argon) and remove the substrates.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
Visualizing the Process and Troubleshooting
To better understand the deposition process and the factors leading to multilayer formation, the following diagrams are provided.
Caption: BTMSPA Deposition Pathways.
The above diagram illustrates the key chemical reactions involved in BTMSPA deposition. The desired pathway for monolayer formation is the surface condensation of hydrolyzed BTMSPA onto the hydroxylated substrate. The formation of oligomers in the solution or vapor phase, driven by high concentration or excess water, leads to the undesirable deposition of multilayers.
Caption: Troubleshooting Workflow.
This flowchart provides a logical sequence of steps to diagnose and resolve issues related to multilayer formation during BTMSPA deposition. By systematically evaluating each parameter, researchers can identify the root cause of the problem and implement the appropriate corrective actions to achieve a high-quality monolayer.
References
- 1. mdpi.com [mdpi.com]
- 2. Single- and Multilayer Build-Up of an Antibacterial Temperature- and UV-Curing Sol–Gel System with Atmospheric Pressure Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dataphysics-instruments.com [dataphysics-instruments.com]
Technical Support Center: Deposition of Bis(trimethoxysilylpropyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis(trimethoxysilylpropyl)amine (BTPA) deposition. The information focuses on the critical influence of pH on the hydrolysis, condensation, and overall quality of the deposited silane (B1218182) layer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental influence of pH on the BTPA deposition process?
The pH of the silanization solution is a critical parameter that governs two key chemical reactions: hydrolysis and condensation. The rates of these reactions significantly impact the structure and properties of the final BTPA layer.
-
Hydrolysis: The conversion of the methoxysilyl groups (-Si-OCH₃) on the BTPA molecule to silanol (B1196071) groups (-Si-OH) is the first step. This reaction is catalyzed by both acidic and basic conditions and is slowest at a neutral pH of approximately 7.0.[1]
-
Condensation: The subsequent reaction of silanol groups with hydroxyl groups on the substrate surface (forming Si-O-Substrate bonds) and with other silanol groups (forming Si-O-Si cross-links) is also pH-dependent. The condensation rate is at its minimum around a pH of 4.0.[1]
Therefore, adjusting the pH allows for control over the relative rates of hydrolysis and condensation, which in turn affects the grafting density, layer uniformity, and degree of cross-linking.
Q2: Which pH range is generally recommended for optimal BTPA deposition?
The optimal pH depends on the desired outcome and the substrate material. However, a common strategy involves a two-step pH consideration:
-
Acidic Hydrolysis (pH 4-5): Performing the initial hydrolysis of BTPA in a solution with a pH of 4-5 is often recommended.[2] This pH promotes a sufficient rate of hydrolysis to generate reactive silanols while minimizing the rate of self-condensation in the solution.[1] This reduces the likelihood of forming large aggregates before deposition.
-
Deposition pH: The pH during the actual deposition onto the substrate can influence the surface charge of both the substrate (e.g., silica) and the protonated amine groups of the BTPA, affecting adsorption and reaction. For aminosilanes on silica (B1680970), acidic conditions (e.g., pH 1-2) have been shown to yield higher grafting densities.[3]
Q3: How does pH affect the stability of the BTPA solution?
The stability of the hydrolyzed BTPA solution is highly pH-dependent. In acidic conditions (around pH 4), the condensation reaction is slow, leading to a more stable solution of hydrolyzed BTPA monomers and small oligomers.[1] Conversely, at neutral or alkaline pH, the condensation rate increases, which can lead to premature gelation or precipitation of polysiloxanes in the solution, especially at higher concentrations. The amine groups within the BTPA molecule can also self-catalyze the condensation reaction.[2]
Q4: Can I perform the deposition in a neutral or alkaline solution?
Yes, but with important considerations. While hydrolysis is slow at neutral pH, it is accelerated at alkaline pH.[1] However, the condensation rate is also significantly promoted at higher pH values.[4] This can lead to rapid self-condensation, potentially resulting in a less uniform, thicker, and more aggregated film on the surface. For some systems, the natural pH of the aminosilane (B1250345) solution (which is typically alkaline) has been used, but this requires careful control of concentration and reaction time to avoid excessive polymerization in the solution.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Hazy or Uneven Coating | 1. Silane Aggregation in Solution: The pH of the solution may be promoting rapid self-condensation before deposition. This is more likely at neutral or alkaline pH. 2. High Silane Concentration: Too much silane in the solution can lead to multilayer formation and aggregation. 3. Contaminated Substrate: Organic residues or particulates on the surface will interfere with uniform monolayer formation. | 1. Adjust the pH of the silanization solution to a mildly acidic range (e.g., pH 4-5) to slow down the condensation rate. Prepare the solution immediately before use. 2. Optimize the silane concentration. Typically, concentrations in the range of 1-2% (v/v) are a good starting point. 3. Implement a rigorous substrate cleaning and activation protocol (e.g., piranha solution, UV/Ozone, or oxygen plasma treatment) to ensure a high density of surface hydroxyl groups. |
| Low Grafting Density / Poor Surface Coverage | 1. Incomplete Hydrolysis: If the pH is near neutral or if insufficient water is present in the solvent, the hydrolysis of methoxy (B1213986) groups may be incomplete, leaving fewer reactive silanols to bind to the surface. 2. Sub-optimal pH for Adsorption: The surface charges of the substrate and the BTPA molecule at the chosen pH may not be favorable for adsorption. For silica, which is negatively charged above its isoelectric point (around pH 2-3), a lower pH can protonate the amine groups of BTPA, leading to favorable electrostatic attraction.[5] 3. Insufficient Reaction Time/Temperature: The deposition process may not have had enough time to go to completion. | 1. Ensure the presence of a controlled amount of water in the solvent and adjust the pH to be acidic (e.g., 4-5) to catalyze hydrolysis. 2. Consider the zeta potential of your substrate. For silica-based materials, performing the deposition at a pH below the pKa of the BTPA's amine group but above the isoelectric point of silica can be beneficial. 3. Increase the reaction time or moderately increase the temperature (e.g., to 60-80°C) to promote more complete surface coverage. |
| Poor Stability of the Deposited Layer in Aqueous Media | 1. Incomplete Condensation/Curing: The silane layer may be primarily physically adsorbed rather than covalently bonded due to insufficient cross-linking and bonding to the substrate. 2. Multilayer Deposition: Thick, poorly organized multilayers can be less stable and prone to delamination. | 1. After deposition and rinsing, perform a curing step. Baking the substrate at an elevated temperature (e.g., 100-120°C for 30-60 minutes) promotes further condensation and strengthens the siloxane network and its bond to the surface. 2. Optimize for monolayer deposition by using a lower silane concentration and shorter reaction times. Ensure the pH is not promoting rapid self-condensation. |
| Inconsistent Results Between Experiments | 1. Variable Environmental Conditions: Ambient humidity can significantly affect the hydrolysis and condensation rates. 2. Age of Silane Reagent: BTPA is sensitive to moisture and can degrade over time if not stored properly. 3. Inconsistent pH Control: Small variations in pH can lead to significant changes in reaction kinetics. | 1. Perform the deposition in a controlled environment, such as a glove box with controlled humidity, to ensure consistent results. 2. Use fresh BTPA and store it under anhydrous and inert conditions (e.g., in a desiccator or under nitrogen/argon). 3. Use a calibrated pH meter and appropriate buffers or dilute acids/bases to precisely control the pH of the silanization solution. |
Data Presentation
The following table summarizes the expected qualitative and quantitative outcomes of BTPA deposition on a silica substrate under different pH conditions, based on general principles of aminosilane chemistry.
| Parameter | Acidic (pH 4-5) | Neutral (pH ~7) | Alkaline (pH 9-10) |
| Hydrolysis Rate | Fast | Slowest[1] | Fast |
| Condensation Rate | Slowest (at pH 4)[1] | Moderate | Fast |
| Solution Stability | High | Moderate | Low (risk of gelation) |
| Expected Grafting Density | High[3] | Low to Moderate | Moderate to Low[3] |
| Film Uniformity | High (monolayer to thin film) | Moderate | Low (risk of aggregates) |
| Zeta Potential of Silica | Slightly Negative to Neutral[5] | Negative[5] | Highly Negative[5] |
| BTPA Amine Group State | Protonated (NH₂⁺) | Partially Protonated | Deprotonated (NH) |
| Expected Water Contact Angle | ~50-65° | Variable | Variable |
Note: Specific quantitative values can vary significantly based on substrate type, silane concentration, reaction time, and temperature.
Experimental Protocols
Protocol 1: Substrate Preparation (Silicon Wafer or Glass)
-
Initial Cleaning: Sonicate the substrate in acetone (B3395972) for 15 minutes, followed by isopropanol (B130326) for 15 minutes to remove organic contaminants.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Hydroxylation (Piranha Solution):
-
Caution: Piranha solution (typically a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the wafer in freshly prepared piranha solution for 30-60 minutes.
-
Carefully remove the substrate and rinse extensively with deionized (DI) water.
-
-
Final Drying: Dry the substrate again under a stream of nitrogen and then bake in an oven at 120°C for at least 30 minutes to remove any adsorbed water. The substrate should be used immediately.
Protocol 2: BTPA Deposition in Acidic Solution
-
Prepare Solvent System: For a 95% ethanol (B145695) solution, mix 95 mL of absolute ethanol with 5 mL of DI water.
-
Adjust pH: Add a small amount of acetic acid to the ethanol-water mixture to adjust the pH to approximately 4.5.
-
Prepare Silane Solution: In a clean, dry glass container, add BTPA to the pH-adjusted solvent to a final concentration of 1-2% (v/v). Stir the solution for at least 1 hour to allow for hydrolysis.
-
Immersion: Immerse the freshly prepared hydroxylated substrate into the BTPA solution.
-
Incubation: Allow the deposition to proceed for 2-4 hours at room temperature in a controlled, low-humidity environment.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physically adsorbed silane molecules, followed by a final rinse with DI water.
-
Drying: Dry the coated substrate under a stream of nitrogen.
-
Curing: Bake the substrate in an oven at 110-120°C for 30-60 minutes to promote cross-linking and covalent bond formation.
Visualizations
Below are diagrams illustrating key concepts in the BTPA deposition process.
Caption: General workflow for BTPA deposition, from hydrolysis to condensation.
Caption: Influence of pH on the relative rates of hydrolysis and condensation.
Caption: Experimental workflow for BTPA deposition under controlled pH.
References
Strategies to improve the shelf life of Bis(trimethoxysilylpropyl)amine solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the shelf life and maintaining the stability of Bis(trimethoxysilylpropyl)amine (BTMSPA) solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution appears cloudy or has formed a gel/precipitate. | Hydrolysis and Condensation: The most common cause is exposure to moisture (water from the atmosphere, solvents, or on the surface of substrates). The trimethoxysilyl groups hydrolyze to form reactive silanols, which then condense to form larger polysiloxane structures, leading to cloudiness, increased viscosity, and eventually gelation.[1][2] The amine group in BTMSPA can catalyze this hydrolysis.[3] | 1. Prevention is Key: Strictly minimize exposure to moisture. Use dry solvents and handle the solution under an inert atmosphere (e.g., nitrogen or argon).[4][5] 2. Storage: Ensure the container is tightly sealed and stored in a cool, dry place.[4][5][6] 3. Solvent Choice: If preparing a solution, use anhydrous solvents. The presence of alcohols, which are byproducts of hydrolysis, can slow down the reaction.[7] 4. pH Control: The hydrolysis rate is slowest at a neutral pH and is catalyzed by both acids and bases.[7] However, due to the amine group, BTMSPA solutions are naturally basic.[3] For aqueous applications, adjusting the pH towards neutral (around 7.5) with an acid like acetic acid can help control the hydrolysis and condensation rate.[3] 5. Do Not Use: It is generally not recommended to use a solution that has become cloudy or formed precipitates, as the concentration and reactivity of the active silane (B1218182) will be compromised. |
| Decreased performance in surface treatment or as a coupling agent. | Advanced Hydrolysis and Condensation: The solution may have undergone significant hydrolysis and self-condensation, even if not visibly cloudy. This reduces the number of available reactive silanol (B1196071) groups that can bond with the substrate surface.[8] | 1. Use Fresh Solutions: Prepare solutions fresh before use whenever possible. 2. Stability Check: Before a critical application, you can perform a small-scale test on a representative substrate to verify the performance of the silane solution. 3. Accelerated Stability Study: Consider performing an accelerated stability study on your specific formulation to determine its viable shelf life under your storage conditions. |
| Solution has changed color (e.g., darkened). | Oxidation or Contamination: While BTMSPA is typically a light yellow liquid, color changes can indicate oxidation of the amine group or reaction with impurities.[6] | 1. Inert Atmosphere: Store and handle the solution under an inert atmosphere to minimize contact with oxygen. 2. Purity of Solvents and Reagents: Ensure all solvents and other components mixed with the BTMSPA solution are of high purity and free from contaminants that could react with the amine functionality. |
| Inconsistent results between batches. | Variability in Water Content: Minor variations in the moisture content of the solvent or the environment can lead to different rates of hydrolysis and therefore inconsistent performance. | 1. Standardize Procedures: Ensure that the procedures for solution preparation and application are highly standardized, with strict control over moisture. 2. Characterize Solvents: Regularly check the water content of your solvents using methods like Karl Fischer titration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is hydrolysis of the trimethoxysilyl groups in the presence of water. This reaction forms reactive silanol groups (-Si-OH) and methanol (B129727) as a byproduct.[1][4][5] The silanols are unstable and readily undergo self-condensation to form stable siloxane bonds (Si-O-Si), leading to oligomers and polymers.[2][8] This process is autocatalytic due to the presence of the amine group in the molecule.[3]
Q2: What are the ideal storage conditions for this compound solutions?
A2: To maximize shelf life, store this compound solutions in a cool, dry, and dark place.[6][9][10] The container should be tightly sealed to prevent moisture ingress.[4][5] Storing under an inert gas like nitrogen or argon is also recommended to protect against both moisture and oxidation.[10]
Q3: How does pH affect the stability of the solution?
A3: The hydrolysis rate of silanes is highly dependent on pH. The rate is slowest at a neutral pH (around 7).[7] It is significantly accelerated by both acidic and basic conditions.[7] Since this compound is an amine, its solutions are naturally alkaline (pH around 10.8), which can promote rapid hydrolysis.[3] In some applications, the pH is intentionally lowered to control the reaction rate.[3]
Q4: Can I use alcoholic solvents to prepare my solution?
A4: While you should use anhydrous solvents, the presence of an alcohol co-solvent (like ethanol) can actually slow down the hydrolysis rate.[7] This is due to Le Chatelier's principle, as alcohol is a product of the hydrolysis reaction. However, the primary concern is the presence of water in the alcohol, so using anhydrous grades is crucial.
Q5: Are there any known stabilizers for aminosilane (B1250345) solutions?
A5: While the search results do not specify commercial stabilizers for this compound, the general principle for improving stability is to control the hydrolysis and condensation reactions. This can be achieved by:
-
Controlling Water Content: The most effective strategy is the rigorous exclusion of water.
-
pH Control: Adjusting the pH to be near neutral can slow hydrolysis.
-
Co-solvent Addition: Adding anhydrous alcohol can shift the hydrolysis equilibrium.
-
Mixing with other silanes: In some formulations, mixing with other silanes, such as vinyltriacetoxysilane, has been shown to improve the stability of the aqueous solution.[11]
Q6: What is the expected shelf life of a this compound solution?
A6: The shelf life is highly dependent on the storage conditions and whether the container has been opened. An unopened, properly stored container will have a significantly longer shelf life than a frequently opened one or a prepared solution. For specific shelf life information, it is always best to consult the manufacturer's documentation. If you are preparing your own solutions, their stability may only be on the order of hours to days, depending on the solvent and exposure to air.
Data Presentation
The following table template can be used to record and compare data from stability studies on your this compound solutions.
Table 1: Accelerated Stability Study of a 5% BTMSPA Solution in Anhydrous Isopropanol
| Parameter | Time 0 | 1 Week at 40°C | 2 Weeks at 40°C | 4 Weeks at 40°C |
| Appearance | Clear, light yellow | Clear, light yellow | Slight haze | Cloudy |
| Viscosity (cP) | Initial Value | Measured Value | Measured Value | Measured Value |
| BTMSPA Concentration (%) | 5.0 | Measured Value | Measured Value | Measured Value |
| Water Content (ppm) | Initial Value | Measured Value | Measured Value | Measured Value |
| Performance Test (e.g., Adhesion Strength in N/mm²) | Initial Value | Measured Value | Measured Value | Measured Value |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Solutions
Objective: To evaluate the stability of a prepared this compound solution under elevated temperature to predict its shelf life.
Methodology:
-
Sample Preparation: Prepare the this compound solution according to your standard protocol in a suitable container that can be tightly sealed. Prepare multiple identical samples for testing at different time points.
-
Initial Analysis (Time 0): Before placing the samples in the stability chamber, analyze one sample for the parameters listed in Table 1 (Appearance, Viscosity, BTMSPA Concentration, Water Content, and Performance).
-
Storage Conditions: Place the remaining samples in a temperature-controlled oven or stability chamber at a constant elevated temperature (e.g., 40°C or 50°C).
-
Time Points for Analysis: At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks), remove a sample from the chamber.
-
Analysis: Allow the sample to return to room temperature and analyze it for the same parameters as the initial sample.
-
Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation and predict the shelf life under normal storage conditions.
Visualizations
Caption: Troubleshooting workflow for BTMSPA solution instability.
Caption: Degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BIS (TRIMETHOXYSILYLPROPYL)AMINE - Ataman Kimya [atamanchemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. gelest.com [gelest.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. Bis[3-(trimethoxysilyl)propyl]amine | 82985-35-1 | TCI AMERICA [tcichemicals.com]
- 11. What can this compound be used industrially?_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Bis-Silane Adhesion Promoters: Bis[3-(trimethoxysilyl)propyl]amine vs. 1,2-Bis(triethoxysilyl)ethane
In the realm of advanced materials and adhesive technologies, the selection of an appropriate adhesion promoter is critical to ensuring the durability and performance of bonded interfaces. Among the various classes of adhesion promoters, bis-silanes have garnered significant attention due to their ability to form robust and hydrolytically stable bonds between organic and inorganic substrates. This guide provides a comparative study of two prominent bis-silanes: Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) and 1,2-Bis(triethoxysilyl)ethane (BTESE), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Performance Comparison of Bis-Silane Blends
A key study evaluating the performance of these bis-silanes involved blending them with an organofunctional silane (B1218182), (3-acryloxypropyl)trimethoxysilane, to assess their impact on the shear bond strength between a resin-composite cement and silicatized zirconia. The results, summarized in the table below, provide a direct comparison of the adhesion promotion capabilities of BTMSPA and BTESE in a blended system under both dry and aged (thermocycled) conditions.
| Silane Blend | Storage Condition | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| (3-acryloxypropyl)trimethoxysilane + BTESE | Dry | 11.8 | 3.5 |
| (3-acryloxypropyl)trimethoxysilane + BTMSPA | Dry | Not Reported | Not Reported |
| (3-acryloxypropyl)trimethoxysilane + BTESE | Thermocycled | Lower than BTMSPA blend | Not Reported |
| (3-acryloxypropyl)trimethoxysilane + BTMSPA | Thermocycled | Significantly Higher than BTESE blend | Not Reported |
Data sourced from a study by Lung et al. (2012) on silicatized zirconia substrates.[1][2]
The findings indicate that while the blend containing BTESE exhibited the highest initial shear bond strength under dry conditions, the blend with BTMSPA demonstrated superior hydrolytic stability, retaining a significantly higher bond strength after thermocycling.[2] This suggests that for applications requiring long-term performance in humid environments, BTMSPA may be the more suitable cross-linking agent.
Mechanism of Adhesion Promotion
Bis-silanes function as molecular bridges at the interface between an inorganic substrate and an organic polymer.[3] Their bifunctional nature allows them to form strong covalent bonds with both materials. The silanol (B1196071) groups, formed upon hydrolysis of the alkoxy groups (e.g., methoxy (B1213986) or ethoxy), condense with hydroxyl groups on the inorganic surface, forming a durable siloxane (Si-O-Si) network.[4][5][6][7] The organofunctional part of the silane molecule then interacts and co-reacts with the organic polymer matrix.
dot
Caption: General mechanism of bis-silane adhesion promotion.
Experimental Protocols
To achieve reliable and reproducible results when evaluating the adhesion performance of bis-silanes, a meticulous experimental protocol is essential. The following is a detailed methodology based on the principles of shear bond strength testing.
Substrate Preparation
-
Material: Select the appropriate inorganic substrate (e.g., zirconia, aluminum, steel).[8]
-
Cleaning: Thoroughly clean the substrate surface to remove any contaminants. This can be achieved by ultrasonic cleaning in a solvent like ethanol (B145695) or isopropanol.
-
Surface Activation/Modification: To enhance the reactivity of the surface with the silane, a surface activation step is often necessary. For silica-based materials or to create a silica-like surface on metals, a process like silica-coating (e.g., with Rocatec system) can be employed.[1][2] This step increases the density of hydroxyl groups on the surface, which are the primary reaction sites for the silane.
Silane Primer Preparation and Application
-
Solution Preparation: Prepare a dilute solution of the bis-silane (e.g., 1% by volume) in a suitable solvent, typically a mixture of ethanol and deionized water. The water is necessary for the hydrolysis of the alkoxy groups on the silane.
-
Hydrolysis: Allow the silane solution to hydrolyze for a specific period (e.g., 60 minutes) before application. This step is crucial for the formation of reactive silanol groups.
-
Application: Apply the hydrolyzed silane solution to the prepared substrate surface. This can be done using a micro-brush or by dip-coating. Ensure a uniform, thin layer.
-
Drying: Allow the solvent to evaporate completely, leaving behind a film of the silane adhesion promoter. This can be done at ambient temperature or accelerated with a gentle stream of warm air.
Bonding and Curing
-
Adhesive Application: Apply the desired organic resin or adhesive (e.g., a resin-composite cement) onto the silanized surface.
-
Specimen Assembly: Assemble the test specimen according to the specific shear bond strength testing standard (e.g., ISO 29022). This typically involves bonding a cylindrical stub of the adhesive to the treated substrate.
-
Curing: Cure the adhesive according to the manufacturer's instructions. This may involve light-curing, chemical curing, or a combination of both.
Shear Bond Strength Testing
-
Storage/Aging: Store the bonded specimens under specific conditions prior to testing. For evaluating hydrolytic stability, specimens are often subjected to thermocycling, which involves repeated cycles of immersion in hot and cold water baths.[1][2] A control group should be stored under dry conditions.
-
Testing: Mount the specimens in a universal testing machine equipped with a shear testing fixture. Apply a shear load to the adhesive stub at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.
-
Data Analysis: Record the load at failure and calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded area. Statistically analyze the results to determine significant differences between the different silane treatments.
dot
Caption: Experimental workflow for shear bond strength testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Shear bond strength between resin and zirconia with two different silane blends | Acta Odontologica Scandinavica [medicaljournalssweden.se]
- 3. sisib.com [sisib.com]
- 4. China Quality Bis[3â(trimethoxysilyl)propyl]amine (BTMSPA) Suppliers, Manufacturers, Factory - Made in China - SILIM [silimtec.com]
- 5. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]
- 6. Manufacturers of Bis[3-(trimethoxysilyl)propyl]amine, 98%, CAS 82985-35-1, B 4050, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. BIS (TRIMETHOXYSILYLPROPYL)AMINE - Ataman Kimya [atamanchemicals.com]
- 8. researchgate.net [researchgate.net]
Performance Showdown: Bis(trimethoxysilylpropyl)amine in the Arena of Composite Materials
For researchers and scientists navigating the complex world of composite materials, the choice of a silane (B1218182) coupling agent is a critical factor that significantly influences final product performance. This guide offers an in-depth comparison of Bis(trimethoxysilylpropyl)amine (BTMSPA) against other common silane coupling agents, supported by experimental data and detailed protocols to aid in the selection of the optimal adhesion promoter for your specific application.
This compound, a bifunctional organosilane, has carved a niche for itself as a formidable coupling agent in the realm of composite materials. Its unique molecular structure, featuring two trimethoxysilyl groups and a secondary amine, allows it to form a robust and durable bridge between inorganic reinforcements, such as glass fibers and fillers, and organic polymer matrices. This enhanced interfacial adhesion translates into significant improvements in the mechanical strength, thermal stability, and overall durability of the composite material.[1]
The Crucial Role of Silane Coupling Agents
Silane coupling agents are molecular intermediaries that facilitate a strong and stable bond at the interface of dissimilar materials. One end of the silane molecule bonds with the inorganic substrate, while the other end possesses an organofunctional group that is compatible with the polymer matrix. This chemical linkage is paramount for effective stress transfer from the polymer matrix to the reinforcing filler, thereby enhancing the composite's mechanical properties.
Head-to-Head: BTMSPA vs. Alternative Silanes
To provide a clear perspective on the performance of BTMSPA, this section presents a comparative analysis with other widely used silane coupling agents. The following tables summarize key performance indicators from various studies.
Disclaimer: The data presented in the following tables are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions, composite formulations, and testing methodologies.
Mechanical Properties: A Comparative Overview
The primary function of a coupling agent is to enhance the mechanical integrity of a composite. The table below compares the influence of different silane treatments on key mechanical properties.
| Silane Coupling Agent | Composite System | Tensile Strength | Flexural Strength | Interfacial Shear Strength (IFSS) | Source(s) |
| This compound (BTMSPA) | Glass Fiber/Epoxy | Data Not Available | Data Not Available | Improved adhesion noted | [1] |
| 3-Aminopropyltriethoxysilane (APTES) | Glass Fiber/Epoxy | - | - | 25-36% increase over unsized fiber | [2] |
| γ-Glycidoxypropyltrimethoxysilane (GPS) | Glass Fiber/UV Curable Resin | Improved | Improved | - | |
| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | SiO2/Epoxy | Enhanced Elastic, Shear, and Bulk Modulus | - | - | [3] |
| Untreated (Control) | Glass Fiber/Epoxy | Baseline | Baseline | Baseline | [2] |
Thermal Stability: A Critical Consideration
The ability of a composite to withstand high temperatures is crucial for many applications. The following table provides insights into the thermal performance of composites treated with different silanes.
| Silane Coupling Agent | Composite System | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA) | Source(s) |
| This compound (BTMSPA) | General | Enhances thermal stability | Data Not Available | [1] |
| 3-Aminopropyltriethoxysilane (APTES) | Epoxy Nanocomposite | Increased by 15-16 K | Data Not Available | [3] |
| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | Epoxy Nanocomposite | Increased by 40-41 K | Data Not Available | [3] |
| 3-[2-(2-aminoethylamino)ethylamino]-propyl-trimethoxysilane | Epoxy Nanocomposite | Increased by 24-27 K | Data Not Available | [3] |
| Epoxy Functional (Poly)siloxanes | Epoxy | - | Good thermal stability noted | [4] |
Delving into the Details: Experimental Protocols
Reproducibility and accuracy are the cornerstones of scientific research. This section outlines the methodologies for key experiments used to evaluate the performance of silane coupling agents.
Protocol 1: Evaluation of Flexural Strength
This protocol is based on a three-point bending test, a common method for determining the flexural properties of composite materials.
1. Materials and Preparation:
- Resin Matrix: A suitable polymer resin (e.g., epoxy, polyester).
- Reinforcement: Inorganic filler or fiber (e.g., glass fibers, silica).
- Silane Coupling Agent: this compound or alternative silanes.
- Solvent: A solvent capable of dissolving the silane (e.g., ethanol-water mixture).
2. Silane Treatment of Reinforcement:
- Prepare a dilute solution of the silane coupling agent in the chosen solvent (typically 1-2% by weight).
- Immerse the reinforcement material in the silane solution for a specified duration to allow for hydrolysis and condensation onto the surface.
- Remove the treated reinforcement and dry it in an oven at a specific temperature to complete the condensation reaction and remove residual solvent.
3. Composite Fabrication:
- Mix the silane-treated reinforcement with the polymer resin matrix at a predetermined ratio.
- Ensure a homogeneous dispersion of the reinforcement within the matrix.
- Pour the mixture into molds of standardized dimensions (e.g., as per ASTM D790) and cure according to the resin manufacturer's specifications.
4. Mechanical Testing:
- Conduct a three-point bending test on the cured composite specimens using a universal testing machine.
- Record the load-deflection data to calculate the flexural strength and flexural modulus.
Protocol 2: Assessment of Interfacial Shear Strength (IFSS) via Microbond (B1202020) Test
The microbond test is a direct method for measuring the adhesion between a single fiber and the matrix.
1. Sample Preparation:
- Mount a single fiber vertically.
- Apply a micro-droplet of the polymer resin onto the fiber.
- Cure the resin droplet.
2. Micromechanical Testing:
- Place the fiber with the cured micro-droplet under a microvise.
- Apply a shear force to the droplet until it debonds from the fiber.
- Record the force required for debonding and measure the embedded fiber surface area.
- Calculate the interfacial shear strength using the recorded data.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the chemical interactions and experimental processes.
Caption: Experimental workflow for performance evaluation of silane coupling agents.
Caption: Silane-mediated interfacial bonding and stress transfer mechanism.
Conclusion
This compound stands as a highly effective coupling agent for enhancing the performance of composite materials. Its bifunctional nature promotes superior adhesion at the inorganic-organic interface, leading to notable improvements in mechanical and thermal properties. While direct quantitative comparisons with other silanes under identical conditions are limited in publicly available literature, the collective evidence suggests that BTMSPA is a strong candidate for applications demanding high durability and performance. The choice of the optimal silane will ultimately depend on the specific polymer matrix, reinforcement type, and desired end-use characteristics. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists in their pursuit of advanced composite materials.
References
A Comparative Guide to Validating the Surface Coverage of Bis(trimethoxysilylpropyl)amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bis(trimethoxysilylpropyl)amine and (3-aminopropyl)triethoxysilane Performance with Supporting Experimental Data
In the realm of surface modification, the choice of silane (B1218182) coupling agent is critical for tailoring the interfacial properties of materials for a wide range of applications, from biocompatible coatings on medical implants to the immobilization of biomolecules in biosensors. This guide provides a detailed comparison of the surface coverage validation of this compound (BTPA), a bis-amino silane, with the widely used mono-amino silane, (3-aminopropyl)triethoxysilane (APTES). This comparison is supported by experimental data from key surface analysis techniques: X-ray Photoelectron Spectroscopy (XPS), Water Contact Angle (WCA) measurements, Spectroscopic Ellipsometry, and Atomic Force Microscopy (AFM).
The bifunctional nature of BTPA, possessing two trimethoxysilyl groups, is anticipated to form a more densely cross-linked and robust siloxane network on hydroxylated surfaces compared to the monofunctional APTES. This potentially leads to a higher surface density of amine functional groups, which is advantageous for applications requiring a high degree of surface functionalization.
Performance Comparison: BTPA vs. APTES
To provide a clear and objective comparison, the following tables summarize quantitative data obtained from various studies on surfaces modified with BTPA and APTES. It is important to note that direct comparisons are best made when data is generated under identical experimental conditions.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data
XPS is a powerful technique for determining the elemental composition of the outmost few nanometers of a surface. The atomic percentages of silicon (Si) and nitrogen (N) are direct indicators of the presence and relative abundance of the silane on the surface.
| Silane | Substrate | Si (at%) | N (at%) | N/Si Ratio |
| BTPA (representative) | Silicon Wafer | > APTES | > APTES | ~0.5 |
| APTES | Silicon Wafer | ~15.6% | ~5% | ~0.32 |
Note: The data for BTPA is based on representative values for bis-amino silanes, which suggest a higher concentration of both silicon and nitrogen compared to APTES, indicative of a denser silane layer.[1] The N/Si ratio for BTPA is theoretically 0.5, and experimental values approaching this suggest a more intact molecular structure on the surface.
Table 2: Water Contact Angle (WCA) Measurements
WCA measurements provide information about the hydrophilicity/hydrophobicity of a surface. The amine groups of BTPA and APTES are expected to render the surface more hydrophilic than a bare silicon wafer, but the density and orientation of the alkyl chains also play a role.
| Silane | Substrate | Water Contact Angle (°) |
| BTPA | Glass | Data not available in a direct comparative study |
| APTES | Glass | 55 - 85°[2][3] |
| Bare Substrate (Piranha cleaned) | Glass/Silicon | < 10° |
Note: While specific comparative data for BTPA was not found, the bifunctional nature of BTPA may lead to a more organized layer, potentially influencing the surface energy and contact angle differently than APTES.
Table 3: Spectroscopic Ellipsometry Data
Ellipsometry is a non-destructive optical technique used to determine the thickness of thin films. The thickness of the silane layer is a direct measure of surface coverage.
| Silane | Substrate | Film Thickness (nm) |
| BTPA | Silicon Wafer | Data not available in a direct comparative study |
| APTES | Silicon Wafer | 0.5 - 10 nm (highly dependent on conditions)[4][5] |
Note: The thickness of the APTES layer is highly sensitive to reaction conditions such as concentration, time, and humidity, which can lead to monolayer or multilayer formation.[4] It is expected that under conditions favoring monolayer formation, the thickness of a BTPA layer would be similar to or slightly greater than that of an APTES layer due to its larger molecular size.
Table 4: Atomic Force Microscopy (AFM) Data
AFM provides topographical information about a surface at the nanoscale, including surface roughness. The formation of a uniform silane layer is expected to alter the surface morphology.
| Silane | Substrate | RMS Roughness (nm) |
| BTPA | Silicon Wafer | Data not available in a direct comparative study |
| APTES | Silicon Wafer | 0.2 - 0.7 nm (can be smoother or rougher than bare substrate depending on layer quality)[6][7] |
| Bare Substrate (Piranha cleaned) | Silicon Wafer | ~0.1 - 0.2 nm |
Note: A smooth and uniform silane layer is often desired. The bifunctional nature of BTPA could potentially lead to a more ordered and uniform monolayer, resulting in a lower surface roughness compared to APTES under certain deposition conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent surface modifications. The following are generalized protocols for surface modification with BTPA and APTES, and for the analytical techniques used for their characterization.
Protocol 1: Surface Modification with Silanes (General)
This protocol provides a general guideline for the modification of silicon or glass surfaces with aminosilanes.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound (BTPA) or (3-aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene (B28343) or Ethanol (B145695)
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) Water
-
Nitrogen Gas (high purity)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean substrates by sonicating in a detergent solution, followed by thorough rinsing with DI water and ethanol.
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface by immersing the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes to introduce hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates extensively with DI water and dry under a nitrogen stream.
-
-
Silanization:
-
Prepare a fresh 1-2% (v/v) solution of the desired silane (BTPA or APTES) in anhydrous toluene or ethanol in a clean, dry reaction vessel.
-
Immerse the cleaned and hydroxylated substrates in the silane solution for 1-2 hours at room temperature or at an elevated temperature (e.g., 60-80°C) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with the solvent (toluene or ethanol) to remove any unbound silane.
-
Dry the substrates under a nitrogen stream.
-
Cure the silane layer by baking the substrates in an oven at 110-120°C for 1-2 hours. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
Instrumentation:
-
XPS system with a monochromatic Al Kα or Mg Kα X-ray source.
Procedure:
-
Mount the silanized substrate on the sample holder.
-
Introduce the sample into the ultra-high vacuum analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the Si 2p, N 1s, C 1s, and O 1s regions.
-
Perform peak fitting and quantification of the high-resolution spectra to determine the atomic concentrations of each element.
Protocol 3: Water Contact Angle (WCA) Measurement
Instrumentation:
-
Contact angle goniometer with a high-resolution camera and dispensing system.
Procedure:
-
Place the silanized substrate on the sample stage.
-
Dispense a small droplet (e.g., 2-5 µL) of high-purity water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the static contact angle on both sides of the droplet.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
Protocol 4: Spectroscopic Ellipsometry
Instrumentation:
-
Spectroscopic ellipsometer.
Procedure:
-
Measure the bare substrate to determine the native oxide layer thickness.
-
Measure the silanized substrate at multiple angles of incidence.
-
Develop an optical model of the surface, typically consisting of the Si substrate, a SiO₂ layer, and the silane layer.
-
Fit the experimental data (Ψ and Δ) to the model by varying the thickness and refractive index of the silane layer to minimize the mean squared error.
Protocol 5: Atomic Force Microscopy (AFM)
Instrumentation:
-
Atomic Force Microscope.
Procedure:
-
Mount the silanized substrate on the AFM stage.
-
Select an appropriate cantilever (e.g., silicon nitride) and operate in tapping mode or non-contact mode to minimize sample damage.
-
Scan a representative area of the surface (e.g., 1x1 µm) to obtain a height image.
-
Use the AFM software to calculate the root-mean-square (RMS) roughness of the surface from the height data.
Visualizing the Workflow and Chemical Reactions
To better understand the processes described, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical reactions involved in surface silanization.
Caption: A generalized experimental workflow for surface modification with silanes and subsequent characterization.
Caption: A simplified diagram of the hydrolysis and condensation reactions during surface silanization.
Conclusion
The validation of surface coverage is a critical step in ensuring the desired functionality and performance of modified materials. While both this compound (BTPA) and (3-aminopropyl)triethoxysilane (APTES) are effective aminosilanes for surface functionalization, the choice between them depends on the specific application requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. piketech.com [piketech.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Corrosion Resistance of Coatings with Different Silane Treatments
For Researchers, Scientists, and Drug Development Professionals
Silane-based treatments are emerging as an environmentally friendly and effective alternative to traditional, often toxic, pre-treatment methods like chromating for enhancing corrosion resistance on metal substrates.[1][2] These organofunctional silicon compounds form a dense, protective barrier layer that improves the adhesion of subsequent organic coatings and prevents corrosive agents from reaching the metal surface.[1][3][4] This guide provides an objective comparison of the performance of various silane (B1218182) treatments, supported by experimental data, to aid in the selection of optimal surface protection strategies.
Data Presentation: Performance of Various Silane Coatings
The corrosion resistance afforded by different silane treatments is influenced by the silane's chemical structure, its concentration, the substrate material, and the curing process.[5] The following table summarizes quantitative data from electrochemical tests, providing a comparative overview of their performance.
| Silane Treatment | Substrate | Test Medium | Corrosion Current Density (i/jcorr) | Polarization / Coating Resistance | Protection Efficiency (%) | Reference |
| Untreated | Carbon Steel 1018 | 4.5 wt% NaCl | 13.9 µA/cm² | - | - | [5] |
| TESPT | Carbon Steel 1018 | 4.5 wt% NaCl | 0.058 µA/cm² | R_c = 1.34 x 10⁵ Ω·cm² | 99.6 | [5][6] |
| BTSE | Carbon Steel 1018 | 4.5 wt% NaCl | 0.21 µA/cm² | R_c = 2.41 x 10⁴ Ω·cm² | 98.5 | [5][6] |
| VTES | Carbon Steel 1018 | 4.5 wt% NaCl | 1.15 µA/cm² | R_c = 1.12 x 10⁴ Ω·cm² | 91.7 | [5][6] |
| Pure Epoxy (PE) | Aluminum Alloy | 3.5 wt% NaCl | ~10⁻⁹ A/cm² | R_p = ~10⁶ Ω | - | [7] |
| BISE-PE (Bis-Silane) | Aluminum Alloy | 3.5 wt% NaCl | ~10⁻¹¹ A/cm² | R_p = ~10⁸ Ω | - | [7] |
| TEOS-PE | Aluminum Alloy | 3.5 wt% NaCl | ~10⁻¹⁰ A/cm² | R_p = ~10⁷ Ω | - | [7] |
| GPTMS-PE | Aluminum Alloy | 3.5 wt% NaCl | ~10⁻¹⁰ A/cm² | R_p = ~10⁷ Ω | - | [7] |
| Bis-Silane | Aluminum Alloy | 3.5 wt% NaCl | - | Best corrosion resistance | - | [8] |
| FTS | Aluminum Alloy | 0.07M Oxalic Acid | - | Best corrosion resistance | - | [8] |
-
TESPT: bis[3-(triethoxysilyl)propyl]tetrasulfide
-
BTSE: 1,2-bis(triethoxysilyl)ethane
-
VTES: vinyltrimethylsilane
-
BISE-PE: Bis-silane prepolymer modified epoxy
-
TEOS-PE: Tetraethoxysilane modified epoxy
-
GPTMS-PE: γ-glycidoxypropyl trimethoxysilane (B1233946) modified epoxy
-
FTS: Fluoroalkylsilane
-
R_c: Coating Resistance
-
R_p: Polarization Resistance
The data indicates that bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) provides superior corrosion protection for carbon steel in a high-salinity environment, demonstrating a protection efficiency of 99.6%.[5][6] Similarly, for aluminum alloys, a bis-silane prepolymer-modified epoxy coating (BISE-PE) significantly outperforms coatings modified with single silane monomers, reducing the corrosion current density by two orders of magnitude.[7] The choice of silane can also be dependent on the corrosive medium; for instance, a fluoroalkylsilane (FTS) coating offered the best protection for aluminum alloys in an oxalic acid solution, while a Bis-silane was more effective in a sodium chloride solution.[8]
Experimental Protocols
The quantitative data presented is primarily derived from electrochemical testing methods, which are powerful tools for evaluating the performance of protective coatings.
Potentiodynamic Polarization (PDP)
This technique is used to evaluate corrosion resistance by measuring the current response of a material to a controlled change in electrode potential.[5][6]
-
Objective: To determine key corrosion parameters such as corrosion potential (E_corr), corrosion current density (i_corr), and polarization resistance (R_p). Lower i_corr values indicate better corrosion resistance.[5][7]
-
Apparatus: A potentiostat connected to a three-electrode electrochemical cell. The cell consists of the coated metal sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., stainless steel or platinum).[5][9]
-
Procedure:
-
The coated sample is immersed in a corrosive electrolyte (e.g., 3.5% or 4.5% NaCl solution).[5][10]
-
The system is allowed to stabilize by monitoring the open-circuit potential (OCP).
-
The potential is then scanned from a cathodic value to an anodic value relative to the OCP at a constant scan rate (e.g., 10⁻³ V/s).[10]
-
The resulting current is recorded, generating a Tafel plot (log of current density vs. potential).
-
Corrosion parameters are extrapolated from the Tafel plot.[10]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to characterize the barrier properties of coatings and understand the electrochemical processes occurring at the coating/metal interface.[9][11]
-
Objective: To evaluate the protective properties of the coating by measuring its resistance and capacitance. Higher coating resistance (R_c) and lower capacitance (C_c) generally indicate a more protective, dense barrier.[5]
-
Apparatus: A frequency response analyzer combined with a potentiostat, and the same three-electrode cell setup as in PDP.
-
Procedure:
-
The coated sample is immersed in the electrolyte.
-
A small amplitude AC voltage signal is applied to the sample over a range of frequencies.
-
The resulting AC current response is measured, including its magnitude and phase shift.
-
The impedance data is often represented in Nyquist or Bode plots and fitted to an equivalent electrical circuit (EEC) to model the coating system and extract quantitative parameters like coating resistance and capacitance.[9][12]
-
Salt Spray (Fog) Test
This is a standardized accelerated corrosion test used for quality control and comparative evaluation of coating suitability.[13]
-
Objective: To assess the resistance of a coating to a corrosive salt fog environment by observing the appearance of corrosion products over time.[13][14]
-
Apparatus: A closed testing chamber capable of maintaining a heated, humid environment and spraying a salt solution as a dense fog.[13]
-
Procedure:
-
Samples are placed in the chamber according to a standard protocol (e.g., ASTM B117, ISO 9227).[13][15]
-
The chamber is sealed and filled with a heated, atomized salt solution (typically 5% NaCl).
-
The samples are exposed for a predetermined duration, which can range from a few hours to over 1000 hours.[15][16]
-
After the test period, the samples are removed and evaluated for the appearance of rust or other corrosion products.[13]
-
Visualizing the Evaluation Process
The logical workflow for comparing the corrosion resistance of different silane treatments can be visualized as follows.
Caption: Experimental workflow for evaluating silane coating corrosion resistance.
This diagram illustrates the key stages, from initial substrate preparation and silane application to electrochemical testing and final data analysis, for both treated samples and an untreated control group.
References
- 1. nbinno.com [nbinno.com]
- 2. Silane Treatment Technology on Aluminum Surface | Scientific.Net [scientific.net]
- 3. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 9. nlab.pl [nlab.pl]
- 10. intercorr.com.br [intercorr.com.br]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Salt spray test - Wikipedia [en.wikipedia.org]
- 14. lisungroup.com [lisungroup.com]
- 15. bssa.org.uk [bssa.org.uk]
- 16. A Comprehensive Guide To Salt Spray Testing [hlc-metalparts.com]
A Comparative Guide to the Quantitative Analysis of Amine Groups on Bis(trimethoxysilylpropyl)amine (BTMSPA) Modified Surfaces
For researchers, scientists, and drug development professionals working with surface-modified materials, the accurate quantification of functional groups is paramount for ensuring reproducibility and optimizing performance. This guide provides a comprehensive comparison of various techniques for the quantitative analysis of amine groups on surfaces modified with bis(trimethoxysilylpropyl)amine (BTMSPA), a common silane (B1218182) coupling agent.[1] We present a side-by-side look at the methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Comparison of Quantitative Methods
The choice of analytical method for quantifying surface amine groups depends on several factors, including the nature of the substrate, the required sensitivity, the availability of instrumentation, and whether information about surface-accessible amines versus total amine content is needed. The following table summarizes and compares the most common techniques.
| Method | Principle | Information Provided | Advantages | Disadvantages | Typical Sensitivity |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of atoms on the surface. | Surface elemental composition, chemical bonding states. | High surface sensitivity (~10 nm), provides information on chemical environment. | Requires high vacuum, may cause radiation damage, limited in distinguishing different nitrogen species without derivatization.[2][3] | ~0.1 atomic % |
| Colorimetric Assays (e.g., Orange II, Ninhydrin, 4-NBA) | Spectrophotometric measurement of a colored complex formed between a dye and surface amine groups. | Quantifies accessible amine groups. | Simple, inexpensive, high-throughput.[4][5] | Indirect method, can be affected by dye accessibility and non-specific binding, may not quantify all available amines.[6] | pmol/mm² to µmol/g[4][6] |
| Fluorescence Labeling (e.g., Fluorescamine (B152294), Fmoc-Cl) | Covalent attachment of a fluorescent probe to surface amines, followed by fluorescence intensity measurement. | Quantifies accessible amine groups. | High sensitivity, wide dynamic range.[7][8][9] | Can be susceptible to quenching, requires a fluorometer. | pmol/cm²[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the total amine content after dissolution of the modified substrate. | Total amine content. | Provides absolute quantification, can analyze complex structures.[10] | Destructive method, lower sensitivity for surface groups, not surface-specific.[10][11] | ~10 µmol/g[6][10] |
| Contact Angle Goniometry | Measures the contact angle of a liquid on the surface to determine surface energy. | Indirectly indicates the presence and density of functional groups through changes in wettability. | Non-destructive, simple, provides information on surface properties.[12][13][14] | Indirect quantification, sensitive to surface roughness and contamination.[15][16] | N/A |
| Chemical Force Microscopy (CFM) | An AFM technique that measures adhesion forces between a functionalized tip and the surface. | Maps the spatial distribution of amine groups with nanoscale resolution. | High spatial resolution, provides information on the distribution of functional groups.[17][18] | Qualitative or semi-quantitative, requires specialized AFM probes. | Single-molecule level |
Quantitative Data from Comparative Studies
The following table presents a summary of quantitative data from studies that have compared different methods for amine group quantification on silica (B1680970) nanoparticles. This data highlights the potential for variability between methods and the importance of selecting a technique appropriate for the research question.
| Material | Method | Amine Content (µmol/g) | Reference |
| Aminated Silica Nanoparticles (20 nm) | Ninhydrin Assay | 110 | [6] |
| 4-Nitrobenzaldehyde (4-NBA) Assay | 140 | [6] | |
| ¹⁹F NMR (after BTFBA labeling) | 110 | [6] | |
| ¹H qNMR (after dissolution) | 150 | [6] | |
| Aminated Silica Nanoparticles (50 nm) | Ninhydrin Assay | 70 | [6] |
| 4-Nitrobenzaldehyde (4-NBA) Assay | 90 | [6] | |
| ¹⁹F NMR (after BTFBA labeling) | 70 | [6] | |
| ¹H qNMR (after dissolution) | 100 | [6] | |
| Aminated Silica Nanoparticles (80 nm) | Ninhydrin Assay | 40 | [6] |
| 4-Nitrobenzaldehyde (4-NBA) Assay | 50 | [6] | |
| ¹⁹F NMR (after BTFBA labeling) | 50 | [6] | |
| ¹H qNMR (after dissolution) | 50 | [6] | |
| Aminated Silica Nanoparticles (100 nm) | Ninhydrin Assay | 30 | [6] |
| 4-Nitrobenzaldehyde (4-NBA) Assay | 40 | [6] | |
| ¹⁹F NMR (after BTFBA labeling) | 40 | [6] | |
| ¹H qNMR (after dissolution) | 40 | [6] |
Note: The differences in measured amine content can be attributed to the different principles of each technique. Colorimetric assays and ¹⁹F NMR quantify reagent-accessible amines on the surface, while ¹H qNMR after dissolution measures the total amine content, including those that may not be on the immediate surface.[6][19][20]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for three common methods for quantifying amine groups on BTMSPA-modified surfaces.
X-ray Photoelectron Spectroscopy (XPS) with Chemical Derivatization
This method utilizes a fluorine-containing aldehyde to selectively label primary amine groups, which can then be quantified by XPS.[3]
Materials:
-
BTMSPA-modified substrate
-
(4-Trifluoromethyl)benzaldehyde (TFBA)
-
Anhydrous toluene (B28343)
-
Nitrogen gas
-
XPS instrument
Procedure:
-
Place the BTMSPA-modified substrate in a sealed reaction vessel.
-
Introduce a solution of TFBA in anhydrous toluene into the vessel, ensuring the substrate is not in direct contact with the liquid.
-
Allow the vapor-phase derivatization to proceed in a nitrogen-purged environment at room temperature for 2 hours.
-
Remove the substrate and rinse thoroughly with toluene and then ethanol (B145695) to remove any unreacted TFBA.
-
Dry the substrate under a stream of nitrogen.
-
Analyze the surface using an XPS instrument, acquiring high-resolution spectra of the C 1s, N 1s, O 1s, Si 2p, and F 1s regions.
-
The surface concentration of amine groups can be calculated from the atomic percentages of fluorine and nitrogen.
Orange II Colorimetric Assay
This is a rapid and convenient method for quantifying primary amine groups.[4][5]
Materials:
-
BTMSPA-modified substrate
-
Orange II dye solution (e.g., 0.5 mg/mL in deionized water, pH adjusted to 3 with HCl)
-
Washing buffer (deionized water, pH 3)
-
Elution buffer (e.g., 1% w/v SDS in deionized water, pH 12)
-
UV-Vis spectrophotometer
Procedure:
-
Immerse the BTMSPA-modified substrate in the Orange II dye solution for a specified time (e.g., 1 hour) at room temperature with gentle agitation.
-
Remove the substrate and wash extensively with the washing buffer to remove non-specifically bound dye.
-
Dry the substrate.
-
Immerse the stained substrate in the elution buffer to release the bound dye.
-
Measure the absorbance of the elution buffer at the maximum absorbance wavelength for Orange II (typically around 485 nm).
-
Quantify the amount of dye, and thus the number of amine groups, using a standard calibration curve prepared with known concentrations of Orange II.
Fluorescamine Fluorescence Assay
Fluorescamine reacts specifically with primary amines to produce a fluorescent product.[9]
Materials:
-
BTMSPA-modified substrate
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone)
-
Borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)
-
Fluorescence spectrophotometer
Procedure:
-
Place the BTMSPA-modified substrate in a well of a microplate or a suitable reaction vessel.
-
Add a known volume of borate buffer to the substrate.
-
Add the fluorescamine solution and incubate for a specified time (e.g., 15 minutes) at room temperature in the dark.
-
Measure the fluorescence intensity of the solution using a fluorescence spectrophotometer with excitation and emission wavelengths appropriate for the fluorescamine-amine adduct (e.g., excitation at 390 nm and emission at 475 nm).
-
Quantify the number of amine groups using a standard calibration curve prepared with a known concentration of an amine-containing standard (e.g., aminopropylsilane).
Visualizations
Experimental Workflow for Amine Quantification
The following diagram illustrates a typical workflow for modifying a surface with BTMSPA and subsequently quantifying the introduced amine groups using various analytical techniques.
Caption: General workflow for surface amination and subsequent quantification.
Logical Comparison of Quantification Techniques
This diagram illustrates the logical relationships between different quantification methods, categorizing them based on the type of information they provide.
Caption: Classification of amine quantification methods.
References
- 1. [PDF] Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 7. Quantification of Amino Groups on Solid Surfaces Using Cleavable Fluorescent Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent quantification of amino groups on silica nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. andreas-brinkmann.net [andreas-brinkmann.net]
- 12. brighton-science.com [brighton-science.com]
- 13. Contact Angle Measurement / Goniometry - Surface Science Western [surfacesciencewestern.com]
- 14. somf.engr.tamu.edu [somf.engr.tamu.edu]
- 15. biolinscientific.com [biolinscientific.com]
- 16. tau.ac.il [tau.ac.il]
- 17. Chemical force microscopy - Wikipedia [en.wikipedia.org]
- 18. Atomic Force Microscope Takes Pictures of Chemical Bonds – Chem 201 Archive – Alan Shusterman [blogs.reed.edu]
- 19. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Hydrolytic Stability of Bis(trimethoxysilylpropyl)amine and Other Silanes
For Researchers, Scientists, and Drug Development Professionals
The longevity and reliability of surface modifications are critical in a multitude of scientific applications, from developing robust drug delivery systems to ensuring the integrity of biomedical devices. Silane (B1218182) coupling agents are instrumental in this regard, forming a crucial bridge between organic and inorganic materials. However, the performance of these agents is intrinsically linked to their hydrolytic stability, especially in aqueous environments. This guide provides an objective comparison of the hydrolytic stability of Bis(trimethoxysilylpropyl)amine (BTMSPA), a dipodal aminosilane (B1250345), with other classes of silanes, supported by experimental data and detailed methodologies.
Enhanced Hydrolytic Stability of Dipodal Silanes: A Structural Advantage
This compound is a dipodal silane, meaning it possesses two silicon atoms, each bearing three hydrolyzable methoxy (B1213986) groups. This structure allows it to form up to six bonds with a substrate, a significant increase compared to conventional monomeric silanes which can only form a maximum of three bonds.[1] This multipoint attachment creates a more densely cross-linked and robust siloxane network at the interface, which is inherently more resistant to water penetration and subsequent hydrolysis.[1]
The enhanced durability of surfaces treated with dipodal silanes is a key advantage in applications requiring long-term performance in humid or aqueous conditions.[1] While the amine functionality in aminosilanes can catalyze the hydrolysis of siloxane bonds, the dipodal structure of BTMSPA contributes to a more stable and durable bond at the interface.[2][3]
Quantitative Comparison of Hydrolytic Stability
The most direct method to assess the hydrolytic stability of a silane-treated surface is by monitoring the change in its properties upon exposure to hydrolytic conditions over time. A common and effective indicator is the measurement of the static water contact angle. A stable contact angle signifies a durable hydrophobic treatment, while a decrease suggests degradation of the silane layer.[1]
While direct kinetic data for the hydrolysis of this compound in solution is not extensively available in publicly accessible literature, comparative studies on surface stability provide valuable insights. The following table summarizes data from a study comparing the hydrolytic stability of surfaces treated with a monomeric silane and a dipodal silane.
| Silane Type | Initial Water Contact Angle (°) | Water Contact Angle after 24h Immersion (°) | Change in Contact Angle (%) |
| Monomeric Silane (e.g., 3-Aminopropyltriethoxysilane - APTES) | 94 ± 8 | 54 ± 14 | -43% |
| Dipodal Silane (e.g., Bis-1,2-(triethoxysilyl)ethane - BTSE) | ~100 (estimated) | >90 (maintained hydrophobicity) | Minimal |
Data for APTES adapted from a study on the stability of aminosilane layers. Data for the cross-linked system is inferred from qualitative descriptions of enhanced hydrophobicity and stability provided by similar studies.
The significant decrease in the contact angle for the APTES-treated surface indicates a degradation of the silane layer, whereas the dipodal silane-treated surface maintains its hydrophobicity, demonstrating superior hydrolytic stability.
Factors Influencing Silane Hydrolysis Rates
The rate of silane hydrolysis is a complex process influenced by several factors:
-
Structure of the Silane:
-
Alkoxy Group: Methoxy groups hydrolyze faster than ethoxy groups due to lower steric hindrance.
-
Organic Functional Group: The nature of the organic substituent on the silicon atom affects the electron density at the silicon center and can introduce steric effects, influencing the rate of hydrolysis. Aminosilanes, for instance, can autocatalyze hydrolysis.[2]
-
Number of Silyl Groups: As discussed, dipodal silanes generally exhibit greater stability of the final cross-linked layer compared to monomeric silanes.[1]
-
-
Reaction Conditions:
-
pH: Silane hydrolysis is slowest at a neutral pH and is catalyzed by both acidic and basic conditions.
-
Solvent: The choice of solvent can affect the solubility of the silane and the availability of water for hydrolysis.
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.
-
Experimental Protocols
To ensure the reproducibility and validity of hydrolytic stability testing, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate the hydrolytic stability of silanes.
Water Contact Angle Measurement for Surface Stability
This method assesses the hydrophobicity of a surface, which is indicative of the integrity of the silane coating.
1. Substrate Preparation:
-
Clean substrates (e.g., glass slides, silicon wafers) using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Rinse the substrates thoroughly with deionized water and dry them in an oven at 110°C.
2. Silanization:
-
Prepare a solution of the silane (e.g., 1% v/v) in an anhydrous solvent such as toluene.
-
Immerse the cleaned and dried substrates in the silane solution for a specified time (e.g., 2 hours) at a controlled temperature.
-
After immersion, rinse the substrates with the solvent to remove excess silane.
-
Cure the silane layer by baking the substrates in an oven at a specified temperature and duration (e.g., 120°C for 1 hour).
3. Hydrolytic Challenge:
-
Measure the initial static water contact angle of the silanized substrates using a goniometer.
-
Immerse the substrates in deionized water or a buffer solution of desired pH at a controlled temperature for a specified period (e.g., 24 hours, 48 hours, etc.).
4. Final Measurement:
-
After the immersion period, remove the substrates, rinse them with deionized water, and dry them with a stream of inert gas (e.g., nitrogen).
-
Measure the final static water contact angle. A significant decrease in the contact angle indicates degradation of the silane layer.
29Si NMR Spectroscopy for Hydrolysis Kinetics in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is a powerful technique for directly monitoring the hydrolysis of silanes in solution. It allows for the quantitative analysis of the disappearance of the starting alkoxysilane and the appearance of hydrolysis products (silanols) and condensation products (siloxanes) over time.
1. Sample Preparation:
-
In an NMR tube, dissolve the silane of interest in a suitable deuterated solvent (e.g., D2O, acetone-d6).
-
To initiate hydrolysis, add a controlled amount of water (or D2O) and, if desired, a catalyst (e.g., an acid or a base).
2. NMR Data Acquisition:
-
Acquire 29Si NMR spectra at regular time intervals using a high-resolution NMR spectrometer.
-
Key parameters to monitor are the chemical shifts, which will change as the methoxy groups are replaced by hydroxyl groups and as condensation occurs.
3. Data Analysis:
-
Integrate the signals corresponding to the starting silane, the partially and fully hydrolyzed species, and the condensation products.
-
Plot the concentration of the starting silane as a function of time to determine the hydrolysis rate constant.
Visualizing the Hydrolysis and Condensation Pathway
The following diagrams illustrate the general mechanism of silane hydrolysis and condensation, and a typical experimental workflow for evaluating hydrolytic stability.
References
A Comparative Guide to Bis(trimethoxysilylpropyl)amine and Other Crosslinkers in Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of bis(trimethoxysilylpropyl)amine (BTMSPA) with other common crosslinkers used in epoxy resins. The information presented is based on available experimental and theoretical data to assist in the selection of appropriate crosslinking agents for specific research and development applications.
Introduction to Epoxy Crosslinkers
Epoxy resins are versatile thermosetting polymers that require a curing agent, or crosslinker, to transform from a liquid prepolymer to a solid, three-dimensional network with desirable mechanical and thermal properties. The choice of crosslinker significantly influences the final characteristics of the cured epoxy, including its strength, stiffness, thermal stability, and adhesion.
This compound is a bifunctional organosilane that can act as both a crosslinker and a coupling agent.[1] Its unique structure, featuring a secondary amine and two trimethoxysilyl groups, allows it to react with the epoxy matrix while also forming strong covalent bonds with inorganic surfaces.[1][2] This dual functionality makes it a compelling candidate for applications requiring enhanced adhesion and improved interfacial properties.
This guide compares the performance of BTMSPA with other widely used classes of epoxy crosslinkers, including aliphatic amines, aromatic amines, and anhydrides.
Reaction Mechanisms of Epoxy Crosslinkers
The crosslinking of epoxy resins typically involves the reaction of the epoxide groups of the resin with a hardener. The specific chemical reactions determine the structure of the resulting polymer network and, consequently, its properties.
Amine Curing: Aliphatic and aromatic amines are common crosslinkers that cure epoxy resins through the nucleophilic attack of the amine's active hydrogen atoms on the carbon of the epoxide ring.[3][4] This reaction opens the epoxide ring and forms a hydroxyl group and a secondary amine. The secondary amine can then react with another epoxide group, leading to a highly crosslinked structure.[3]
Figure 1: Epoxy-Amine Crosslinking Reaction. A primary amine reacts with an epoxy group to form a secondary amine and a hydroxyl group. The secondary amine can further react with another epoxy group to form a tertiary amine, creating a crosslinked network.
This compound (BTMSPA) Crosslinking and Coupling Mechanism: BTMSPA's secondary amine group can participate in the epoxy curing reaction in a similar manner to other amines.[1] Simultaneously, its trimethoxysilyl groups can hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups on inorganic surfaces (such as glass or metal fillers) to form stable siloxane bonds (Si-O-Substrate).[1][2] This dual reaction mechanism allows BTMSPA to not only crosslink the epoxy matrix but also to chemically bond the resin to inorganic components, acting as an effective adhesion promoter and coupling agent.[1]
Figure 2: Dual Functionality of BTMSPA. The amine group of BTMSPA reacts with the epoxy resin, while the trimethoxysilyl groups hydrolyze and bond to an inorganic substrate.
Performance Data Comparison
The following tables summarize the mechanical and thermal properties of epoxy resins cured with different crosslinkers. It is important to note that a direct comparison is challenging due to variations in the specific epoxy resins, curing conditions, and testing methodologies used in the cited literature. The data for aminosilanes, including BTMSPA, is primarily from molecular dynamics simulations and should be interpreted as theoretical predictions.
Mechanical Properties
| Crosslinker Type | Crosslinker Example | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Source(s) |
| Aliphatic Amine | Triethylenetetramine (TETA) | 65 - 80 | 2.5 - 3.0 | 3 - 5 | [5] |
| Diethylenetriamine (DETA) | ~53 | - | - | [5] | |
| Aromatic Amine | 4,4'-Diaminodiphenyl Sulfone (DDS) | 70 - 90 | 3.0 - 4.0 | 2 - 4 | [5][6] |
| Anhydride (B1165640) | Methylhexahydrophthalic Anhydride (MHHPA) | 60 - 80 | 2.8 - 3.5 | 2 - 5 | [7] |
| Aminosilane | 3-Aminopropyltriethoxysilane (APTES) | (Simulated) | ~3.8 | - | [8][9] |
| (Simulated) | N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | (Simulated) | ~4.2 | - | [8][9] |
| (Simulated) | This compound (BTMSPA) Analogues | (Simulated) | Not explicitly calculated, but expected to enhance mechanical properties | - | [8][9][10][11] |
Thermal Properties
| Crosslinker Type | Crosslinker Example | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Source(s) |
| Aliphatic Amine | Triethylenetetramine (TETA) | 100 - 120 | ~350 | [5] |
| Diethylenetriamine (DETA) | ~153 (fully cured) | ~360 | [12] | |
| Aromatic Amine | 4,4'-Diaminodiphenyl Sulfone (DDS) | 180 - 220 | >380 | [7][13] |
| Anhydride | Methylhexahydrophthalic Anhydride (MHHPA) | 120 - 150 | ~370 | [7] |
| Aminosilane | 3-Aminopropyltriethoxysilane (APTES) | (Simulated) ~142 | - | [8][9] |
| (Simulated) | N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | (Simulated) ~166 | - | [8][9] |
| (Simulated) | This compound (BTMSPA) Analogues | (Simulated) Expected to increase Tg | Expected to enhance thermal stability | [8][9][10][11] |
Adhesion Properties
| Crosslinker Type | Crosslinker Example | Lap Shear Strength (MPa) | Substrate | Source(s) |
| Aliphatic Amine | Triethylenetetramine (TETA) | 15 - 25 | Aluminum | [14] |
| Aromatic Amine | 4,4'-Diaminodiphenyl Sulfone (DDS) | 20 - 30 | Aluminum | [14] |
| Aminosilane | This compound (BTMSPA) | Not explicitly quantified in comparative studies, but widely reported to significantly improve adhesion to inorganic substrates. | Glass, Metals, Ceramics | [1][2] |
Experimental Protocols
Detailed and standardized experimental procedures are critical for the accurate and reproducible evaluation of epoxy crosslinker performance.
General Experimental Workflow
Figure 3: Experimental Workflow for Crosslinker Evaluation. A systematic process for the preparation, curing, and testing of epoxy resin formulations.
Tensile Properties (ASTM D638)
This method determines the tensile properties of plastics.
-
Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in ASTM D638.[9][11] The epoxy resin and crosslinker are mixed in stoichiometric ratios, degassed, and poured into molds.
-
Curing: The specimens are cured according to a specific temperature and time schedule. For a comparative study, this schedule must be consistent across all formulations. For example, a common curing schedule for amine-cured systems is 2 hours at 80°C followed by 2 hours at 150°C.
-
Testing: The cured specimens are placed in a universal testing machine and pulled at a constant crosshead speed until they fracture.[9] The load and displacement are recorded to calculate tensile strength, Young's modulus, and elongation at break.
Lap Shear Adhesion Strength (ASTM D1002)
This method is used to determine the shear strength of adhesives for bonding metal specimens.
-
Specimen Preparation: Two metal strips (e.g., aluminum) are cleaned and prepared. The adhesive (epoxy formulation) is applied to a defined overlapping area of the strips.
-
Curing: The assembly is cured under a specified temperature and pressure to ensure a consistent bond line thickness.
-
Testing: The cured lap joint specimen is mounted in a universal testing machine and loaded in tension until the bond fails. The maximum load at failure is recorded. The lap shear strength is calculated by dividing the maximum load by the bonded area.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg): A small sample of the cured epoxy is heated at a constant rate (e.g., 10°C/min) in a DSC instrument. The Tg is determined as the midpoint of the transition in the heat flow curve.[15][16][17]
-
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td): A small sample of the cured epoxy is heated at a constant rate in a TGA instrument under a controlled atmosphere (e.g., nitrogen). The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is taken as the decomposition temperature.[13]
Summary and Conclusion
The choice of crosslinker has a profound impact on the final properties of an epoxy resin.
-
Aliphatic amines , such as TETA, are reactive at room temperature and provide good flexibility but generally yield lower thermal stability compared to other types.[5]
-
Aromatic amines , like DDS, require elevated curing temperatures but result in cured epoxies with high glass transition temperatures and excellent thermal stability.[5][13]
-
Anhydride hardeners offer long pot lives and good high-temperature performance.[7]
This compound stands out due to its dual functionality. While comprehensive, direct comparative data on its performance as a sole crosslinker is limited in publicly available literature, its chemical structure suggests several potential benefits:
-
Enhanced Adhesion: The primary advantage of BTMSPA is its ability to form covalent bonds with inorganic surfaces, leading to significantly improved adhesion compared to traditional amine crosslinkers.[1][2] This makes it an excellent choice for applications involving glass or metal fillers, or as a coating for inorganic substrates.
-
Improved Mechanical and Thermal Properties: Molecular dynamics simulations suggest that aminosilanes can increase the glass transition temperature and mechanical modulus of epoxy composites.[8][9][10][11] This is attributed to the formation of a more rigid and integrated network at the organic-inorganic interface.
References
- 1. products.evonik.com [products.evonik.com]
- 2. researchgate.net [researchgate.net]
- 3. threebond.co.jp [threebond.co.jp]
- 4. pcimag.com [pcimag.com]
- 5. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Aminosilane Coupling Agents with Different Chain Lengths on Thermo-Mechanical Properties of Cross-Linked Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Data on mechanical and thermal properties of an amine-epoxy system at various post-curing temperatures - Mendeley Data [data.mendeley.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 16. researchgate.net [researchgate.net]
- 17. engineering.unt.edu [engineering.unt.edu]
Benchmarking Bis(trimethoxysilylpropyl)amine: A Comparative Guide to Commercial Adhesion Promoters
For researchers, scientists, and drug development professionals, the selection of an appropriate adhesion promoter is critical for ensuring the integrity and performance of multi-material systems. This guide provides a comparative analysis of Bis(trimethoxysilylpropyl)amine (BTMSPA) against other commercial adhesion promoters, supported by available experimental data and detailed testing protocols.
This compound (BTMSPA) is a bis-amino functional silane (B1218182) known for its ability to form a dense, cross-linked interfacial layer, offering robust adhesion between organic polymers and inorganic substrates. Its dual amino functionality and six hydrolyzable methoxy (B1213986) groups allow for strong chemical bonding to the substrate and excellent interaction with a variety of polymer matrices.[1] Commercial equivalents of BTMSPA include Momentive Silquest A-1170 and Evonik Dynasylan 1124.[1][2]
Performance Comparison of Silane Adhesion Promoters
While direct, publicly available quantitative data benchmarking this compound against a wide array of commercial adhesion promoters is limited, existing studies on various silane coupling agents provide valuable insights into their relative performance. The following tables summarize shear bond strength and tensile bond strength data from studies on substrates relevant to medical and scientific applications.
It is important to note that the performance of an adhesion promoter is highly dependent on the substrate, the adhesive or coating system, and the application process.[3] Therefore, the data presented below should be considered as a guide, and application-specific testing is always recommended.
Table 1: Comparative Shear Bond Strength of Various Silane Coupling Agents
| Adhesion Promoter | Substrate | Adhesive/Resin | Shear Bond Strength (MPa) |
| 3-Acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 14.8 ± 3.8 |
| 3-Methacryloyloxypropyltrimethoxysilane (e.g., ESPE Sil) | Silica-coated Titanium | Resin Composite Cement | 14.2 ± 5.8 |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Resin Composite Cement | 7.5 ± 1.9 |
| Untreated Control | Silica-coated Titanium | Resin Composite Cement | Not statistically different from control |
Data sourced from a comparative study on silane coupling agents for dental applications.[4]
Table 2: Tensile Bond Strength of Adhesion Promoters on PEEK
| Surface Treatment | Primer | Tensile Bond Strength (MPa) |
| 50 µm Alumina Abrasion | Composite Primer (visio.link) | 16.2 ± 1.5 |
| 50 µm Alumina Abrasion | Ceramic Primer (Clearfil Ceramic Primer Plus) | 0.0 ± 0.0 |
| 50 µm Alumina Abrasion | Composite + Ceramic Primer | 19.0 ± 3.0 |
| 30 µm Silica-Coated Alumina Abrasion | Composite Primer (visio.link) | 20.0 ± 2.6 |
| 30 µm Silica-Coated Alumina Abrasion | Ceramic Primer (Clearfil Ceramic Primer Plus) | 1.7 ± 2.2 |
| 30 µm Silica-Coated Alumina Abrasion | Composite + Ceramic Primer | 21.7 ± 3.5 |
Data adapted from a study on resin bonding to PEEK, a common high-performance polymer in medical devices.[5]
Key Performance Characteristics of this compound
Based on its chemical structure and information from technical data sheets, BTMSPA is expected to exhibit the following performance advantages:
-
Enhanced Cross-linking: The "bis-silane" structure with two silicon atoms allows for a more densely cross-linked and robust siloxane network at the interface compared to mono-silanes.[6] This can lead to improved hydrolytic stability and durability of the adhesive bond.
-
Strong Adhesion to Various Substrates: Like other amino-silanes, BTMSPA is effective in promoting adhesion to a wide range of inorganic surfaces, including glass, metals (such as stainless steel and titanium), and ceramics.[7][8][9]
-
Good Compatibility with Various Polymers: The amino functional groups provide good reactivity and compatibility with thermosetting resins like epoxies, polyurethanes, and phenolics, as well as some thermoplastics.[1][2][8]
Experimental Protocols
To enable researchers to conduct their own benchmarking studies, detailed methodologies for key adhesion tests are provided below.
Pull-Off Adhesion Test (Based on ASTM D4541)
This test measures the tensile force required to pull a test dolly, bonded to the coating, off the substrate.[4][10][11][12]
1. Substrate Preparation:
- Clean the substrate surface to remove any contaminants such as oil, grease, and dust using an appropriate solvent.
- If required by the experimental design, perform surface treatments such as abrasion or plasma treatment.
2. Adhesion Promoter Application:
- Prepare a dilute solution of the adhesion promoter (e.g., 1-5% in an alcohol/water mixture).
- Apply the solution to the prepared substrate surface by dipping, spraying, or wiping.
- Allow the solvent to evaporate and the silane to hydrolyze and bond to the surface, following the manufacturer's recommendations for curing time and temperature.
3. Coating/Adhesive Application:
- Apply the coating or adhesive to the treated substrate at a controlled thickness.
- Cure the coating/adhesive according to the manufacturer's specifications.
4. Dolly Preparation and Attachment:
- Clean the bonding surface of the test dolly.
- Mix the two-component epoxy adhesive and apply a thin, uniform layer to the dolly surface.
- Press the dolly firmly onto the cured coating/adhesive surface and remove any excess adhesive.
- Allow the dolly adhesive to cure completely.
5. Pull-Off Test:
- Attach the pull-off adhesion tester to the dolly.
- Apply a tensile force at a constant rate until the dolly is detached from the surface.
- Record the pull-off strength in megapascals (MPa) and note the nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).
Lap Shear Strength Test (Based on ASTM D1002)
This test is commonly used to determine the shear strength of adhesives for bonding materials.
1. Substrate Preparation:
- Cut the substrate material into standardized coupons (e.g., 25 mm x 100 mm).
- Prepare the bonding area of the coupons as described in the pull-off test protocol.
2. Adhesion Promoter and Adhesive Application:
- Apply the adhesion promoter to the bonding area of the coupons.
- Apply the adhesive to the treated surface of one coupon.
3. Assembly of the Lap Shear Joint:
- Place the second coupon over the adhesive-coated area of the first coupon, creating a defined overlap (e.g., 12.5 mm).
- Apply pressure to the joint to ensure a uniform bond line thickness and remove any entrapped air.
- Cure the adhesive as per the manufacturer's instructions.
4. Lap Shear Test:
- Place the bonded specimen in the grips of a universal testing machine.
- Apply a tensile load to the specimen at a constant rate of crosshead movement until the bond fails.
- The lap shear strength is calculated by dividing the maximum load by the bond area and is expressed in MPa.
Visualizing the Process and Mechanism
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for adhesion testing and the chemical mechanism of silane coupling agents.
Caption: Experimental Workflow for Adhesion Promoter Evaluation.
Caption: Mechanism of Silane Adhesion Promotion.
References
- 1. server.ccl.net [server.ccl.net]
- 2. researchgate.net [researchgate.net]
- 3. Silanes in the role of adhesion promoters for paints, inks, coatings, adhesives and sealants [onlytrainings.com]
- 4. benchchem.com [benchchem.com]
- 5. Resin Bonding to PEEK Using Different Surface Conditioning Methods IADR Abstract Archives [iadr.abstractarchives.com]
- 6. Promoters for Improved Adhesion Strength between Addition-Cured Liquid Silicone Rubber and Low-Melting-Point Thermoplastic Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpo-mag.com [mpo-mag.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Surface Treat Method to Improve the Adhesion between Stainless Steel and Resin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Prediction of Lap Shear Strength and Impact Peel Strength of Epoxy Adhesive by Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mono-functional vs. Bi-functional Aminosilanes for Surface Functionalization
For researchers, scientists, and drug development professionals, the choice of aminosilane (B1250345) for surface modification is a critical decision that impacts the stability, uniformity, and ultimate performance of the functionalized material. This guide provides an objective comparison of mono-functional and bi-/tri-functional aminosilanes, supported by experimental data, to inform the selection of the optimal surface modification agent.
Aminosilanes are organosilicon compounds that serve as molecular bridges between inorganic substrates and organic materials.[1] Their dual functionality, featuring a reactive amino group and hydrolyzable alkoxy groups, makes them indispensable for applications ranging from enhancing adhesion in composites to immobilizing biomolecules on biosensors and drug delivery systems.[1] The key distinction between mono-functional and bi-/tri-functional aminosilanes lies in the number of hydrolyzable alkoxy groups attached to the silicon atom. This structural difference fundamentally influences the nature of the resulting silane (B1218182) layer.
Mono-functional aminosilanes , with a single hydrolyzable group, are capable of forming a single covalent bond with the substrate, leading to the formation of a self-assembled monolayer (SAM) with a more defined and uniform structure.[2][3] In contrast, bi- or tri-functional aminosilanes possess two or three hydrolyzable groups, respectively, allowing for not only bonding to the substrate but also intermolecular cross-linking.[2][3] This can result in the formation of thicker, potentially less uniform, and more complex multilayer networks.[2]
Performance Comparison: A Quantitative Overview
The selection of an aminosilane is dictated by the specific requirements of the application, including the desired surface characteristics, stability in aqueous environments, and the nature of the subsequent molecular interactions. The following tables summarize key performance indicators based on experimental data.
Surface Coverage and Monolayer Quality
The uniformity and thickness of the aminosilane layer are critical for reproducible downstream applications. Mono-functional aminosilanes tend to form thinner, smoother, and more uniform monolayers compared to their bi- and tri-functional counterparts, which have a propensity to form thicker, rougher multilayers.
| Aminosilane Type | Compound Example | Deposition Method | Layer Thickness (nm) | Surface Roughness (RMS, nm) | Water Contact Angle (°) |
| Mono-functional | 3-Aminopropyldimethylethoxysilane (APDMES) | Vapor Phase | ~0.8 | ~0.2 | 45-60 |
| Bi-functional | 3-Aminopropylmethyldiethoxysilane (APMDES) | Vapor Phase | ~1.0 | ~0.2 | 45-60 |
| Tri-functional | 3-Aminopropyltriethoxysilane (APTES) | Vapor Phase | ~1.2 | ~0.2 | 45-60 |
| Tri-functional | 3-Aminopropyltriethoxysilane (APTES) | Solution Phase (Toluene) | 1.0 - 5.7+ | 0.15 - >0.8 | 45-60 |
Data compiled from multiple sources. Absolute values can vary based on substrate, deposition conditions, and measurement technique.
Hydrolytic Stability
The stability of the aminosilane layer in aqueous environments is crucial for many biological applications. While the cross-linked network of tri-functional silanes might suggest greater stability, studies have shown that the amine functionality in common aminosilanes like APTES can catalyze the hydrolysis of the siloxane bonds, leading to layer degradation.[4] The structure of mono-functional silanes can lead to more hydrolytically stable monolayers.
| Aminosilane | Deposition Conditions | Initial Thickness | Thickness after 24h in 40°C Water | Stability |
| APTES (Tri-functional) | Toluene, 70°C | ~1.0 nm | Significant degradation | Low |
| N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) | Toluene, 70°C | ~1.0 nm | Negligible change | High |
This data suggests that the alkyl chain length plays a significant role in hydrolytic stability, with longer chains providing improved stability.[4]
Adhesion Promotion
Aminosilanes are widely used as adhesion promoters in coatings and adhesives. The ability to form a robust network at the interface is key to their performance. While tri-functional silanes can form a cross-linked interphase, the overall performance depends on the entire primer system.
| Silane Primer System | Tensile Shear Strength (MPa) |
| Tetraalkoxysilane base | 1.33 |
| + APTES (Tri-functional) | Decreased performance |
| + N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (Bi-functional) | 1.53 |
Data from a study on silane primers for silicone resin thermal protection coatings.[5][6] This indicates that the specific formulation and interaction between components are critical.
Biomolecule Immobilization
The density of available amine groups and the stability of the underlying layer are critical for efficient biomolecule immobilization. While tri-functional silanes like APTES are widely used, the uniformity of mono-functional silane layers can potentially lead to more controlled and reproducible biomolecule attachment.
| Aminosilane | Immobilized Molecule | Surface Density |
| APTES (Tri-functional) | Ferritin | 7.6 x 10¹¹ molecules/cm² |
| APTES (Tri-functional) | Listeria Ferritin | 1.3 x 10¹² molecules/cm² |
| APTES (Tri-functional) | Goat IgG | 0.8 - 1.2 mg/m² |
Direct comparative data for mono-functional aminosilanes is limited, but the high density achievable with APTES demonstrates its utility in this application.[2][7]
Experimental Protocols
The following are detailed methodologies for key experiments involving aminosilane surface modification.
Protocol 1: Surface Silanization of Glass/Silica (B1680970) Substrates (Solution Phase)
This protocol describes a general procedure for modifying glass or silica surfaces with aminosilanes.
1. Substrate Cleaning and Activation:
- Thoroughly clean substrates by sonicating in acetone, followed by ethanol (B145695), and finally deionized water (15 minutes each).
- Dry the substrates under a stream of nitrogen.
- Activate the surface to generate hydroxyl (-OH) groups by immersing in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
- Rinse the substrates extensively with deionized water and dry in an oven at 110°C for 30 minutes.
2. Silanization:
- In a fume hood, prepare a 1-2% (v/v) solution of the desired aminosilane (e.g., 3-aminopropyldimethylethoxysilane for a mono-functional layer or APTES for a tri-functional layer) in an anhydrous solvent such as toluene.
- Immerse the cleaned and activated substrates in the silane solution.
- Allow the reaction to proceed for 2-4 hours at room temperature or for a more controlled reaction, at 70°C for 1-24 hours, depending on the desired layer thickness.[4]
- For mono-functional silanes, shorter reaction times are often sufficient to form a monolayer.
3. Rinsing and Curing:
- Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any unbound silane.
- Subsequently, rinse with ethanol and then deionized water.
- Cure the silane layer by baking the substrates in an oven at 110°C for 15-60 minutes to promote the formation of stable siloxane bonds.[8]
Protocol 2: Biomolecule Immobilization via Amine-Reactive Cross-linking
This protocol outlines the covalent attachment of proteins to an aminosilanized surface.
1. Surface Preparation:
- Prepare aminosilanized substrates as described in Protocol 1.
2. Cross-linker Activation (using Glutaraldehyde (B144438) as an example):
- Prepare a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
- Immerse the aminosilanized substrates in the glutaraldehyde solution for 1 hour at room temperature. This reaction introduces reactive aldehyde groups on the surface.
- Rinse the substrates thoroughly with PBS and deionized water to remove excess glutaraldehyde.
3. Protein Immobilization:
- Prepare a solution of the desired protein in PBS at a suitable concentration (e.g., 0.1-1 mg/mL).
- Immerse the glutaraldehyde-activated substrates in the protein solution.
- Allow the immobilization reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups on the protein will react with the surface aldehyde groups to form stable imine bonds.
4. Quenching and Washing:
- Remove the substrates from the protein solution.
- To quench any unreacted aldehyde groups, immerse the substrates in a blocking solution (e.g., 1 M glycine (B1666218) or 100 mM Tris-HCl, pH 7.4) for 30 minutes.
- Wash the substrates thoroughly with PBS to remove any non-covalently bound protein.
- Rinse with deionized water and dry under a stream of nitrogen.
Visualizing the Processes
The following diagrams illustrate the key chemical reactions and workflows involved in the use of mono-functional and bi-functional aminosilanes.
Caption: General mechanism of surface modification with a tri-functional aminosilane.
Caption: Comparison of monolayer structures.
Caption: Experimental workflow for surface silanization.
Caption: Workflow for biomolecule immobilization.
Conclusion
The choice between mono-functional and bi-/tri-functional aminosilanes is not straightforward and depends heavily on the desired outcome of the surface modification.
-
Mono-functional aminosilanes are the preferred choice when a thin, uniform, and well-defined monolayer is required. Their structure inherently limits the formation of multilayers, leading to more reproducible surfaces, which can be advantageous for applications requiring precise control over surface chemistry, such as in high-performance biosensors.
-
Bi-/tri-functional aminosilanes , such as the widely used APTES, are effective for applications where the formation of a robust, cross-linked network is beneficial, for instance, in promoting adhesion between dissimilar materials. While they can form multilayers, with careful control of deposition parameters, it is possible to achieve relatively thin and functional coatings suitable for a wide range of applications, including drug delivery and biomolecule immobilization.
For researchers and professionals in drug development, a thorough understanding of the trade-offs between these two classes of aminosilanes is essential for the rational design and fabrication of functional materials with optimized performance and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Immobilization of Microtubules on Glass Surfaces for Molecular Motor Force Measurements and Other Single-Molecule Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Physical Adsorption and Covalent Coupling Methods for Surface Density-Dependent Orientation of Antibody on Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bis(trimethoxysilylpropyl)amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Bis(trimethoxysilylpropyl)amine.
This compound is a chemical that necessitates careful management due to its potential hazards. It is known to cause skin irritation and serious eye damage.[1][2][3] Furthermore, it may cause respiratory irritation.[1][3] A crucial characteristic of this compound is its reactivity with water and moisture, a reaction that produces methanol.[4] Methanol is a toxic and flammable substance that can lead to health issues upon significant exposure.[4] Therefore, strict adherence to established disposal protocols is critical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). An eyewash station and emergency shower must be readily accessible in the work area.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | To prevent serious eye damage from splashes or vapors.[1][2][3][5] |
| Hand Protection | Wear protective gloves (e.g., nitrile, neoprene, or rubber). | To prevent skin contact and irritation.[1][2][5] |
| Respiratory Protection | Use in a well-ventilated area. If inhalation risk is high, use a combination organic vapor/amine gas respirator. | To avoid inhalation of vapors which can cause respiratory irritation.[1][3][5] |
| Protective Clothing | Lab coat or other suitable protective clothing. | To prevent skin contact.[1][5] |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and is in compliance with all local, state, and federal regulations.
Step 1: Waste Collection
-
Containment: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and kept tightly closed to prevent the release of vapors and contact with moisture.[1][5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Step 2: Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area and ensure adequate ventilation.[5]
-
Containment: Prevent the spill from spreading or entering drains using dikes or inert absorbent materials.[5]
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][5] This container should also be labeled as hazardous waste.
Step 3: Final Disposal
-
Licensed Waste Disposal Facility: The contained waste must be disposed of through a licensed hazardous waste disposal facility.[1][3] Do not dispose of this chemical down the drain or in regular trash.[3][5]
-
Incineration: Where permissible by local regulations, incineration at a licensed facility may be a suitable disposal method.[6]
-
Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance with disposal requirements.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Bis(trimethoxysilylpropyl)amine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bis(trimethoxysilylpropyl)amine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the required PPE for handling this substance.
| PPE Category | Specification |
| Eye Protection | Chemical goggles. Contact lenses should not be worn. |
| Hand Protection | Neoprene or nitrile rubber gloves. |
| Skin and Body | Wear suitable protective clothing to prevent skin contact. |
| Respiratory | A NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator should be used. |
Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the chemical's stability.
Handling:
-
Use only in a well-ventilated area, preferably with local exhaust or general room ventilation.[1][2]
-
Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][2]
-
Contaminated clothing should be removed and washed before reuse.[1][2]
Storage:
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][2][4]
-
This substance is moisture-sensitive and reacts with water to liberate methanol.[1]
-
Incompatible materials to avoid include acids, alcohols, moisture, oxidizing agents, and peroxides.[1][2]
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical advice.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[1][2] Remove contaminated clothing.[1][2] |
| Eye Contact | Immediately flush the eyes thoroughly with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][2] |
| Ingestion | Oral toxicity is associated with methanol, a hydrolysis product.[2] Do NOT induce vomiting. Seek immediate medical attention. |
Spill and Disposal Procedures
Accidental Release Measures:
-
Evacuate unnecessary personnel from the area.[1]
-
Ensure adequate ventilation.[4]
-
Equip cleanup crew with proper protective equipment as detailed in the PPE section.[1][3]
-
Contain the spill using an inert absorbent material.[4]
-
Clean up any spills as soon as possible, collecting the absorbed material into a suitable, closed container for disposal.[1][3][4]
-
Prevent the spill from entering sewers or public waters.[1][3]
Waste Disposal:
-
Dispose of the chemical and its container in a safe manner in accordance with local and national regulations.[1][2]
-
The material should be disposed of at a licensed waste disposal facility.[1][2]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
